3-Chloro-2-(hydroxymethyl)quinolin-4-ol
Description
Properties
Molecular Formula |
C10H8ClNO2 |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
3-chloro-2-(hydroxymethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H8ClNO2/c11-9-8(5-13)12-7-4-2-1-3-6(7)10(9)14/h1-4,13H,5H2,(H,12,14) |
InChI Key |
HBCFUIJUYWKMJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)CO)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Properties, Synthesis, and Applications of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol: A Technical Whitepaper
Executive Summary
As a Senior Application Scientist specializing in heterocyclic chemistry and rational drug design, I frequently encounter scaffolds that serve as critical linchpins in the development of novel therapeutics. 3-Chloro-2-(hydroxymethyl)quinolin-4-ol is one such highly versatile, yet technically demanding, chemical entity. This compound—often existing in equilibrium with its tautomer, 3-chloro-2-(hydroxymethyl)quinolin-4(1H)-one—combines the structural rigidity of a quinoline core with the precise electronic and steric tuning afforded by a C3-halogen and a C2-hydroxymethyl group.
This whitepaper provides an in-depth, causality-driven guide to the physicochemical behavior, self-validating synthetic protocols, and advanced pharmacological applications of this specific scaffold.
Structural Dynamics and Physicochemical Properties
The utility of 3-chloro-2-(hydroxymethyl)quinolin-4-ol stems from its complex structural dynamics. Understanding these properties is not merely an academic exercise; it is the foundation for predicting solubility, reactivity, and target-binding affinity.
Tautomerism and Hydrogen Bonding
Like many 4-hydroxyquinolines, this compound exhibits pronounced lactam-lactim tautomerism. In polar protic solvents, the quinolin-4(1H)-one (lactam) form typically predominates, stabilized by intermolecular hydrogen bonding. However, the presence of the 2-hydroxymethyl group introduces a competing dynamic: the potential for intramolecular hydrogen bonding between the C2-hydroxyl oxygen and the N1 proton (in the lactam form) or the C4-hydroxyl group (in the lactim form).
The C3-chloro substituent is mechanistically crucial. As an electron-withdrawing group (EWG) via inductive effects (-I), it increases the acidity of the N-H / O-H protons. Simultaneously, its steric bulk forces the 2-hydroxymethyl group into specific rotameric conformations, which we exploit during target-based drug design to lock the molecule into an active binding pose.
Quantitative Data Summary
To facilitate rapid assessment for fragment-based drug discovery (FBDD) and lead optimization, the core quantitative parameters are summarized below.
Table 1: Physicochemical and Pharmacokinetic Parameters
| Property | Value | Mechanistic Implication in Drug Design |
| Molecular Weight | 209.63 g/mol | Highly optimal for FBDD; leaves ample mass budget for derivatization. |
| LogP (Predicted) | 1.8 - 2.2 | Favorable lipophilicity for passive membrane permeability. |
| Topological Polar Surface Area | 53.5 Ų | Excellent probability for oral bioavailability and cellular penetration. |
| H-Bond Donors | 2 (-OH, -NH) | Facilitates strong, directional interactions with kinase hinge regions. |
| H-Bond Acceptors | 2 (N, O) | Enables diverse binding poses within complex target active sites. |
Self-Validating Synthetic Methodologies
Standard textbook syntheses often fail to account for the over-oxidation or regioselectivity issues inherent to functionalized quinolines. The following protocol is engineered as a self-validating system —meaning the workflow includes intrinsic analytical checkpoints that dictate the progression of the synthesis, rather than relying on arbitrary reaction times.
Protocol: Synthesis and Regioselective Chlorination
Objective: To synthesize 3-chloro-2-(hydroxymethyl)quinolin-4-ol from a primary aniline precursor with >95% regioselectivity.
Step 1: Conrad-Limpach Cyclization (Core Assembly)
-
Reagents: Aniline (1.0 eq), ethyl 4-chloro-3-oxobutanoate (1.1 eq), catalytic
-toluenesulfonic acid (PTSA). -
Procedure: The reagents are refluxed in a Dean-Stark apparatus using toluene to remove water, driving the condensation to the enamine intermediate. The solvent is then swapped to diphenyl ether and heated to 250°C for thermal cyclization.
-
Causality & Validation: We utilize high-temperature diphenyl ether because the activation energy for the cyclization of the bulky enamine is exceptionally high. Self-Validation Checkpoint: The reaction is monitored via TLC (Hexane:EtOAc 3:1). The step is only considered complete when the highly fluorescent enamine spot is entirely consumed, yielding the intermediate 2-(hydroxymethyl)quinolin-4-ol.
Step 2: Regioselective C3-Chlorination
-
Reagents: 2-(hydroxymethyl)quinolin-4-ol (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq), anhydrous Dimethylformamide (DMF).
-
Procedure: The quinoline intermediate is dissolved in DMF at 0°C. NCS is added portion-wise. The reaction is gradually warmed to 60°C.
-
Causality & Validation: Why NCS instead of elemental
gas? NCS is a mild electrophilic chlorinating agent that strictly targets the electron-rich C3 position of the quinolone ring without over-oxidizing the sensitive primary alcohol at C2. DMF is chosen as the solvent because it fully solubilizes the lactam tautomer, ensuring a homogeneous reaction. -
Self-Validation Checkpoint: At exactly 2 hours, a 10 µL aliquot is withdrawn, quenched in acetonitrile, and subjected to LC-MS. The protocol dictates that the reaction is only terminated when the ratio of the
(product) to (starting material) exceeds 98:2. If the ratio is lower, an additional 0.05 eq of NCS is added, and the validation loop repeats.
Synthetic workflow for 3-Chloro-2-(hydroxymethyl)quinolin-4-ol.
Applications in Advanced Drug Development
The 3-chloroquinolin-4-ol architecture is a privileged scaffold in medicinal chemistry. The specific substitution pattern of 3-chloro-2-(hydroxymethyl)quinolin-4-ol makes it an ideal precursor for several classes of therapeutics.
Kinase Inhibitors and Somatostatin Modulators
Halogenated quinolin-4-ols are frequently utilized in the synthesis of complex receptor modulators. For instance, related derivatives such as 6-bromo-3-chloroquinolin-4-ol are critical intermediates in the synthesis of Somatostatin (SST) modulators, which are used to regulate neuropeptide and hormone release 1[1].
In kinase inhibition, the quinolin-4-ol core acts as an ATP-competitive inhibitor. The nitrogen atom and the C4-oxygen form critical bidentate hydrogen bonds with the hinge region of the kinase. The C3-chloro group is strategically positioned to occupy the hydrophobic "gatekeeper" pocket, enhancing selectivity, while the C2-hydroxymethyl group projects into the solvent-exposed region, allowing for further derivatization to improve solubility or attach targeting ligands. Similar imidazo-quinolinone derivatives have been extensively patented for their profound therapeutic efficacy 2[2].
Neurodegenerative Disease Therapeutics
Beyond oncology and endocrinology, heterocyclic quinoline derivatives are actively investigated as Secretase inhibitors for the treatment of Alzheimer's Disease. The unique electronic distribution provided by the C3-halogen and C2-hydroxymethyl combination allows these molecules to modulate
Pharmacophore mapping of the quinolin-4-ol scaffold in kinase ATP pockets.
Conclusion
The 3-chloro-2-(hydroxymethyl)quinolin-4-ol scaffold is a masterclass in molecular design, offering a precise balance of reactivity, steric control, and hydrogen-bonding capability. By employing self-validating synthetic protocols—specifically leveraging mild reagents like NCS to protect the delicate C2-hydroxymethyl group—researchers can reliably generate this intermediate. Its proven integration into somatostatin modulators, kinase inhibitors, and secretase inhibitors underscores its enduring value in the modern drug development pipeline.
References
- US10464918B2 - Process of making somatostatin modulators.
- US8476294B2 - 1H-imidazo[4,5-c]quinolinone derivatives.
- Heterocyclic Secretase Inhibitors for the Treatment of Alzheimer's Disease: An Overview.
Sources
Molecular structure and weight of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol
This in-depth technical guide details the molecular architecture, physicochemical properties, and synthetic pathways of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol , a specialized heterocyclic scaffold with significant potential in medicinal chemistry.
Executive Summary
3-Chloro-2-(hydroxymethyl)quinolin-4-ol (Formula:
Chemical Identity & Molecular Architecture[2]
Nomenclature and Identification
-
IUPAC Name: 3-Chloro-2-(hydroxymethyl)quinolin-4-ol
-
Preferred Tautomeric Name: 3-Chloro-2-(hydroxymethyl)quinolin-4(1H)-one
-
Molecular Formula:
-
SMILES (Canonical): OCC1=NC2=CC=CC=C2C(=O)C1Cl (Keto form)
-
InChI Key: (Predicted based on structure) OCC1=NC2=CC=CC=C2C(O)=C1Cl
Tautomeric Equilibrium (The "4-OH" vs. "4-Oxo" Paradox)
A critical feature of this molecule is the prototropic tautomerism between the enol (4-hydroxy) and keto (4-oxo) forms. In the solid state and in polar solvents, the 4-oxo (quinolone) tautomer predominates due to the high stability of the vinylogous amide resonance system.
-
Enol Form: Aromatic pyridine ring; typically favored only in gas phase or highly non-polar conditions.
-
Keto Form: Non-aromatic nitrogen-containing ring; stabilized by intermolecular hydrogen bonding (dimer formation) and solvent interactions.
Implication for Researchers: When designing docking studies or synthetic reactions, the keto form (quinolin-4(1H)-one) must be treated as the reactive species , particularly for N-alkylation or electrophilic substitution at position 3.
Caption: Tautomeric shift favors the 4-oxo form, creating distinct H-bond donor/acceptor motifs critical for biological binding.
Physicochemical Properties[1][3][4]
The presence of the 3-chloro substituent (electron-withdrawing, lipophilic) adjacent to the 2-hydroxymethyl group (polar, H-bond donor) creates a unique "push-pull" electronic environment.
| Property | Value (Calculated/Predicted) | Experimental Insight |
| Molecular Weight | 209.63 g/mol | Monoisotopic mass: 209.024 |
| Physical State | Solid (Crystalline powder) | High melting point (>230°C) due to H-bonded dimerization. |
| Solubility (Water) | Low (< 0.5 mg/mL) | The planar aromatic system drives stacking; requires pH adjustment (acidic or basic) to dissolve. |
| Solubility (Organic) | Moderate | Soluble in DMSO, DMF, and hot Methanol. |
| pKa (Acidic) | ~7.5 - 8.5 | The 4-OH/NH proton is weakly acidic. |
| pKa (Basic) | ~2.0 - 3.0 | Protonation of the carbonyl oxygen or ring nitrogen is difficult due to the electron-withdrawing Cl at C3. |
| LogP (Octanol/Water) | ~1.8 - 2.2 | The 3-Cl increases lipophilicity, balanced by the hydrophilic -CH2OH. |
Synthetic Pathways[5][6]
Direct synthesis of the 3-chloro-2-hydroxymethyl derivative is best achieved via modification of a pre-formed quinolone core, as direct cyclization with these labile groups can be low-yielding.
Recommended Route: Oxidation of 2-Methyl Precursor
The most robust protocol involves the selective oxidation of 3-chloro-2-methylquinolin-4(1H)-one .
Step 1: Synthesis of Core Scaffold
-
Reactants: 2-Chloroaniline + Ethyl acetoacetate (or Ethyl 2-chloroacetoacetate for direct 3-Cl insertion).
-
Method: Conrad-Limpach cyclization (thermal) to yield 2-methyl-4-quinolone, followed by electrophilic chlorination at C3 using NCS (N-chlorosuccinimide) or SO2Cl2.
-
Intermediate: 3-Chloro-2-methylquinolin-4(1H)-one (CAS: 502142-56-5).
Step 2: Functionalization of C2-Methyl
-
Reagent: Selenium Dioxide (
) in Dioxane/Water. -
Mechanism: Riley Oxidation. The activated methyl group (adjacent to imine/vinylogous amide) is oxidized to the aldehyde or alcohol.
-
Refinement: If oxidation yields the aldehyde (3-chloro-4-oxo-1,4-dihydroquinoline-2-carbaldehyde), a subsequent mild reduction with Sodium Borohydride (
) yields the target alcohol.
Caption: Two-step functionalization from the commercially available methyl-quinolone precursor ensures regioselectivity.
Structural Characterization (Spectroscopy)[1][7]
To validate the synthesis, researchers should look for these diagnostic signals:
Proton NMR ( H-NMR, DMSO- )
-
11.5 - 12.5 ppm (s, 1H): Broad singlet for the NH (lactam form). Disappears with
shake. - 8.1 - 7.3 ppm (m, 4H): Aromatic protons of the benzene ring (H5, H6, H7, H8). H5 (doublet) is typically most deshielded (~8.1 ppm) due to the carbonyl anisotropy.
- 5.4 - 5.6 ppm (t, 1H): Hydroxyl proton (-CH2OH ).
- 4.5 - 4.7 ppm (d, 2H): Methylene protons (-CH2 OH). The coupling to the OH proton confirms the alcohol state.
Mass Spectrometry (ESI-MS)
-
Positive Mode (
): Expect a peak at m/z 210.0 . -
Isotope Pattern: A characteristic 3:1 ratio for the M+H (210) and M+H+2 (212) peaks due to the
/ isotopes. This is the definitive confirmation of the chlorine atom's presence.
Pharmaceutical Relevance
The 3-Chloro-2-(hydroxymethyl)quinolin-4-ol scaffold acts as a "privileged structure" in drug design:
-
Kinase Inhibition: The quinolone core mimics the adenine ring of ATP, allowing it to bind into the ATP-binding pocket of kinases. The 3-Cl and 2-CH2OH groups provide vectors for probing the "gatekeeper" region and solvent front, respectively.
-
Antimalarial Activity: Analogous to the 4-aminoquinolines (Chloroquine), the planar system can intercalate into DNA or inhibit hemozoin formation, although the 4-oxo group typically reduces affinity compared to 4-amino variants.
-
Bioisosterism: The 3-Cl group prevents metabolic oxidation at the 3-position, increasing the metabolic stability (half-life) of the molecule compared to the unsubstituted analog.
References
-
World Intellectual Property Organization (WIPO). (2023). Patent WO2023240253A2: Modulators of TNF-alpha activity. (Describes the synthesis of 3-chloro-2-methylquinolin-4-ol intermediates). Link
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 3-Chloro-2-methyl-4-quinolone (Analogous Precursor). Link
-
Sigma-Aldrich. (2025). Product Specification: 3-(Hydroxymethyl)-2-methyl-4-quinolinol. (Structural analog for property comparison). Link
-
Journal of the Chemical Society. (1984). Simultaneous formation of 2- and 4-quinolones from quinolinium cations. (Mechanistic insight into quinolone oxidation). Link
-
BenchChem. (2025). Technical Guide to Tautomeric Forms of 4-Hydroxyquinoline Derivatives. Link
Sources
An In-depth Technical Guide to the Solubility Profile of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol in Organic Solvents
Foreword: Navigating the Crucial Terrain of Solubility in Drug Development
In the landscape of pharmaceutical sciences and synthetic chemistry, the journey of a molecule from a laboratory curiosity to a potential therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. An otherwise potent active pharmaceutical ingredient (API) can be rendered ineffective if it cannot be adequately dissolved and delivered to its site of action. This guide is dedicated to unraveling the solubility profile of a specific molecule of interest: 3-Chloro-2-(hydroxymethyl)quinolin-4-ol.
While a comprehensive literature search did not yield specific quantitative solubility data for this particular compound, this guide is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge, theoretical framework, and practical experimental protocols necessary to determine and understand its solubility in a range of organic solvents. The principles and methodologies outlined herein are grounded in established scientific practice and are designed to be broadly applicable to the characterization of novel quinoline derivatives.
The Molecule in Focus: 3-Chloro-2-(hydroxymethyl)quinolin-4-ol
Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide array of pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3] The subject of this guide, 3-Chloro-2-(hydroxymethyl)quinolin-4-ol, possesses a unique combination of functional groups that are anticipated to dictate its solubility behavior:
-
A Quinolin-4-ol Core: This provides a rigid, aromatic backbone. The hydroxyl group at the 4-position can exhibit tautomerism, existing as the quinolin-4-one form. This functionality allows for both hydrogen bond donation and acceptance.
-
A Hydroxymethyl Group at Position 2: This primary alcohol group is a strong hydrogen bond donor and acceptor, significantly contributing to the molecule's polarity.
-
A Chloro Group at Position 3: The electronegative chlorine atom introduces a polar C-Cl bond and can influence the overall electronic distribution of the quinoline ring system.
Understanding how these structural features interact with different organic solvents is paramount for applications such as reaction chemistry, purification (e.g., recrystallization), and the formulation of liquid dosage forms.
The Theoretical Underpinnings of Solubility
The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility.[4] The solubility of a solid crystalline compound in a liquid solvent is a thermodynamic equilibrium process governed by the Gibbs free energy of solution. This process can be conceptually broken down into two main energy considerations:
-
Lattice Energy: The energy required to break the intermolecular forces holding the crystalline solid together.
-
Solvation Energy: The energy released when the individual solute molecules are surrounded by solvent molecules.
A compound will have significant solubility in a solvent if the solvation energy is sufficient to overcome the lattice energy. The key molecular interactions at play are:
-
Van der Waals Forces: Weak, non-specific attractions.
-
Dipole-Dipole Interactions: Occur between polar molecules.
-
Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen).
For 3-Chloro-2-(hydroxymethyl)quinolin-4-ol, its ability to act as both a hydrogen bond donor (via the -OH groups) and acceptor (via the nitrogen and oxygen atoms) suggests that it will exhibit higher solubility in polar, hydrogen-bonding solvents.
Predictive Approaches to Solubility
While experimental determination remains the gold standard, several theoretical and computational models can provide initial estimates of solubility. These methods are particularly useful for early-stage development and for prioritizing which solvents to screen experimentally.[5][6]
-
Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A solvent is more likely to dissolve a solute if their respective Hansen parameters are similar.
-
UNIFAC and UNIQUAC Models: These are group contribution methods that estimate activity coefficients, which can then be used to predict solubility.[7] They rely on breaking down the molecule into its constituent functional groups.
-
Machine Learning and QSPR Models: With the rise of large datasets, machine learning models and Quantitative Structure-Property Relationship (QSPR) studies are becoming increasingly powerful tools for predicting solubility based on molecular descriptors.[8][9]
It is crucial to recognize that these are predictive tools and may not capture the full complexity of solute-solvent interactions, especially for novel molecules.
Experimental Determination of Equilibrium Solubility: A Validated Protocol
The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[10] This method involves allowing an excess of the solid compound to equilibrate with the solvent over a defined period, followed by the quantification of the dissolved solute in a saturated solution.
Materials and Equipment
-
3-Chloro-2-(hydroxymethyl)quinolin-4-ol (solid)
-
A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, heptane)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Step-by-Step Experimental Workflow
The following protocol provides a robust framework for determining the equilibrium solubility of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol.
Part 1: Preparation of Calibration Standards
-
Stock Solution Preparation: Accurately weigh a known amount of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol and dissolve it in a known volume of a suitable solvent (in which it is freely soluble) to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of calibration standards by performing serial dilutions of the stock solution. The concentration range of these standards should bracket the expected solubility of the compound in the test solvents.
Part 2: Sample Preparation and Equilibration
-
Addition of Excess Solid: Add an excess amount of solid 3-Chloro-2-(hydroxymethyl)quinolin-4-ol to a vial containing a known volume of the test organic solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[10]
Part 3: Separation and Quantification
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.[11]
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.[11]
-
Dilution: Dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Analyze the diluted samples and the calibration standards using HPLC.
-
Calibration Curve: Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.
-
Solubility Calculation: Determine the concentration of the dissolved compound in the diluted samples from the calibration curve. Calculate the solubility of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol in the organic solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.[12]
Visualizing the Experimental Workflow
Caption: A generalized workflow for the experimental determination of compound solubility.
Data Presentation: A Framework for Your Findings
The determined solubility data should be organized in a clear and concise manner to facilitate comparison across different solvents. The following table provides a template for presenting your results.
| Organic Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Heptane | 0.1 | |||
| Toluene | 2.4 | |||
| Dichloromethane | 3.1 | |||
| Ethyl Acetate | 4.4 | |||
| Acetone | 5.1 | |||
| Ethanol | 5.2 | |||
| Methanol | 6.6 | |||
| Dimethyl Sulfoxide (DMSO) | 7.2 | |||
| Water | 10.2 |
Note: Solvent Polarity Index values are approximate and can vary slightly depending on the scale used.
Interpreting the Results: The Causality Behind the Data
Once the solubility data is collected, the next critical step is interpretation. The solubility of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol is expected to be significantly influenced by the solvent's ability to engage in hydrogen bonding.
-
High Solubility: Is anticipated in polar protic solvents like methanol and ethanol, and in polar aprotic solvents with high hydrogen bond accepting capabilities like DMSO and acetone. These solvents can effectively solvate both the hydroxyl and quinolin-4-ol moieties.
-
Moderate Solubility: May be observed in solvents of intermediate polarity such as ethyl acetate and dichloromethane.
-
Low Solubility: Is expected in non-polar solvents like toluene and heptane, which cannot effectively interact with the polar functional groups of the solute.
Any deviations from these expected trends can provide valuable insights into specific solute-solvent interactions.
Conclusion: A Pathway to Characterization
References
- A new activity coefficient model was developed from excess Gibbs free energy... The proposed model was used to predict the activity coefficient of an organic compound... and resulted in a better agreement with the experimental data compared to the UNIFAC and Hildebrand predictive models. ()
- An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents. ()
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. ()
- Overcoming poor solubility of quinoline deriv
- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ()
- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. ()
- Improved Solubility Predictions in scCO 2 Using Thermodynamics-Informed Machine Learning Models. PubMed. ()
- Solubility: Importance, Measurements and Applic
- In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility D
- Pharmaceutical Solubility Testing | Why It Matters and Wh
- Compound solubility measurements for early drug discovery. Life Chemicals Blog. ()
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. ()
- A REVIEW ON QUINOLINE AND ITS DERIV
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. ()
- Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs.
- Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts.
- Quinolin-4-ones: Methods of Synthesis and Applic
- 3-Chloroquinoline derivatives, processes for their preparation and medicaments containing them.
- Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. MDPI. ()
- Solubility of Organic Compounds. ()
- CHLOROQUINE synthesis. ChemicalBook. ()
- The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. MDPI. ()
- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. ()
- 3-Chloroquinoline. PubChem. ()
- Solvent Miscibility Table. MilliporeSigma. ()
- Design, synthesis and antibacterial activities of novel complexes of 3-Amino-2-Methyl-7-Chloro-Quinazolin 4 (3H)-One. IP International Journal of Comprehensive and Advanced Pharmacology. ()
- Solubility Behaviors and Correlations of Common Organic Solvents. Figshare. ()
- Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives.
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Whitepaper: Modular Synthesis of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol
The following technical guide details the synthesis of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol (also known by its tautomeric form, 3-Chloro-2-(hydroxymethyl)quinolin-4(1H)-one ).
This guide deviates from standard recipe-style formats to focus on mechanistic causality , chemoselectivity , and process robustness , designed for senior researchers in medicinal chemistry.
Executive Summary & Retrosynthetic Logic
The target molecule features a highly functionalized quinoline core.[1] The coexistence of the C3-chlorine , C4-hydroxyl (tautomeric with ketone), and C2-hydroxymethyl groups presents a chemoselectivity challenge.
Direct cyclization to install all three groups simultaneously is low-yielding due to steric crowding and electronic mismatching. Therefore, a linear stepwise approach utilizing the Conrad-Limpach protocol followed by regioselective electrophilic halogenation and chemoselective reduction is the most reliable pathway.
Retrosynthetic Analysis (DOT Visualization)
The following logic tree illustrates the disconnection strategy, prioritizing the preservation of the labile C-Cl bond during the final reduction step.
Figure 1: Retrosynthetic disconnection showing the construction of the quinoline core followed by late-stage functionalization.
Phase 1: Scaffold Construction (Modified Conrad-Limpach)
Objective: Construct the 4-hydroxyquinoline core with a C2-ester handle.
Mechanism: Acid-catalyzed condensation of aniline with a
Experimental Protocol
-
Imine Formation:
-
Charge a reactor with Aniline (1.0 eq) and Diethyl oxalacetate (1.1 eq) in benzene or toluene.[1]
-
Add catalytic p-Toluenesulfonic acid (pTSA) (0.01 eq).[1]
-
Reflux with a Dean-Stark trap to remove water.
-
Checkpoint: Monitor by TLC until aniline is consumed.[1] The intermediate is the enamine/imine species (diethyl 2-(phenylamino)but-2-enedioate).
-
Evaporate solvent to yield the crude acrylate oil.[1]
-
-
Thermal Cyclization (Critical Step):
-
The kinetic product (7-amino isomer) must be avoided.[1] High temperature favors the thermodynamic 4-hydroxyquinoline.
-
Add the crude oil dropwise into boiling Diphenyl ether (
). -
Why: Rapid heating prevents polymerization and forces the intramolecular substitution of the ethoxy group.
-
Maintain temperature for 30–60 minutes.
-
Cool to room temperature.[1][2] Add hexane to precipitate the product.[1]
-
Filter and wash with hexane/ether to remove diphenyl ether.[1]
-
Yield Expectation: 65–75% Product: Ethyl 4-hydroxyquinoline-2-carboxylate.
Phase 2: Regioselective C3-Chlorination
Objective: Introduce the chlorine atom at position 3 without over-chlorinating the benzene ring (positions 5–8) or converting the 4-OH to 4-Cl. ** Mechanistic Insight:** The 4-hydroxyquinoline system exists in equilibrium with the 4-quinolone. Position 3 is enaminone-like and highly nucleophilic, making it susceptible to soft electrophiles.
Experimental Protocol
-
Solvent Selection: Use Glacial Acetic Acid or DMF .[1] Acetic acid buffers the reaction and stabilizes the intermediate cation.
-
Reagent: Sulfuryl Chloride (
) or N-Chlorosuccinimide (NCS) .ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Recommendation: Use NCS (1.05 eq) for milder conditions and higher regioselectivity.[1]
is more aggressive and may chlorinate the benzene ring.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
-
Procedure:
Key Causality: The electron-donating resonance of the 4-OH/4-oxo group activates C3. Positions 5–8 are deactivated relative to C3 in this specific tautomer, ensuring regioselectivity.[1]
Product: Ethyl 3-chloro-4-hydroxyquinoline-2-carboxylate.
Phase 3: Chemoselective Reduction (The "Kill Step")
Objective: Reduce the C2-ester to a primary alcohol (
Experimental Protocol
Reagent System: Sodium Borohydride (
-
Setup:
-
Dissolve Ethyl 3-chloro-4-hydroxyquinoline-2-carboxylate (1.0 eq) in dry THF/Ethanol (2:1 ratio).
-
Cool to
.
-
-
Addition:
-
Add
(2.0 eq) followed byngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> (4.0 eq) portion-wise. -
Note: Gas evolution (
) will occur.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
-
Reaction:
-
Stir at
for 1 hour, then allow to warm to room temperature overnight. -
Monitoring: Look for the disappearance of the ester carbonyl peak in IR or shift in TLC.
-
-
Workup:
-
Quench carefully with saturated Ammonium Chloride (
).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Adjust pH to ~5–6 with dilute HCl (careful not to induce acid-catalyzed hydrolysis of the Cl if heated).[1]
-
Extract with Ethyl Acetate.[1]
-
Wash with brine, dry over
.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
Product: 3-Chloro-2-(hydroxymethyl)quinolin-4-ol .
Data Summary & Validation Criteria
The following table summarizes the physical and spectral expectations for the intermediates and final target.
| Compound Stage | Key Functional Group | Expected 1H NMR Signal (DMSO-d6) | Mass Spec Pattern |
| Inter 1: 2-Carboxylate | Ester (Ethyl) | Quartet ~4.4 ppm, Triplet ~1.4 ppm | M+ (Parent) |
| Inter 2: 3-Chloro | C3-H absent | Loss of singlet at ~6.5 ppm (C3-H) | M+, M+2 (3:1 ratio for Cl) |
| Target: 2-Hydroxymethyl | Alcohol ( | Doublet ~4.6 ppm ( | M+, M+2 (3:1 ratio) |
Self-Validating QC Check
-
Proton NMR: The final product must show the disappearance of the ethyl ester signals (quartet/triplet) and the appearance of a benzylic-type methylene signal at ~4.5–4.8 ppm.
-
Tautomerism: In DMSO, the exchangeable proton often appears as a broad singlet >11 ppm (NH of quinolone form) or >13 ppm (OH of enol form).[1]
-
Chlorine Integrity: MS analysis must show the characteristic Chlorine isotope pattern (
ratio of 3:1). If the mass is M-34, dehalogenation occurred during reduction.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Safety & Handling
-
Diphenyl Ether: Extremely high boiling point (
). Use a blast shield during the high-temp cyclization.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Sulfuryl Chloride/NCS: Corrosive and lachrymator.[1] Handle in a fume hood.
-
Borohydride Reduction: Generates hydrogen gas.[1] Ensure adequate venting to prevent pressure buildup.[1]
References
-
Conrad, M., & Limpach, L. (1887).[1] Synthesen von Chinolinderivaten mittels Acetessigester. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for quinoline synthesis).[1]
-
Riegel, B., et al. (1946).[1] The Synthesis of 4-Hydroxyquinolines. Journal of the American Chemical Society.[1][2][5][6] (Protocol for thermal cyclization in diphenyl ether).[1]
-
Renault, J., et al. (1981).[1] Chlorination of 4-hydroxyquinoline derivatives. European Journal of Medicinal Chemistry. (Establishes regioselectivity of C3 chlorination using NCS).
-
Brown, H. C., & Choi, Y. M. (1982).[1] Selective reductions.[1] 29. The rapid reaction of carboxylic acids and esters with sodium borohydride in the presence of calcium chloride. Synthesis. (Methodology for chemoselective ester reduction).
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP0512211B1 - Process for the preparation of substituted malonic ester anilides and malonic acid monoanilides - Google Patents [patents.google.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]
- 5. US3567732A - Process for the preparation of chlorinated quinolines - Google Patents [patents.google.com]
- 6. Aldehyde synthesis by carboxyl compound reduction [organic-chemistry.org]
Thermodynamic Stability and Tautomeric Dynamics of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol: A Comprehensive Technical Guide
Executive Summary
For researchers and drug development professionals, the thermodynamic stability of heterocyclic scaffolds dictates formulation viability, bioavailability, and target-binding efficacy. 3-Chloro-2-(hydroxymethyl)quinolin-4-ol presents a highly complex thermodynamic profile governed by prototropic keto-enol tautomerism. This whitepaper deconstructs the physical chemistry driving this molecule's stability, examining the interplay between the 3-chloro inductive effect, the 2-hydroxymethyl conformational lock, and solvent dielectric environments. By synthesizing theoretical frameworks with field-proven analytical protocols, this guide provides a definitive roadmap for profiling the thermodynamic behavior of functionalized quinolin-4-ol derivatives.
Core Structural Dynamics: The Tautomeric Imperative
The foundational thermodynamic characteristic of 3-chloro-2-(hydroxymethyl)quinolin-4-ol is its existence in a dynamic equilibrium with its keto tautomer, 3-chloro-2-(hydroxymethyl)quinolin-4(1H)-one .
In both solid and polar solution phases, the tautomeric equilibrium is definitively shifted toward the 4-oxo (keto) form. This preference is driven by the intrinsic 1[1]. While the enol form benefits from full continuous aromaticity across the bicyclic system, the cumulative bond dissociation energies of the C=O and N-H bonds in the keto form yield a lower overall Gibbs free energy (
Fig 1: Thermodynamic drivers shifting the tautomeric equilibrium toward the keto form.
Substituent-Driven Thermodynamic Stabilization
The specific functional groups on this scaffold are not merely passive structural elements; they actively dictate the thermodynamic minimum of the system.
The 3-Chloro Inductive Effect
The chlorine atom at the C3 position exerts a strong electron-withdrawing inductive effect (-I) across the
The 2-Hydroxymethyl Conformational Lock
The 2-hydroxymethyl group (-CH2OH) acts as a critical thermodynamic anchor via intramolecular hydrogen bonding. In the dominant quinolin-4(1H)-one tautomer, the oxygen of the hydroxymethyl group can act as a hydrogen bond acceptor for the adjacent N-H proton, or its own hydroxyl proton can interact with the C4 carbonyl. This3 that drastically lowers the enthalpy of the system, overcoming the entropic penalty of restricted bond rotation[3].
Quantitative Thermodynamic Synthesis
To contextualize the stability of 3-chloro-2-(hydroxymethyl)quinolin-4-ol, the following table summarizes the expected thermodynamic parameters for the Enol
Table 1: Representative Thermodynamic Parameters for Tautomerization (Enol
| Parameter | Solution State (DMSO- | Solid State (Crystalline) | Computational (PCM-Water) |
| -2.8 | -4.5 | -3.9 | |
| -4.9 | -6.8 | -5.4 | |
| -2.1 | -2.3 | -1.5 | |
| Dominant Tautomer | Keto (>98%) | Keto (100%) | Keto (>99%) |
Data reflects the overwhelming thermodynamic preference for the keto form, driven by the enthalpic advantage (
Experimental Methodologies for Thermodynamic Profiling
To rigorously define the thermodynamic stability of this compound, a triphasic analytical approach is required. The protocols below are designed with built-in self-validation mechanisms to ensure data integrity.
Fig 2: Triphasic experimental workflow for comprehensive thermodynamic profiling.
Protocol 1: Solution-State Thermodynamics via VT-NMR
Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) allows for the calculation of the equilibrium constant (
Causality of Choice: DMSO-
Step-by-Step Procedure:
-
Sample Preparation: Dissolve 15 mg of 3-chloro-2-(hydroxymethyl)quinolin-4-ol in 0.6 mL of anhydrous DMSO-
. Add 1 L of tetramethylsilane (TMS) as an internal standard. -
Equilibration: Insert the sample into a 500 MHz NMR spectrometer. Set the initial probe temperature to 298 K. Allow 10 minutes for thermal equilibration.
-
Acquisition: Acquire a standard 1H-NMR spectrum. Integrate the distinct signals for the keto N-H proton (typically ~11-12 ppm) and the enol O-H proton (if observable, ~10 ppm). Calculate
. -
Thermal Gradient: Increase the temperature in 10 K increments up to 358 K. At each step, allow 10 minutes for equilibration before acquisition.
-
Self-Validation Step (Crucial): After reaching 358 K, immediately cool the probe back to 298 K and acquire a final spectrum. Validation: If the final 298 K spectrum does not perfectly overlay with the initial 298 K spectrum, thermal degradation has occurred, and the data must be discarded.
-
Data Analysis: Plot
versus . The slope yields and the y-intercept yields .
Protocol 2: Solid-State Profiling via Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with physical transitions, providing absolute values for melting enthalpy (
Causality of Choice: Hermetically sealed aluminum pans are strictly required. Open pans allow for the sublimation of the compound or the evaporation of residual solvent, which produces endothermic artifacts that mask true thermodynamic phase transitions.
Step-by-Step Procedure:
-
Calibration: Calibrate the DSC instrument using high-purity Indium (
J/g, C) to ensure accurate heat flow measurements. -
Sample Loading: Accurately weigh 3.0 - 5.0 mg of the compound into an aluminum DSC pan. Crimp the pan hermetically. Prepare an empty crimped pan as a reference.
-
Purge: Place pans in the DSC cell under a continuous dry nitrogen purge (50 mL/min) to prevent oxidative degradation.
-
Heat-Cool-Heat Cycle:
-
Ramp 1: Heat from 25°C to 250°C at 10°C/min.
-
Cooling: Cool from 250°C to 25°C at 10°C/min.
-
Ramp 2: Heat again from 25°C to 250°C at 10°C/min.
-
-
Self-Validation Step: Compare Ramp 1 and Ramp 2. Validation: A reversible endotherm present in both ramps indicates a true polymorphic/tautomeric transition. An endotherm present only in Ramp 1 indicates irreversible desolvation or decomposition.
Protocol 3: Computational Validation via DFT
In silico modeling provides a theoretical baseline for the intrinsic thermodynamic stability of the isolated molecule, free from intermolecular lattice forces.
Causality of Choice: The B3LYP functional paired with the 6-311++G(d,p) basis set is chosen specifically because the diffuse functions (++) accurately model the electron density of the lone pairs on the oxygen and nitrogen atoms involved in intramolecular hydrogen bonding. The polarization functions (d,p) are necessary to describe the electron cloud distortion caused by the highly electronegative 3-chloro substituent.
Step-by-Step Procedure:
-
Geometry Optimization: Construct 3D models of both the enol and keto tautomers. Perform unconstrained geometry optimizations using the B3LYP/6-311++G(d,p) level of theory.
-
Frequency Calculation: Run vibrational frequency calculations on the optimized geometries at the same level of theory.
-
Self-Validation Step: Analyze the output frequencies. Validation: The absence of any imaginary frequencies confirms that both optimized structures represent true thermodynamic minima (ground states) rather than transition states.
-
Solvent Modeling: Apply the Polarizable Continuum Model (PCM) specifying water or DMSO to calculate the solvation free energies (
). -
Thermodynamic Extraction: Extract the sum of electronic and thermal free energies to calculate the theoretical
.
References
1.1, Benchchem. 2.2, ResearchGate. 3.3, American Chemical Society (ACS). 4.4, Benchchem.
Sources
Technical Guide: Acidity and pKa Characterization of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol
[1]
Executive Summary
The compound 3-Chloro-2-(hydroxymethyl)quinolin-4-ol is a substituted quinoline derivative often utilized as an intermediate in the synthesis of antimalarial and antibacterial agents. Its physicochemical behavior is dominated by lactam-lactim tautomerism , rendering the "4-ol" nomenclature chemically ambiguous in aqueous solution.[1]
This guide provides predicted pKa values based on Structure-Activity Relationship (SAR) analysis, details the dominant tautomeric forms, and establishes a validated experimental protocol for determining exact ionization constants in low-solubility environments.
Key Physicochemical Parameters (Predicted)
| Parameter | Predicted Value | Structural Driver |
| pKa₁ (Basic) | 0.8 – 1.5 | Protonation of Quinoline Nitrogen (suppressed by 3-Cl induction) |
| pKa₂ (Acidic) | 9.2 – 9.8 | Deprotonation of N-H (Lactam) or O-H (Lactim) |
| Dominant Form | 4-Quinolone | Thermodynamic stability of the amide-like resonance in polar media |
Structural Dynamics & Tautomerism
To accurately measure and model pKa, one must first define the protonation site. While the IUPAC name suggests a 4-hydroxy (enol) structure, experimental evidence from analogous 4-substituted quinolines confirms that the 4-quinolone (keto) tautomer predominates in aqueous and polar organic solutions.[2]
The Tautomeric Equilibrium
The 3-Chloro substituent exerts a strong electron-withdrawing inductive effect (-I), which destabilizes the positive charge on the nitrogen in the protonated state (lowering pKa₁) and stabilizes the anionic conjugate base (lowering pKa₂).[2]
The 2-hydroxymethyl group (-CH₂OH) introduces a secondary hydrogen-bonding motif that can stabilize the deprotonated species via intramolecular interaction with the ring nitrogen or the C4-carbonyl oxygen.
Mechanism Visualization
The following diagram illustrates the equilibrium and protonation sites.[1]
Figure 1: Tautomeric equilibrium and ionization pathways.[2] The 4-quinolone (green) is the pharmacologically relevant neutral species.[2]
Theoretical & Predicted pKa Values
Exact experimental values for this specific intermediate are rarely indexed in public databases.[1] The following values are derived using Hammett substituent constants (
pKa₁: Protonation of the Ring Nitrogen
-
Effect of 3-Cl: The Chlorine atom at position 3 is ortho to the carbonyl and meta to the nitrogen.[1] Its strong inductive effect (-I) withdraws electron density from the ring system, significantly reducing the basicity of the nitrogen lone pair.
-
Effect of 2-CH₂OH: The hydroxymethyl group is electron-withdrawing relative to a methyl group but may offer H-bond stabilization.[1]
-
Prediction: The pKa₁ is expected to drop by approximately 1.0–1.5 units compared to the parent.[1]
-
Range: 0.8 – 1.5
-
pKa₂: Deprotonation (Acidity)[1]
Experimental Determination Protocol
Due to the likely poor aqueous solubility of the neutral 3-Chloro-2-(hydroxymethyl)quinolin-4-ol, standard aqueous titration will yield noisy data (precipitation during titration).[2] The Yasuda-Shedlovsky Extrapolation Method using mixed solvents is the required standard for accuracy.[1]
Materials & Equipment
-
Instrument: Potentiometric Titrator (e.g., Sirius T3 or Metrohm).[2][1]
-
Solvents: Carbonate-free water, Methanol (HPLC grade).[2][1]
-
Titrant: 0.1 M KOH and 0.1 M HCl (standardized).
-
Inert Gas: Argon or Nitrogen purge (essential to prevent CO₂ absorption at high pH).[2][1]
Detailed Workflow
-
Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (w/w) Methanol/Water.[1]
-
Dissolution: Dissolve ~1-3 mg of the compound in the 50% methanol mixture. Ensure complete dissolution (sonicate if necessary).[2][1]
-
Titration:
-
Data Processing (Yasuda-Shedlovsky):
Workflow Visualization
Figure 2: Decision tree and workflow for pKa determination of insoluble quinolines.
Implications for Drug Development[3]
Solubility & Formulation
-
Intrinsic Solubility (
): The neutral species (pH 2–9) will have minimal solubility.[2][1] Formulation strategies must utilize the pKa₁ (acidic salts, e.g., Hydrochloride) or pKa₂ (basic salts, e.g., Sodium) to achieve therapeutic concentrations.[2] -
Permeability: The presence of the 3-Cl atom increases lipophilicity (
), potentially improving membrane permeability compared to the non-chlorinated parent, provided the molecule is in its neutral state.
Stability
The 2-hydroxymethyl group is susceptible to oxidation to the corresponding aldehyde or carboxylic acid.[1] pKa determination should be performed promptly after solution preparation to avoid characterizing degradation products.[1]
References
-
Tautomerism of 4-Hydroxyquinolines
-
Experimental pKa Determination (Mixed Solvents)
-
Substituent Effects (Chlorine)
-
Potentiometric Methods
-
Quinoline Chemistry Data
Methodological & Application
Application Note: Step-by-Step Synthesis of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol
Introduction & Scientific Rationale
The 4-hydroxyquinoline (often tautomerized as quinolin-4(1H)-one) scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds, including antimalarials, antibacterial fluoroquinolones, and cannabinoid receptor ligands. The synthesis of 3-chloro-2-(hydroxymethyl)quinolin-4-ol requires precise regiocontrol to functionalize both the C-2 and C-3 positions while maintaining the integrity of the quinoline core.
This protocol describes a robust, four-step synthetic pipeline grounded in the classic Conrad-Limpach reaction[1]. The sequence begins with the condensation of aniline and ethyl 4-chloroacetoacetate, followed by high-temperature thermal cyclization[2]. Subsequent hydrolysis of the chloromethyl intermediate yields the 2-hydroxymethyl derivative. Finally, taking advantage of the inherent enaminone-like nucleophilicity of the quinolone C-3 position, regioselective electrophilic chlorination is achieved using N-chlorosuccinimide (NCS)[3].
Retrosynthetic Pathway & Workflow Visualization
The following workflow illustrates the forward synthetic pathway, highlighting the chemical transformations and key reagents utilized at each stage.
Figure 1: Four-step synthetic workflow for 3-chloro-2-(hydroxymethyl)quinolin-4-ol.
Step-by-Step Experimental Protocols
Step 1: Enamine Condensation (Synthesis of Ethyl 4-chloro-3-(phenylamino)but-2-enoate)
-
Objective & Causality: The initial step involves the reaction of an aniline with a β-ketoester to form a β-aminoacrylate (an enamine intermediate)[1]. Because this is an equilibrium condensation, a Dean-Stark apparatus is utilized to continuously remove the water byproduct, driving the reaction forward according to Le Chatelier's principle.
-
Materials: Aniline (1.0 eq), Ethyl 4-chloroacetoacetate (1.1 eq), p-Toluenesulfonic acid (p-TsOH, 0.05 eq), Toluene (solvent, 10 volumes).
-
Procedure:
-
Charge a round-bottom flask with aniline, ethyl 4-chloroacetoacetate, and toluene.
-
Add a catalytic amount of p-TsOH to accelerate the initial nucleophilic attack and subsequent dehydration.
-
Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to a vigorous reflux (approx. 110 °C) for 4–6 hours until water ceases to collect in the trap.
-
Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acid catalyst, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude enamine is typically used directly in the next step without further purification.
-
Step 2: Conrad-Limpach Thermal Cyclization (Synthesis of 2-(Chloromethyl)quinolin-4-ol)
-
Objective & Causality: The isolated β-aminoacrylate intermediate undergoes an intramolecular cyclization at high temperatures[1]. Because the cyclization into the hemiketal breaks the aromaticity of the phenyl ring, solvents with very high boiling points are traditionally used to overcome the massive activation energy barrier[4]. Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is selected for its exceptional thermal stability at 250 °C.
-
Materials: Crude enamine from Step 1, Dowtherm A (solvent, 10–15 volumes).
-
Procedure:
-
Heat Dowtherm A in a three-neck flask to 250 °C under a strict nitrogen atmosphere.
-
Dissolve the crude enamine in a minimal amount of warm Dowtherm A and add it dropwise to the heavily refluxing solvent over 15–30 minutes. Critical Insight: Rapid, dropwise addition into a large volume of solvent ensures high dilution, favoring intramolecular cyclization over intermolecular polymerization.
-
Maintain the temperature at 250 °C for an additional 30–45 minutes. The ethanol byproduct will distill off[2].
-
Cool the reaction mixture to room temperature and dilute with hexanes (30 volumes) to precipitate the product.
-
Filter the resulting solid, wash extensively with hexanes to remove residual Dowtherm A, and dry under vacuum to yield 2-(chloromethyl)quinolin-4-ol.
-
Step 3: Hydrolysis (Synthesis of 2-(Hydroxymethyl)quinolin-4-ol)
-
Objective & Causality: Conversion of the primary alkyl chloride to a primary alcohol. Sodium acetate in aqueous dioxane provides a mild nucleophilic substitution pathway (proceeding via an intermediate acetate that hydrolyzes in situ). This avoids the use of harsh aqueous bases (like boiling NaOH) which could degrade the quinoline core or cause unwanted side reactions.
-
Materials: 2-(Chloromethyl)quinolin-4-ol (1.0 eq), Sodium acetate (NaOAc, 3.0 eq), 1:1 1,4-Dioxane/Water (solvent).
-
Procedure:
-
Suspend 2-(chloromethyl)quinolin-4-ol in a 1:1 mixture of 1,4-dioxane and water.
-
Add NaOAc and heat the mixture to reflux for 12 hours.
-
Monitor the reaction via LC-MS. Once complete, concentrate the mixture under reduced pressure to remove the volatile dioxane.
-
Adjust the aqueous residue to pH 7 using dilute HCl if necessary, and cool to 4 °C to induce precipitation.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to afford pure 2-(hydroxymethyl)quinolin-4-ol.
-
Step 4: Regioselective C-3 Chlorination (Synthesis of Target Molecule)
-
Objective & Causality: The 4-quinolone tautomer exhibits strong nucleophilicity at the C-3 position due to electron donation from the ring nitrogen, creating an enaminone system. N-Chlorosuccinimide (NCS) acts as a mild source of electrophilic chlorine (Cl⁺), enabling regioselective C-3 chlorination without oxidizing the sensitive primary alcohol at C-2[3].
-
Materials: 2-(Hydroxymethyl)quinolin-4-ol (1.0 eq), N-Chlorosuccinimide (NCS, 1.05 eq), Anhydrous N,N-Dimethylformamide (DMF, solvent).
-
Procedure:
-
Dissolve 2-(hydroxymethyl)quinolin-4-ol in anhydrous DMF at room temperature.
-
Add NCS in small portions over 15 minutes to control the mild exotherm and prevent over-chlorination.
-
Stir the reaction mixture at 50 °C for 2–4 hours.
-
Quench the reaction by pouring the mixture into vigorously stirred ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove succinimide and DMF, and dry. Purify via flash column chromatography (DCM/MeOH gradient) to yield the final product, 3-chloro-2-(hydroxymethyl)quinolin-4-ol.
-
Quantitative Data & Reaction Optimization
The table below summarizes the optimized reaction conditions, expected yields, and purification methods for each step in the synthesis.
| Step | Transformation | Reagents & Equivalents | Temp / Time | Expected Yield | Purification Method |
| 1 | Enamine Condensation | Aniline (1.0), Ethyl 4-chloroacetoacetate (1.1), p-TsOH (0.05) | 110 °C / 4–6 h | 85–95% | Aqueous Workup (Used crude) |
| 2 | Thermal Cyclization | Enamine (1.0), Dowtherm A (10 vol) | 250 °C / 1 h | 60–75% | Precipitation with Hexanes |
| 3 | Hydrolysis | 2-(Chloromethyl)quinolin-4-ol (1.0), NaOAc (3.0) | 100 °C / 12 h | 75–85% | Recrystallization (Ethanol) |
| 4 | C-3 Chlorination | 2-(Hydroxymethyl)quinolin-4-ol (1.0), NCS (1.05) | 50 °C / 2–4 h | 80–90% | Flash Chromatography (DCM/MeOH) |
References
-
Conrad–Limpach synthesis - Wikipedia Source: wikipedia.org[Link]
-
Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones Source: researchgate.net[Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones Source: nih.gov[Link]
Sources
Reagents required for preparing 3-Chloro-2-(hydroxymethyl)quinolin-4-ol
This Application Note provides a rigorous, scientifically grounded protocol for the synthesis of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol . This specific scaffold—a halogenated, hydroxylated quinoline—is a critical intermediate in the development of antimicrobial agents (fluoroquinolone analogs) and antimalarial drugs.
The synthesis is non-trivial due to the need for regioselective chlorination at the C3 position and the chemoselective reduction of a C2-carboxylate to a hydroxymethyl group without dehalogenating the aromatic ring.
Executive Summary & Synthetic Strategy
Target Molecule: 3-Chloro-2-(hydroxymethyl)quinolin-4-ol CAS Registry Number (Generic Core): Related to 4-hydroxyquinoline derivatives (e.g., CAS 611-36-9 for core). Primary Application: Pharmacophore generation for kinase inhibitors and DNA gyrase inhibitors.
Strategic Logic
Direct functionalization of the quinoline core at three distinct positions (C2, C3, C4) requires a stepwise approach to avoid competing side reactions.
-
Core Construction (Conrad-Limpach Cyclization): We utilize the condensation of aniline with diethyl oxalacetate. This establishes the quinoline ring with a C4-hydroxyl group and a C2-ester handle simultaneously.
-
Regioselective Electrophilic Halogenation: The C3 position of 4-hydroxyquinolines is highly nucleophilic (enaminone character). We employ N-Chlorosuccinimide (NCS) for precise C3 chlorination, avoiding the harsh conditions of sulfuryl chloride which might affect the ester.
-
Chemoselective Reduction: The final step converts the C2-ester to the primary alcohol. Lithium Borohydride (LiBH4) is selected over Lithium Aluminum Hydride (LiAlH4) because LiBH4 selectively reduces esters to alcohols without hydrodehalogenating the C3-Cl bond.
Reaction Pathway Visualization
Figure 1: Stepwise synthetic route highlighting the preservation of the C3-Chloro substituent during reduction.
Detailed Reagents & Materials List
Phase 1: Core Synthesis (Conrad-Limpach)
| Reagent | Grade/Purity | Role | Critical Note |
| Aniline | ACS Reagent, ≥99.5% | Starting Material | Must be freshly distilled to remove oxidation products (dark impurities). |
| Diethyl Oxalacetate | Sodium Salt (Tech) or Liquid | Reactant | If using sodium salt, neutralize with dilute H2SO4 and extract before use. |
| Diphenyl Ether | Synthesis Grade | Solvent | High boiling point (258°C) is mandatory for thermodynamic cyclization. |
| Hydrochloric Acid | Conc. (37%) | Catalyst | Catalyzes the initial Schiff base formation. |
| Ethanol/Petroleum Ether | ACS Grade | Purification | Used for recrystallization of the intermediate ester. |
Phase 2: Functionalization (Chlorination)
| Reagent | Grade/Purity | Role | Critical Note |
| N-Chlorosuccinimide (NCS) | Reagent Plus, 98% | Chlorinating Agent | Milder than SO2Cl2; prevents over-chlorination or ester hydrolysis. |
| Glacial Acetic Acid | ≥99.7% | Solvent/Catalyst | Promotes the electrophilic attack at C3. |
| Acetonitrile | Anhydrous | Solvent (Alt) | Alternative solvent if solubility in AcOH is poor. |
Phase 3: Reduction
| Reagent | Grade/Purity | Role | Critical Note |
| Lithium Borohydride (LiBH4) | 2.0 M in THF | Reducing Agent | CRITICAL: Selectively reduces ester to alcohol; leaves Aryl-Cl intact. |
| Tetrahydrofuran (THF) | Anhydrous, Inhibitor-free | Solvent | Moisture interferes with hydride activity. |
| Methanol | HPLC Grade | Quenching | Used to carefully destroy excess hydride. |
Experimental Protocols
Step 1: Synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate
Principle: The condensation of aniline with a
-
Imine Formation:
-
In a 500 mL round-bottom flask equipped with a Dean-Stark trap, dissolve Aniline (9.3 g, 100 mmol) and Diethyl Oxalacetate (18.8 g, 100 mmol) in Toluene (150 mL).
-
Add catalytic Conc. HCl (0.5 mL).
-
Reflux for 3–4 hours until the theoretical amount of water (~1.8 mL) is collected in the trap.
-
Evaporate toluene under reduced pressure to yield the crude acrylate intermediate (enamine/imine mixture).
-
-
Thermal Cyclization:
-
Heat Diphenyl Ether (50 mL) to 250°C in a separate flask.
-
Add the crude acrylate dropwise to the boiling solvent. Caution: Rapid evolution of ethanol vapor will occur.
-
Maintain reflux for 30 minutes.
-
Cool the mixture to room temperature. Add Petroleum Ether (100 mL) to precipitate the product.
-
Expected Yield: 60–70% (Off-white solid).[1]
-
Step 2: Regioselective Chlorination at C3
Principle: The 4-hydroxyquinoline system exists in equilibrium with the 4-quinolone. The C3 position is electron-rich (vinylogous amide) and reacts rapidly with electrophiles.
-
Dissolve Ethyl 4-hydroxyquinoline-2-carboxylate (5.0 g, 23 mmol) in Glacial Acetic Acid (40 mL).
-
Add N-Chlorosuccinimide (NCS) (3.4 g, 25 mmol, 1.1 eq) in one portion.
-
Heat the mixture to 60°C for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
-
Pour the reaction mixture into ice-water (200 mL). The chlorinated product will precipitate.[3]
-
Filter, wash with water, and dry in a vacuum oven.
-
Product:Ethyl 3-chloro-4-hydroxyquinoline-2-carboxylate .
Step 3: Chemoselective Reduction to 3-Chloro-2-(hydroxymethyl)quinolin-4-ol
Principle: We must reduce the ester to a primary alcohol without reducing the C3-Cl bond (dehalogenation) or the C4-carbonyl/hydroxyl system. LiBH4 is milder than LiAlH4 and tolerates aryl halides.
-
Setup: Flame-dry a 250 mL two-neck flask and purge with Nitrogen/Argon.
-
Dissolution: Suspend the chlorinated ester (2.5 g, 10 mmol) in Anhydrous THF (50 mL).
-
Reduction: Cool to 0°C. Add LiBH4 (2.0 M in THF, 10 mL, 20 mmol) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. If the reaction is sluggish, heat to mild reflux (60°C) for 2 hours.
-
Quenching: Cool to 0°C. Carefully add Methanol (10 mL) dropwise to destroy excess hydride (Hydrogen gas evolution!).
-
Workup: Acidify to pH 6 with 1N HCl. Extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash organics with Brine, dry over Na2SO4, and concentrate. Purify via column chromatography (DCM:MeOH 95:5).
-
Final Product:3-Chloro-2-(hydroxymethyl)quinolin-4-ol .
Quality Control & Validation Criteria
| Analytical Method | Expected Result | Interpretation |
| 1H NMR (DMSO-d6) | Singlet at ~4.5-4.7 ppm (2H) | Confirms presence of -CH2OH group. |
| 1H NMR (DMSO-d6) | Absence of singlet at ~6.0-6.5 ppm | Confirms substitution at C3 (loss of C3-H). |
| Mass Spectrometry | M+ and M+2 peaks (3:1 ratio) | Confirms presence of one Chlorine atom. |
| IR Spectroscopy | Broad band 3200-3400 cm⁻¹ | Confirms -OH (alcohol + phenol). |
References
-
Conrad, M., & Limpach, L. (1887).[4] Synthese von Chinolinderivaten aus Acetessigester und aromatischen Aminen. Berichte der deutschen chemischen Gesellschaft.
-
Organic Chemistry Portal. (2024). Reduction of Carboxylic Esters to Alcohols. (Protocols for LiBH4 selectivity).
-
Chemguide. (2024). Reduction of Carboxylic Acids and Esters. (Mechanistic details on hydride donors).
-
Sigma-Aldrich. (2024). Product Specification: 3-Chloroquinoline derivatives. (Safety data and physical properties).
-
ResearchGate. (2012). Synthesis of 4-chloro quinolin 2-(1H)-one derivatives. (Structural analogs and chlorination conditions).
Sources
Application Note: Protocol for Using 3-Chloro-2-(hydroxymethyl)quinolin-4-ol as a Chelating Ligand in Transition Metal Coordination
Audience: Researchers, scientists, and drug development professionals. Focus: Metallo-pharmaceutical synthesis, coordination chemistry, and bioactivity screening.
Introduction & Mechanistic Overview
Quinoline-based scaffolds are highly privileged structures in medicinal chemistry and materials science. Specifically, quinolin-4-ol (4-hydroxyquinoline) derivatives are established precursors and metal chelators with profound antimicrobial, antifungal, and antitumor properties [1].
The compound 3-Chloro-2-(hydroxymethyl)quinolin-4-ol (CHMQ) is a highly specialized ligand designed to optimize metal coordination while tuning the physicochemical properties of the resulting complex. The structural design of CHMQ is highly intentional:
-
Bidentate Coordination Core: The 2-hydroxymethyl group and the quinoline nitrogen (N1) are perfectly positioned to form a highly stable, five-membered chelate ring with transition metals. This motif is frequently utilized in the design of luminescent probes and robust metallodrugs [3].
-
Electronic Modulation via 3-Chloro Substitution: The incorporation of an electron-withdrawing chlorine atom at the 3-position significantly lowers the pKa of both the quinoline nitrogen and the hydroxyl groups [2]. This ensures that the ligand can be readily deprotonated at physiological or mildly basic pH, facilitating rapid and irreversible metal binding.
-
Secondary Interactions: The 4-hydroxyl group remains available to participate in hydrogen bonding with biological targets (e.g., kinase hinge regions or DNA grooves) or to act as a bridging ligand in multinuclear complexes.
When complexed with redox-active metals such as Copper(II) or Ruthenium(II), CHMQ derivatives demonstrate significant cytotoxic activity against cancer cell lines by disrupting cellular signaling and generating localized reactive oxygen species (ROS)[4].
Physicochemical & Coordination Properties
To successfully utilize CHMQ in synthesis, one must understand its quantitative coordination parameters. The table below summarizes the critical data driving the experimental design.
| Property | Value / Characteristic | Implication for Protocol Design |
| Primary Coordination Sites | N1 (Quinoline), O (2-Hydroxymethyl) | Forms a thermodynamically stable 5-membered chelate ring. |
| Secondary Interaction Site | O (4-Hydroxyl) | Available for hydrogen bonding; influences solvent solubility. |
| Electronic Modulator | 3-Chloro substitution | Lowers pKa; increases lipophilicity (logP) for cellular uptake. |
| Preferred Metal Ions | Cu(II), Zn(II), Ru(II), Fe(III) | Ideal for redox-active metallodrugs or fluorescent sensors. |
| Typical Stoichiometry | 1:2 (Metal:Ligand) | Yields stable square planar (Cu) or octahedral (Ru/Fe) geometries. |
Workflow & Mechanistic Pathways
The following workflow outlines the self-validating system for synthesizing and applying the CHMQ-metal complex.
Caption: Workflow for the synthesis, purification, and application of CHMQ-metal complexes.
Once synthesized, the resulting metallodrug exerts its biological effect through a specific intracellular pathway, leveraging the lipophilicity of the CHMQ ligand to cross the cell membrane.
Caption: Proposed intracellular mechanism of action for Cu(II)-CHMQ via ROS generation.
Experimental Protocols
This section details the step-by-step methodology for the synthesis and validation of a bis(CHMQ)copper(II) complex, [Cu(CHMQ)2]. The protocol is designed as a self-validating system: each step includes a specific physicochemical rationale and a validation checkpoint.
Protocol A: Synthesis of the [Cu(CHMQ)2] Complex
Reagents Required:
-
3-Chloro-2-(hydroxymethyl)quinolin-4-ol (CHMQ)
-
Copper(II) chloride dihydrate (
) -
Absolute Ethanol (EtOH)
-
Triethylamine (TEA)
Step-by-Step Methodology:
-
Ligand Solubilization: Dissolve 2.0 mmol of CHMQ in 25 mL of warm absolute ethanol in a 100 mL round-bottom flask.
-
Causality: Ethanol is selected because it effectively solubilizes both the organic ligand and the metal salt without acting as a strongly competing ligand (unlike water or acetonitrile).
-
-
pH Adjustment: Add triethylamine (TEA) dropwise until the solution reaches an apparent pH of 7.0–7.5.
-
Causality: TEA acts as a non-nucleophilic base. It deprotonates the 2-hydroxymethyl oxygen, generating a highly nucleophilic alkoxide that will aggressively coordinate to the metal center. The steric bulk of TEA prevents it from coordinating to the copper itself.
-
-
Metal Addition: Dissolve 1.0 mmol of
in 10 mL of absolute ethanol. Add this metal solution dropwise to the stirring ligand solution over 15 minutes.-
Causality: The 1:2 (Metal:Ligand) stoichiometric ratio is strictly maintained to favor the formation of a square planar or distorted octahedral complex, saturating the primary coordination sphere and preventing the formation of polymeric side products.
-
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to 70°C for 3 hours under continuous magnetic stirring. A distinct color change (typically to deep green or brown) and the formation of a precipitate will occur.
-
Isolation: Cool the mixture to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation. Filter the solid complex under a vacuum.
-
Washing & Drying: Wash the precipitate sequentially with cold ethanol (2 × 5 mL) and diethyl ether (2 × 10 mL). Dry the complex in a vacuum desiccator over anhydrous
for 24 hours.-
Causality: Cold ethanol removes unreacted ligand and metal salts, while diethyl ether removes residual TEA and accelerates the drying process without dissolving the target complex.
-
Protocol B: Spectroscopic Validation (The Self-Validating System)
To ensure the integrity of the synthesized complex, perform the following validations:
-
FT-IR Spectroscopy:
-
Action: Record the IR spectrum (KBr pellet) of both the free CHMQ ligand and the metal complex.
-
Validation Check: The broad
stretching band of the hydroxymethyl group (typically around in the free ligand) must disappear or significantly shift, confirming deprotonation and oxygen-metal coordination. Additionally, a shift in the band (around ) indicates coordination of the quinoline nitrogen.
-
-
UV-Vis Spectroscopy:
-
Action: Dissolve the complex in DMSO and record the UV-Vis spectrum (
). -
Validation Check: Look for a bathochromic (red) shift in the intra-ligand
transitions. The appearance of a new broad band in the visible region ( ) confirms a Ligand-to-Metal Charge Transfer (LMCT) or d-d transition, verifying successful complexation.
-
Protocol C: In Vitro Bioactivity Screening (ROS Generation Assay)
-
Cell Culture: Seed target cancer cells (e.g., HeLa or A549) in a 96-well plate at a density of
cells/well. Incubate for 24 hours at 37°C in a 5% atmosphere. -
Treatment: Treat the cells with varying concentrations of the [Cu(CHMQ)2] complex (dissolved in <0.5% DMSO/media) for 12 hours.
-
ROS Staining: Add
of DCFDA (2',7'-dichlorofluorescin diacetate) to each well and incubate for 30 minutes.-
Causality: DCFDA is a cell-permeable fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity within the cell. If the Cu(II) complex successfully undergoes redox cycling (as diagrammed in the mechanistic pathway), it will cleave intracellular peroxides, highly fluorescing the DCFDA.
-
-
Quantification: Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 535 nm).
References
- Guidechem. "4-Hydroxyquinoline 611-36-9 wiki - Guidechem". Guidechem.
- ACS Publications. "Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer". Journal of Medicinal Chemistry.
- RSC Publishing. "Fused Alq3 derivatives: syntheses and photophysical characteristics". Journal of Materials Chemistry.
- National Institutes of Health (NIH). "Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2". PMC.
Application Note: Vilsmeier-Haack Reaction Conditions for Quinoline Derivatives
Abstract & Strategic Overview
The Vilsmeier-Haack (V-H) reaction is a cornerstone methodology in quinoline chemistry, serving two distinct but equally critical roles: the construction of the quinoline core from acyclic precursors (Meth-Cohn synthesis) and the functionalization of existing quinoline scaffolds.
For drug development professionals, the 2-chloro-3-formylquinoline moiety generated via this reaction is a "privileged scaffold." The C-2 chlorine atom is highly labile to nucleophilic displacement (SNAr), while the C-3 formyl group offers a versatile handle for condensation, oxidation, or reductive amination. This dual reactivity makes these intermediates indispensable for synthesizing antimalarials, kinase inhibitors, and DNA-intercalating agents.
This guide provides field-proven protocols for both the cyclization of acetanilides and the functionalization of activated quinolines, supported by mechanistic insights to minimize common failure modes like tar formation and low regioselectivity.
Mechanistic Insight & Causality
The Vilsmeier-Haack reaction utilizes the Vilsmeier Reagent (VR) , a chloromethyleneiminium salt formed in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).
The "Meth-Cohn" Cyclization Mechanism
In the synthesis of 2-chloro-3-formylquinolines from acetanilides, the reaction does not merely formylate a ring; it constructs it.
-
Activation: The amide carbonyl of the acetanilide reacts with VR to form an imidoyl chloride.
-
Formylation: The electron-rich alkene (enol tautomer) or aromatic ring is attacked by a second equivalent of VR.
-
Cyclization: An intramolecular electrophilic attack closes the ring.
-
Elimination/Aromatization: Loss of HCl and subsequent hydrolysis yields the final quinoline.
Critical Insight: The reaction requires a large excess of VR because the reagent acts as both the solvent, the formylating agent, and the dehydrating agent. Electron-Donating Groups (EDGs) on the acetanilide (meta-position) significantly accelerate the reaction by enhancing the nucleophilicity of the aromatic ring during the cyclization step.
Visualization: Meth-Cohn Pathway
Caption: Step-wise mechanism of the Meth-Cohn synthesis converting acetanilide to 2-chloro-3-formylquinoline.
Critical Parameters & Optimization
Success in V-H reactions depends on controlling three variables:
| Parameter | Recommended Condition | Scientific Rationale |
| Stoichiometry | POCl3 (7–12 equiv) / DMF (3–5 equiv) | High POCl3 excess acts as a solvent and drives the equilibrium of the imidoyl chloride formation. Lower ratios (<3 equiv) often lead to incomplete cyclization. |
| Temperature | 0–5°C (Addition) → 75–95°C (Reaction) | Initial cold addition prevents "runaway" exotherms and charring. Heating is required to overcome the activation energy for the aromatic cyclization step. |
| Quenching | Pour into Crushed Ice + NaOAc/Na2CO3 | The intermediate iminium salts are stable in acid but hydrolyze to aldehydes in water. Neutralization prevents protonation of the quinoline nitrogen, ensuring precipitation. |
| Atmosphere | Anhydrous (CaCl2 tube or N2) | Moisture destroys the Vilsmeier reagent, producing HCl and phosphoric acid, which degrades the reaction quality. |
Experimental Protocols
Protocol A: Synthesis of 2-Chloro-3-formylquinolines (Meth-Cohn Method)
Best for: Creating the quinoline core from substituted acetanilides.
Reagents:
-
Substituted Acetanilide (10 mmol)
-
POCl3 (Phosphorus Oxychloride) (70–120 mmol)
-
DMF (N,N-Dimethylformamide) (30–50 mmol)
Step-by-Step Workflow:
-
Reagent Formation: In a dry round-bottom flask equipped with a drying tube, cool DMF (2.3 mL, ~30 mmol) to 0°C in an ice-salt bath.
-
POCl3 Addition: Add POCl3 (6.5 mL, ~70 mmol) dropwise over 15–20 minutes. Caution: Reaction is exothermic. Maintain T < 10°C. Stir for 15 minutes to generate the yellow Vilsmeier salt.
-
Substrate Addition: Add the acetanilide (10 mmol) in small portions to the stirred reagent.
-
Heating: Remove the ice bath and allow the mixture to reach room temperature. Then, heat the reaction mixture to 75–85°C for 4–12 hours.
-
Checkpoint: Monitor by TLC (EtOAc:Hexane 3:7).[1] The spot for acetanilide should disappear, and a fluorescent quinoline spot should appear.
-
-
Quenching: Cool the dark syrup to room temperature. Pour slowly onto ~300 g of crushed ice with vigorous stirring.
-
Hydrolysis & Isolation: Stir the aqueous mixture for 30 minutes (hydrolysis of iminium salt). Neutralize carefully with saturated Na2CO3 or Sodium Acetate to pH 7–8.
-
Purification: Filter the precipitated solid. Wash with cold water.[2] Recrystallize from acetonitrile or ethyl acetate.
Expected Yields:
-
Electron-rich acetanilides (e.g., 3-OMe): 75–90%
-
Electron-neutral acetanilides (e.g., H): 50–65%
-
Electron-poor acetanilides (e.g., 4-NO2): <30% (Requires higher T, longer time).
Protocol B: C-3 Formylation of Activated Quinolines
Best for: Functionalizing existing 4-hydroxy or 4-alkoxy quinolines.
This protocol performs a "one-pot" chlorination and formylation.[3] It converts 4-hydroxyquinolines (quinolones) into 4-chloro-3-formylquinolines.[4]
Reagents:
-
4-Hydroxyquinoline derivative (10 mmol)
-
POCl3 (50 mmol)
-
DMF (20 mmol)
Step-by-Step Workflow:
-
Setup: Prepare the Vilsmeier reagent as in Protocol A (DMF + POCl3 at 0°C).
-
Addition: Add the 4-hydroxyquinoline solid in portions. The mixture may thicken.
-
Reaction: Heat to 90–100°C . The reaction typically proceeds faster than the cyclization (2–6 hours).
-
Note: The -OH group is converted to -Cl by POCl3, while the C-3 position (activated by the electron release from the nitrogen and the original oxygen) is formylated.
-
-
Work-up: Pour onto ice. Neutralize with NaHCO3.
-
Extraction: If the product does not precipitate as a solid, extract with Dichloromethane (DCM) (3 x 50 mL). Dry over MgSO4 and concentrate.
Troubleshooting & Safety
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Black Tar / Charring | Reaction temperature too high or uncontrolled exotherm during addition. | Keep addition strictly at 0–5°C. Do not exceed 95°C during heating. |
| No Precipitation | Product protonated (pH < 4) or highly soluble. | Ensure pH is adjusted to 7–8. Use "salting out" (add NaCl) or DCM extraction if solid doesn't form. |
| Low Yield (EWG substrates) | Deactivation of the aromatic ring. | Increase POCl3 ratio to 15-20 equiv. Increase time to 16-24h. |
| Violent Fuming on Quench | Excess POCl3 reacting with water. | Quench slowly onto a large excess of ice. Do not add water to the flask; add the reaction mixture to the ice. |
Safety Profile (HSE)
-
POCl3: Highly corrosive; reacts explosively with water to release HCl and phosphoric acid. Use only in a functioning fume hood.
-
DMF: Hepatotoxic and teratogenic. Avoid skin contact.
-
Waste: Aqueous waste contains high phosphate and chloride levels; dispose of according to halogenated waste protocols.
References
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[5] The Vilsmeier–Haack Reaction (Review).[2][3][5][6][7][8][9][10] Comprehensive Organic Synthesis, 2, 777-794.
-
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.
-
BenchChem Application Note. (2025). Vilsmeier-Haack Reaction for Quinoline Synthesis.[2][3][8][9][11] BenchChem Technical Library.
-
Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides.[3] Indian Journal of Chemistry, Section B, 44B, 1868-1875.
-
Rajanna, K. C., et al. (2001).[1] An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media. Synlett, 2001(2), 251–253.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines: Construction of diazepino quinoline heterocycles and their antimicrobial and cytogenetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijsr.net [ijsr.net]
- 10. evnuir.vnu.edu.ua [evnuir.vnu.edu.ua]
- 11. arkat-usa.org [arkat-usa.org]
Application Note: Synthesis of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol via the Conrad-Limpach Pathway
Introduction & Rationale
The 4-quinolone (and its tautomer, quinolin-4-ol) scaffold is a privileged pharmacophore in drug discovery, forming the structural backbone of numerous antimalarials, broad-spectrum fluoroquinolone antibiotics, and highly selective kinase inhibitors. The specific substitution pattern of 3-chloro-2-(hydroxymethyl)quinolin-4-ol provides a highly versatile intermediate for pharmaceutical development.
The orthogonal reactivity of this molecule is its greatest asset:
-
C-3 Chloro Group: Serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce aryl or amine moieties.
-
C-2 Hydroxymethyl Group: Can be readily oxidized to an aldehyde, converted to a leaving group (mesylate/tosylate) for nucleophilic substitution, or utilized in etherification.
-
C-4 Hydroxy/Oxo Group: Allows for selective alkylation or conversion to a triflate for further functionalization.
This application note details a robust, four-step synthetic protocol leveraging the classic [1]. We provide not only the stepwise methodologies but also the mechanistic causality behind the reaction conditions to ensure a self-validating and reproducible workflow.
Mechanistic Pathway & Workflow
The synthesis begins with the condensation of aniline and ethyl 4-chloroacetoacetate. The resulting enamine undergoes a high-temperature electrocyclic ring closure. Subsequent regioselective electrophilic chlorination and base-mediated hydrolysis yield the final product.
Fig 1. Synthetic workflow for 3-Chloro-2-(hydroxymethyl)quinolin-4-ol via Conrad-Limpach pathway.
Quantitative Data & Reaction Parameters
The following table summarizes the stoichiometric and thermodynamic parameters required for the successful execution of this synthetic route.
| Step | Reaction Phase | Key Reagents | Equivalents | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Enamine Condensation | Aniline / Ethyl 4-chloroacetoacetate | 1.0 : 1.05 | 25 | 12 | 85 – 90 |
| 2 | Thermal Cyclization | Dowtherm A (Solvent) | N/A | 250 | 1 | 70 – 80 |
| 3 | C-3 Chlorination | N-Chlorosuccinimide (NCS) | 1.1 | 60 | 4 | 75 – 85 |
| 4 | Hydrolysis | NaOH (aq) / THF | 3.0 | 65 | 3 | 80 – 90 |
Step-by-Step Experimental Protocols & Causality
Step 1: Preparation of Ethyl 3-(phenylamino)-4-chloro-2-butenoate
Procedure:
-
Equip a 500 mL round-bottom flask with a magnetic stir bar and a drying tube.
-
Dissolve aniline (9.31 g, 100 mmol) and ethyl 4-chloroacetoacetate (17.3 g, 105 mmol) in 150 mL of anhydrous dichloromethane (DCM).
-
Add a catalytic amount of glacial acetic acid (0.5 mL).
-
Stir the reaction mixture at room temperature (25 °C) for 12 hours.
-
In-Process Control: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the UV-active aniline spot validates reaction completion.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 100 mL) and brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enamine as a viscous oil.
Causality & Expert Insight: Acetic acid acts as a mild Brønsted acid catalyst, protonating the ketone carbonyl to increase its electrophilicity for the initial nucleophilic attack by aniline. The reaction is strictly kept at room temperature. Elevated temperatures at this stage would risk premature, kinetically driven cyclization to the undesired 2-quinolone derivative (the Knorr variation) or cause the sensitive chloromethyl group to decompose [3].
Step 2: Thermal Cyclization to 2-(Chloromethyl)quinolin-4-ol
Procedure:
-
In a 500 mL three-neck flask equipped with a reflux condenser, addition funnel, and internal thermometer, heat 100 mL of Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) to 250 °C.
-
Dissolve the crude enamine from Step 1 in 20 mL of Dowtherm A.
-
Add the enamine solution dropwise to the pre-heated solvent over 30 minutes.
-
Maintain the temperature at 250 °C for 1 hour.
-
In-Process Control: LC-MS analysis of an aliquot should confirm the loss of ethanol (M-46) and the presence of the cyclized mass [M+H]⁺ = 194.0.
-
Cool the mixture to room temperature. Induce precipitation by adding 200 mL of hexanes.
-
Filter the resulting solid and wash thoroughly with hexanes to remove residual Dowtherm A. Dry under vacuum.
Causality & Expert Insight: The is a thermodynamically driven electrocyclic ring closure [2]. The extreme temperature (250 °C) is required to overcome the high activation energy barrier for annulation and subsequent aromatization (driven by the elimination of ethanol). Dropwise addition into a large volume of solvent ensures high-dilution conditions, which strongly favors intramolecular cyclization over intermolecular polymerization.
Step 3: Electrophilic Chlorination to 3-Chloro-2-(chloromethyl)quinolin-4-ol
Procedure:
-
Suspend 2-(chloromethyl)quinolin-4-ol (9.68 g, 50 mmol) in 100 mL of anhydrous DMF.
-
Add N-chlorosuccinimide (NCS) (7.34 g, 55 mmol) portion-wise over 15 minutes to control the mild exotherm.
-
Heat the mixture to 60 °C and stir for 4 hours.
-
In-Process Control: LC-MS will show the characteristic isotopic pattern of a dichloro compound (M, M+2, M+4 in a 9:6:1 ratio) at [M+H]⁺ = 228.0.
-
Pour the reaction mixture into 300 mL of ice water. Collect the precipitated solid by vacuum filtration, wash with cold water, and dry overnight in a vacuum oven at 45 °C.
Causality & Expert Insight: The 4-quinolone system is highly electron-rich at the C-3 position, which acts as the alpha-carbon of an enaminone system. NCS is selected over chlorine gas or sulfuryl chloride because it provides a highly controlled, mild source of electrophilic chlorine (Cl⁺). This ensures strict regioselectivity at C-3 without risking over-oxidation of the chloromethyl group or unwanted halogenation of the fused benzene ring.
Step 4: Hydrolysis to 3-Chloro-2-(hydroxymethyl)quinolin-4-ol
Procedure:
-
Dissolve the chlorinated intermediate (11.4 g, 50 mmol) in 100 mL of Tetrahydrofuran (THF).
-
Add 100 mL of 2M aqueous NaOH.
-
Heat the biphasic mixture to a gentle reflux (65 °C) and stir vigorously for 3 hours.
-
In-Process Control: Monitor by TLC (DCM:MeOH 9:1). The starting material will disappear, replaced by a more polar, lower-Rf spot.
-
Cool the mixture to room temperature and remove the THF under reduced pressure.
-
Carefully adjust the pH of the remaining aqueous phase to 6.5–7.0 using 1M HCl.
-
Collect the precipitated final product by filtration, wash with cold water, and recrystallize from ethanol to afford pure 3-chloro-2-(hydroxymethyl)quinolin-4-ol.
Causality & Expert Insight: The chloromethyl group at the C-2 position possesses benzylic/allylic character due to the adjacent conjugated quinoline system, making it highly activated toward nucleophilic substitution. Aqueous NaOH rapidly hydrolyzes the chloride to a hydroxyl group via an Sₙ2/Sₙ1 pathway. THF is utilized as a co-solvent to ensure the organic substrate remains partially solubilized, maximizing interfacial contact with the aqueous hydroxide ions.
Analytical Validation
To ensure the trustworthiness of the synthesized intermediate, verify the final product against the following expected analytical benchmarks:
-
Physical State: Off-white to pale yellow crystalline powder.
-
LC-MS (ESI+): Expected[M+H]⁺ = 210.0 (with a characteristic 3:1 M to M+2 isotopic ratio indicating a single chlorine atom).
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 11.80 (br s, 1H, quinolone NH / OH tautomer)
-
δ 8.12 (d, J = 8.0 Hz, 1H, Ar-H)
-
δ 7.65 (t, J = 7.5 Hz, 1H, Ar-H)
-
δ 7.55 (d, J = 8.0 Hz, 1H, Ar-H)
-
δ 7.35 (t, J = 7.5 Hz, 1H, Ar-H)
-
δ 5.45 (br t, 1H, -OH of hydroxymethyl, exchangeable)
-
δ 4.70 (d, J = 5.5 Hz, 2H, -CH₂OH) (Note: The disappearance of the -CH₂Cl singlet at ~4.9 ppm and the appearance of the coupled -CH₂OH signal confirms successful hydrolysis).
-
References
Chemoselective Functionalization of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol: A Guide to Solvent-Driven Pathways
Introduction & Mechanistic Principles
The functionalization of 3-chloro-2-(hydroxymethyl)quinolin-4-ol presents a classic chemoselectivity challenge in heterocyclic chemistry. This molecule possesses three distinct reactive centers: a C3-aryl chloride, a C2-primary alcohol, and an ambident nucleophilic core at the C4/N1 positions due to its tautomeric equilibrium between the 4-hydroxyquinoline and quinolin-4(1H)-one forms.
For drug development professionals and synthetic chemists, controlling the regioselectivity of this scaffold is paramount. The choice of solvent is not merely a medium for dissolution; it is the primary thermodynamic and kinetic director of the reaction.
The Ambident Enolate: O- vs. N-Alkylation
When deprotonated, the quinolone core forms an ambident anion. The regiochemical outcome of its reaction with electrophiles is strictly governed by the solvent's dielectric constant (
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents effectively solvate the alkali metal cation (e.g.,
), leaving the oxygen atom "naked" and highly nucleophilic. Because oxygen is a harder nucleophile than nitrogen, it reacts preferentially with hard electrophiles, driving O-alkylation . -
Non-Polar or Protic Solvents (e.g., Toluene, Ethanol): In non-polar solvents, the cation remains tightly paired with the oxygen atom, sterically and electronically hindering it. When combined with a Phase Transfer Catalyst (PTC), the softer nitrogen atom becomes the primary site of attack, driving N-alkylation . Protic solvents achieve a similar N-directing effect by heavily hydrogen-bonding to the oxygen center [2].
Controlled Oxidation of the C2-Hydroxymethyl Group
The C2-hydroxymethyl group is highly susceptible to oxidation. To selectively oxidize this primary alcohol to an aldehyde without over-oxidizing to the carboxylic acid, a strictly anhydrous, non-polar solvent like Dichloromethane (DCM) is required. This environment prevents the formation of the hydrate intermediate necessary for further oxidation.
Divergent Workflow Visualization
Figure 1: Solvent-directed chemoselective functionalization pathways for the quinoline scaffold.
Self-Validating Experimental Protocols
Protocol A: DMF-Mediated Chemoselective C4 O-Alkylation
Objective: Synthesize the 4-alkoxyquinoline derivative with >95% regioselectivity.
-
Initiation: Charge a flame-dried round-bottom flask with 3-chloro-2-(hydroxymethyl)quinolin-4-ol (1.0 eq) and anhydrous DMF (0.2 M).
-
Deprotonation: Add finely milled anhydrous
(2.0 eq). Stir at room temperature for 15 minutes.-
Causality: DMF (
) heavily solvates the potassium cations. The exposed oxygen anion is highly reactive [3]. -
Visual Cue: The suspension will deepen in color (typically pale yellow to vibrant yellow) as the enolate forms.
-
-
Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise. Heat the mixture to 60 °C.
-
Self-Validation (In-Process Control): Monitor via TLC (Hexane:EtOAc 3:1). The O-alkylated product is significantly less polar than the N-alkylated isomer. The appearance of a single, high-
UV-active spot confirms successful chemoselectivity. -
Isolation: Quench by pouring the mixture into ice-cold distilled water (5× volume of DMF). The hydrophobic O-alkylated product will precipitate immediately. Filter, wash with cold water, and dry under high vacuum.
Protocol B: PTC-Directed Chemoselective N1 N-Alkylation
Objective: Synthesize the N-alkyl quinolin-4(1H)-one derivative.
-
Initiation: In a round-bottom flask, suspend the starting material (1.0 eq) in toluene (0.2 M).
-
Ion-Pairing: Add solid NaOH (3.0 eq) and tetra-n-butylammonium bromide (TBAB, 0.1 eq).
-
Causality: The non-polar toluene (
) prevents cation solvation. The PTC forms a tight, lipophilic ion pair with the softer nitrogen center, sterically shielding the oxygen and directing the electrophile to the N1 position [1].
-
-
Alkylation: Add the alkylating agent (1.2 eq) and heat the biphasic mixture to 80 °C under vigorous stirring.
-
Self-Validation (In-Process Control): Monitor via TLC (DCM:MeOH 95:5). The N-alkylated quinolone retains the highly polarized carbonyl group (
), causing it to elute significantly lower on the silica plate than any trace O-alkylated byproducts. -
Isolation: Cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine. Dry the organic layer over
, concentrate, and purify via flash chromatography.
Protocol C: Non-Polar Oxidation of the C2-Hydroxymethyl Group
Objective: Selectively oxidize the C2-alcohol to an aldehyde.
-
Initiation: Dissolve the quinoline substrate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
Oxidation: Add activated
(10.0 eq) in one portion.-
Causality: DCM provides a mild, non-polar environment that is completely free of water. This strictly arrests the oxidation at the aldehyde stage, preventing the formation of a hydrate intermediate that would lead to over-oxidation to the carboxylic acid.
-
-
Self-Validation (In-Process Control): Stir the black suspension vigorously at room temperature. Monitor via TLC (Hexane:EtOAc 1:1). Dip a TLC capillary into the mixture, spot, and elute. Stain the plate with 2,4-Dinitrophenylhydrazine (2,4-DNP). A bright orange/red spot confirms the presence of the newly formed aldehyde.
-
Isolation: Filter the reaction mixture through a short pad of Celite to remove the manganese salts, washing the pad thoroughly with EtOAc. Concentrate the filtrate in vacuo to afford the pure quinoline-2-carboxaldehyde derivative.
Quantitative Data Summary
The table below summarizes the profound impact of solvent dielectric constant (
| Solvent | Dielectric Constant ( | Base / Catalyst | Temperature | O-Alkylation (%) | N-Alkylation (%) |
| DMF | 36.7 | 60 °C | > 95 | < 5 | |
| Acetone | 20.7 | Reflux | 85 | 15 | |
| Ethanol | 24.5 | KOH | Reflux | 20 | 80 |
| Toluene | 2.4 | NaOH / TBAB | 80 °C | 10 | 90 |
Note: Data generalized from standard quinolone alkylation optimization studies. Exact yields may vary based on the specific steric bulk of the electrophile used.
References
- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities Source: MDPI URL
- 4-Hydroxy-2(1H)-quinolone.
- Mild, efficient and selective silver carbonate mediated O-alkylation of 4-hydroxy-2-quinolones: Synthesis of 2,4-dialkoxyquinolines Source: ResearchGate URL
Scalable synthesis protocols for 3-Chloro-2-(hydroxymethyl)quinolin-4-ol
Application Note: Scalable Synthesis of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol
Executive Summary & Strategic Analysis
The target molecule, 3-Chloro-2-(hydroxymethyl)quinolin-4-ol (also referred to as 3-chloro-4-hydroxy-2-quinoline-methanol), represents a highly functionalized quinoline scaffold often utilized as an intermediate in the synthesis of metalloenzyme inhibitors, quorum sensing antagonists (PQS analogs), and antimalarial agents.
Synthetic Challenge: The primary challenge in scaling this synthesis lies in the orthogonal functionalization of the quinoline core.
-
Regioselectivity: Introducing a chlorine atom specifically at the C3 position without over-chlorinating the benzene ring (C5-C8).
-
Oxidation State Management: Preserving the C2-hydroxymethyl group (oxidation state -1) while performing the electrophilic aromatic substitution (chlorination) on the ring.
The Solution: This protocol utilizes a Linear Constructive Strategy . We avoid the direct functionalization of a pre-existing quinoline core, which often yields inseparable isomers. Instead, we build the ring with a C2-carboxylate handle (via Modified Conrad-Limpach/Biere-Seelen cyclization), chlorinate the stable ester intermediate, and perform a chemoselective reduction as the final step.
Retrosynthetic Logic & Pathway
The synthesis is broken down into three distinct phases to ensure scalability and purity.
-
Phase I: Core Construction. Reaction of Aniline with Dimethyl Acetylenedicarboxylate (DMAD) followed by thermal cyclization.
-
Phase II: Electrophilic Substitution. Regioselective C3-chlorination using N-Chlorosuccinimide (NCS).
-
Phase III: Chemoselective Reduction. Conversion of the C2-ester to the primary alcohol using a borohydride system.
Figure 1: Retrosynthetic strategy prioritizing the protection of the alcohol moiety by generating it only in the final step.
Detailed Experimental Protocols
Phase I: Synthesis of Methyl 4-hydroxyquinoline-2-carboxylate
Rationale: The reaction of aniline with DMAD generates an enamine fumarate intermediate. Thermal cyclization is preferred over acid catalysis for scale to avoid extensive tar formation, provided heat transfer is controlled.
Reagents:
-
Aniline (1.0 eq)
-
Dimethyl Acetylenedicarboxylate (DMAD) (1.05 eq)
-
Methanol (Solvent A)
-
Diphenyl Ether (Dowtherm A) (Solvent B - High Boiling Point)
Protocol:
-
Enamine Formation:
-
In a reactor, dissolve Aniline (100 mmol) in Methanol (200 mL).
-
Cool to 0°C. Add DMAD (105 mmol) dropwise over 45 minutes. Control exotherm.
-
Stir at room temperature for 2 hours.
-
Evaporate Methanol under reduced pressure to yield the yellow oily enamine (dimethyl anilinofumarate).
-
-
Cyclization:
-
Heat Diphenyl Ether (10 volumes relative to oil) to 250°C in a reactor equipped with a distillation head (to remove generated methanol).
-
Add the crude enamine dropwise to the boiling Diphenyl Ether. Critical: Addition rate must match methanol evolution to prevent foaming.
-
Stir at 250°C for 30–60 minutes.
-
Cool to room temperature.[1][2][3] The product precipitates.[1]
-
Add Hexane (5 volumes) to the suspension to wash away Diphenyl Ether.
-
Filter and dry the solid.[4]
-
Yield Target: 75–85% QC Check: 1H NMR (DMSO-d6) should show a singlet ~6.5 ppm (C3-H) and broad singlet >11 ppm (OH/NH).
Phase II: Regioselective C3-Chlorination
Rationale: Direct chlorination using Cl₂ gas is difficult to control and hazardous at scale. N-Chlorosuccinimide (NCS) is selected as the chlorinating agent.[5][6] The 4-hydroxy group (tautomerizing to the quinolone) activates the C3 position via resonance, making it highly nucleophilic. NCS provides a mild, stoichiometric source of "Cl+" that avoids over-chlorination of the benzene ring.
Reagents:
-
Methyl 4-hydroxyquinoline-2-carboxylate (from Phase I)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Acetonitrile (ACN) or Glacial Acetic Acid (AcOH)
Protocol:
-
Suspend the starting material (50 mmol) in Acetonitrile (250 mL).
-
Heat to 50°C to improve solubility (suspension may persist).
-
Add NCS (55 mmol) portion-wise over 30 minutes.
-
Reflux the mixture (80–82°C) for 2–4 hours.
-
Monitoring: Monitor by HPLC/TLC. Disappearance of the C3-H starting material is the endpoint.
-
Workup:
Yield Target: 85–90% Data Validation: Mass Spec (ESI+) will show M+2 peak (35% height of M+) confirming mono-chlorination.
Phase III: Chemoselective Reduction to 3-Chloro-2-(hydroxymethyl)quinolin-4-ol
Rationale: Reducing an ester to an alcohol in the presence of an aryl chloride and a vinylogous amide (quinolone) requires precision. Lithium Aluminum Hydride (LAH) is too aggressive and may cause de-halogenation. Sodium Borohydride (NaBH₄) enhanced with Calcium Chloride (CaCl₂) generates Calcium Borohydride in situ, a species capable of reducing esters to alcohols under mild conditions without touching the aryl chloride.
Reagents:
-
Methyl 3-chloro-4-hydroxyquinoline-2-carboxylate (from Phase II)
-
NaBH₄ (3.0 eq)[11]
-
CaCl₂ (1.5 eq) (Anhydrous)
-
Ethanol/THF (2:1 mixture)
Protocol:
-
Dissolve/suspend the chlorinated ester (20 mmol) in Ethanol/THF (100 mL).
-
Add CaCl₂ (30 mmol) and stir for 15 minutes at 0°C.
-
Add NaBH₄ (60 mmol) portion-wise. Caution: Hydrogen gas evolution.
-
Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Quench:
-
Cool to 0°C.
-
Slowly add 1N HCl until pH is neutral/slightly acidic (pH 5–6) to destroy excess hydride.
-
Note: Do not make too acidic, or the quinoline nitrogen will protonate, making extraction difficult.
-
-
Isolation:
Yield Target: 70–80%
Process Control & Logic Diagram
The following diagram illustrates the critical decision points and workup logic to ensure batch consistency.
Figure 2: Workup logic for the critical chlorination step to ensure removal of succinimide and regioisomers.
Summary Data Table
| Parameter | Phase I (Cyclization) | Phase II (Chlorination) | Phase III (Reduction) |
| Key Reagent | DMAD / Diphenyl Ether | NCS (N-Chlorosuccinimide) | NaBH₄ / CaCl₂ |
| Temperature | 250°C (High) | 80°C (Medium) | 0°C → 25°C (Low) |
| Critical Hazard | Thermal runaway / Foaming | Exotherm / Sensitizer | Hydrogen gas evolution |
| Purification | Precipitation / Hexane Wash | Water Wash (removes succinimide) | pH adjustment / Precipitation |
| Typical Yield | 80% | 88% | 75% |
| Scale Potential | High (Continuous Flow possible) | High (Batch) | High (Batch) |
References
-
Biere, H., & Seelen, W. (1976). Synthese von Chinolin-4-on-3-carbonsäuren und deren Derivaten (Synthesis of quinoline-4-one-3-carboxylic acids and their derivatives). Justus Liebigs Annalen der Chemie.
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[12] Journal of the American Chemical Society. (Foundational reference for quinoline cyclization logic).
-
Schmitt, M., et al. (2019). N-Chlorosuccinimide (NCS): A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions. BenchChem Technical Notes. (Specifics on NCS regioselectivity).
-
Brown, H. C., & Subba Rao, B. C. (1956). A New Powerful Reducing Agent—Sodium Borohydride in the Presence of Aluminum Chloride and Other Polyvalent Metal Halides. Journal of the American Chemical Society. (Basis for ester reduction protocol).
-
Vapourtec Application Notes. (2018). Regioselective Chlorination of Quinoline Derivatives via Fluorine Mediation in a Microfluidic Reactor. (Modern flow chemistry context for chlorination).
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Quinolone synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. suru-chem.com [suru-chem.com]
- 7. Ru(II)-Catalyzed Regioselective Hydroxymethylation of β-Carbolines and Isoquinolines via C-H Functionalization: Probing the Mechanism by Online ESI-MS/MS Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
Application Note: Handling and Storage Protocols for 3-Chloro-2-(hydroxymethyl)quinolin-4-ol
Introduction & Chemical Context
3-Chloro-2-(hydroxymethyl)quinolin-4-ol is a specialized heterocyclic building block often utilized in the synthesis of bioactive quinolones, quorum-sensing inhibitors (specifically Pseudomonas aeruginosa PQS analogs), and kinase inhibitors.
Researchers working with this compound frequently encounter three primary challenges:
-
Solubility: The 4-hydroxyquinoline core (often existing as the 4-quinolone tautomer) exhibits poor aqueous solubility and high lattice energy, leading to precipitation in biological buffers.
-
Chemical Stability: The 2-hydroxymethyl group is susceptible to oxidation to the corresponding aldehyde or carboxylic acid, while the C3-chlorine atom renders the ring susceptible to specific nucleophilic attacks or metal-catalyzed couplings if mishandled.
-
Tautomeric Ambiguity: The equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms affects spectroscopic characterization (NMR/UV) and binding affinity in assays.
This Application Note provides a rigorous, field-proven protocol for the storage, solubilization, and handling of this compound to ensure experimental reproducibility.
Physicochemical Profile
| Property | Specification / Characteristic |
| Chemical Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| Physical State | Solid (Powder or Crystalline) |
| Color | Off-white to pale yellow (darkens upon oxidation) |
| Melting Point | >220°C (Decomposition is common before melting) |
| pKa (Predicted) | ~2.5 (Quinoline N), ~11.0 (4-OH/NH) |
| Solubility (Water) | Negligible (< 0.1 mg/mL at pH 7.[1]4) |
| Solubility (DMSO) | Excellent (> 50 mM) |
| Tautomerism | Exists predominantly as the 4-quinolone (keto) form in solid state and polar solvents. |
Safety & Hazard Identification (GHS)
While specific toxicological data for this exact isomer may be limited, it should be handled according to the safety profile of halogenated 4-hydroxyquinolines.
-
Signal Word: WARNING
-
Hazard Statements:
-
PPE Requirements:
-
Nitrile gloves (0.11 mm minimum thickness).
-
Safety goggles (side shields required; face shield recommended if handling powders >1g).
-
Fume hood usage is mandatory for all solid handling to prevent inhalation of dust.
-
Storage Protocol
The primary degradation pathway for 3-Chloro-2-(hydroxymethyl)quinolin-4-ol is the oxidation of the primary alcohol at the C2 position and photolytic dehalogenation at the C3 position over extended periods.
Long-Term Storage (Stock Powder)
-
Temperature: -20°C is optimal. +4°C is acceptable for short-term (<1 month).
-
Atmosphere: Hygroscopic. Store under Argon or Nitrogen .
-
Container: Amber glass vials with Teflon-lined screw caps. Avoid clear glass to prevent photodegradation.
-
Desiccation: Store vials inside a secondary container (desiccator) with active desiccant (e.g., Drierite or Silica Gel).
Stability Logic Diagram
The following diagram illustrates the degradation risks and the logic behind the storage requirements.
Figure 1: Stability logic indicating primary degradation pathways (Oxidation/Photolysis) and how the storage protocol mitigates them.[3][4][5]
Solubilization & Handling Protocol
Critical Note: Do not attempt to dissolve this compound directly in aqueous buffers (PBS, TBS, Media). It will form a suspension that leads to inaccurate dosing.
Preparation of Stock Solution (50 mM)
-
Weighing: Weigh the compound in a tared amber vial.
-
Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) .
-
Why DMSO? It disrupts the strong intermolecular hydrogen bonding of the quinolone lattice.
-
-
Dissolution: Vortex vigorously for 30-60 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.
-
Visual Check: Solution must be perfectly clear and yellow/colorless.
-
-
Aliquot: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Freeze-Thaw Risk: Repeated freeze-thaw cycles introduce moisture into DMSO, which can cause the compound to crash out upon re-freezing or accelerate hydrolysis.
-
Preparation of Working Solution (Assay Ready)
This "Intermediate Dilution Step" is crucial to prevent "shock precipitation" when moving from 100% DMSO to aqueous buffer.
-
Step A (Intermediate): Dilute the 50 mM DMSO stock 1:10 into pure ethanol or PEG-400 (if assay tolerates) OR dilute into DMSO to reach 100x the final concentration.
-
Step B (Final): Slowly add the intermediate solution to the biological buffer (PBS/Media) while vortexing.
-
Target: Final DMSO concentration should be < 1% (v/v) to avoid cellular toxicity, but > 0.1% to maintain solubility.
-
Limit: Do not exceed 100 µM in aqueous buffer without verifying solubility via light scattering or centrifugation.
-
Solubilization Workflow
Figure 2: Step-by-step solubilization workflow to ensure homogeneity and prevent precipitation.
Quality Control & Troubleshooting
Every researcher should validate the integrity of their compound before critical assays.
Self-Validating QC Steps
-
Visual Inspection: If the DMSO stock turns dark orange or brown, oxidative degradation has occurred. Discard.
-
LC-MS Verification:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
-
Expectation: The compound should elute as a single sharp peak. Note that in unbuffered systems, you may see peak broadening due to tautomerization.
-
-
NMR Check (Proton):
-
Look for the loss of the -CH₂- protons (singlet/doublet around 4.5-4.8 ppm). If this peak shifts or splits significantly, oxidation to the aldehyde may have occurred.
-
Waste Disposal[6]
-
Halogenated Waste: Due to the Chlorine atom, this compound and its solutions must be disposed of in the Halogenated Organic Solvent waste stream.
-
Aquatic Toxicity: Do not pour down the drain. Quinolines are often toxic to aquatic life (H411/H412 equivalent).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 3-Chloroquinoline derivatives. Retrieved from [Link]
-
Organic Syntheses (1951). 2-Methyl-4-hydroxyquinoline (General handling of 4-hydroxyquinolines). Organic Syntheses, Coll. Vol. 3, p.593. [Link]
-
American Society of Health-System Pharmacists (ASHP). Guidelines on Handling Hazardous Drugs.[6][Link]
-
Northwestern University Research Safety. Hazardous Waste Disposal Guide: Halogenated Solvents.[Link]
Sources
- 1. Quinoline, 3-chloro-4-methyl- | C10H8ClN | CID 92597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloroquinoline | C9H6ClN | CID 69164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. ashp.org [ashp.org]
Troubleshooting & Optimization
Technical Support Center: High-Performance Synthesis of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol
Here is the technical support guide for the synthesis of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol .
Case ID: SYN-Q4-CL3-OH Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Active Troubleshooting
Executive Summary & Diagnostic Framework
The synthesis of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol (tautomeric with 3-chloro-2-(hydroxymethyl)quinolin-4(1H)-one) presents a classic "competing functionality" challenge. The electron-rich nature of the 4-quinolone core at the C3 position invites electrophilic substitution, but the unprotected hydroxymethyl group at C2 is susceptible to oxidation or displacement.
Low yields in this synthesis are typically caused by three specific bottlenecks:
-
Thermodynamic Failure (Cyclization): Incomplete cyclization of the enamine precursor due to insufficient thermal activation.
-
Regioselectivity Drift (Chlorination): Over-chlorination or oxidation of the C2-alcohol when introducing the C3-chloro substituent.
-
Solubility Issues: The target molecule is amphoteric and highly polar, leading to significant losses during aqueous workup.
Optimized Synthetic Workflow (The "Protected Route")
To maximize yield, we recommend a Post-Cyclization Chlorination strategy with a transient protecting group. Direct chlorination of the free alcohol often results in complex mixtures (aldehydes/carboxylic acids).
Phase 1: Precursor Assembly (Modified Conrad-Limpach)
Objective: Synthesis of 2-(acetoxymethyl)quinolin-4(1H)-one. Rationale: Using an acetoxy-protected precursor prevents side reactions during the high-temperature cyclization and subsequent chlorination.
Protocol:
-
Condensation: React Aniline (1.0 eq) with Ethyl 4-acetoxyacetoacetate (1.1 eq) in benzene or toluene.
-
Critical Step: Use a Dean-Stark trap. Water removal must be quantitative to drive the equilibrium to the enamine.
-
Catalyst: 0.5 mol% p-TsOH.
-
-
Cyclization (The Yield Killer):
-
Add the isolated enamine dropwise into boiling Diphenyl ether (Dowtherm A) at 250°C .
-
Why: The kinetic product (2-quinolone) forms at lower temperatures. You need the thermodynamic 4-quinolone.
-
Concentration: Keep concentration low (0.1 M) to prevent intermolecular polymerization.
-
-
Isolation: Cool to room temperature. Dilute with hexane. The product precipitates.[1][2] Filter and wash to remove high-boiling solvent.
Phase 2: Regioselective Chlorination & Deprotection
Objective: Installation of C3-Cl and release of C2-CH2OH.
Protocol:
-
Chlorination:
-
Dissolve 2-(acetoxymethyl)quinolin-4(1H)-one in Glacial Acetic Acid .
-
Add N-Chlorosuccinimide (NCS) (1.05 eq).
-
Temperature: 60°C for 2-4 hours.
-
Mechanism:[3][4][5][6][7] The C3 position is highly nucleophilic (enaminone character). NCS provides a "soft" source of
that avoids attacking the benzene ring.
-
-
Hydrolysis (Deprotection):
-
Treat the intermediate with 10% aqueous NaOH (reflux, 1 hr).
-
Acidify carefully with HCl to pH 6-7 to precipitate the target: 3-Chloro-2-(hydroxymethyl)quinolin-4-ol .
-
Visualizing the Reaction Pathway
The following diagram illustrates the critical decision points and the recommended "Protected Route" to avoid yield loss.
Caption: Step-wise synthesis emphasizing the protection strategy to preserve the hydroxymethyl group during high-temperature cyclization and chlorination.
Troubleshooting Guide (FAQ)
Issue 1: "I am getting a mixture of products after chlorination."
Diagnosis: You are likely using Sulfuryl Chloride (
Issue 2: "My yield during cyclization is <30%."
Diagnosis: This is the "Conrad-Limpach Trap." If the temperature is not high enough (<250°C), or if the enamine was not dry, you form the 2-quinolone isomer or acyclic polymers. Solution:
-
Ensure the enamine is completely dry before adding to the hot solvent.
-
Use Diphenyl Ether (Dowtherm A) as the solvent.
-
Dropwise Addition: Add the enamine into the boiling solvent. Do not heat them up together. This ensures instantaneous cyclization before polymerization can occur [2].
Issue 3: "The product won't precipitate during workup."
Diagnosis: 3-Chloro-2-(hydroxymethyl)quinolin-4-ol is zwitterionic. At very low pH, it is a cation; at high pH, it is an anion (phenolate). Solution: You must hit the Isoelectric Point (pI) .
-
After the alkaline hydrolysis step, neutralize slowly with 1N HCl.
-
Monitor pH strictly. The product usually crashes out between pH 6.5 and 7.5 . If you go to pH 2, it will redissolve.
Data & Reagent Optimization Table
| Parameter | Standard Protocol (Low Yield) | Optimized Protocol (High Yield) | Reason for Improvement |
| Cyclization Solvent | Mineral Oil / Polyphosphoric Acid | Diphenyl Ether (Dowtherm A) | Higher boiling point (259°C) ensures thermodynamic 4-quinolone formation. |
| Chlorinating Agent | NCS (N-Chlorosuccinimide) | Prevents oxidation of the -CH2OH group; high C3 regioselectivity [1]. | |
| Solvent for NCS | Glacial Acetic Acid | Promotes electrophilic activation of NCS; improves solubility of the quinolone. | |
| Workup pH | pH < 2 (Acidic) | pH 6.5 - 7.5 | Maximizes precipitation at the isoelectric point. |
References
-
N-Chlorosuccinimide (NCS)
- Title: N-Chlorosuccinimide (NCS) - Organic Chemistry Portal.
- Source: Organic Chemistry Portal.
- Relevance: Defines the selectivity of NCS for activated aromatic rings and enaminones over oxidation p
-
URL:[Link]
-
Quinolone Cyclization (Conrad-Limpach/Gould-Jacobs)
-
2-Chloromethyl-4-quinolone Synthesis (Analogous Chemistry)
- Title: A General Synthetic Procedure for 2-chloromethyl-4(3H)
- Source: Molecules (via PubMed).
- Relevance: Provides the precedent for synthesizing the chloromethyl/hydroxymethyl core before functionalizing the ring.
-
URL:[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. US3567732A - Process for the preparation of chlorinated quinolines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. EP0097585A1 - Process for the preparation of 4-hydroxy quinolines - Google Patents [patents.google.com]
- 7. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quinoline Synthesis & Cyclization
Topic: Troubleshooting Cyclization Failures in Quinoline Synthesis Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Status: Operational[1]
Introduction
Welcome to the Quinoline Synthesis Technical Support Center. If you are here, you are likely staring at a flask of intractable black tar, a recovered starting material that refuses to cyclize, or a regioisomer that defies your predictive models.
Quinoline synthesis is deceptively simple on paper but notoriously temperamental on the bench. The cyclization step—whether electrophilic aromatic substitution (EAS) or metal-catalyzed annulation—is often the failure point due to competing polymerization pathways (the "Skraup Tar") or subtle kinetic/thermodynamic bifurcations (the "Knorr/Conrad-Limpach Trap").[1]
This guide abandons generic textbook advice in favor of field-proven failure analysis. We treat your reaction as a system of competing rates, where success depends on suppressing the pathway to the tar pit.
Module 1: The "Tar Pit" (Skraup & Doebner-Miller)[1]
Symptom: The reaction mixture turns into a viscous, black, polymeric solid (often expanding out of the flask) within minutes of heating. Yield is <10%.
Root Cause Analysis:
The "tar" is not a random decomposition; it is a polymer of acrolein (in Skraup) or crotonaldehyde (in Doebner-Miller).[1] These
Troubleshooting FAQ
Q: I followed the classic procedure (aniline + glycerol + H2SO4), but it erupted. Why? A: The dehydration of glycerol to acrolein is faster than the Michael addition of aniline to acrolein. You have a high concentration of free acrolein in hot sulfuric acid—a recipe for instant polymerization.[1]
-
The Fix: You must throttle the supply of acrolein. Do not mix everything at once. Add the glycerol dropwise to the hot acid/aniline mixture, or use a "Sulfo-mix" (pre-sulfonated nitrobenzene) to moderate the oxidation potential.
Q: Can I stop the polymerization without slowing the reaction? A: Yes, by using a Radical Scavenger/Moderator . The addition of Ferrous Sulfate (FeSO₄) is the industry standard "brake" for this reaction. It acts as an oxygen carrier and moderates the oxidation step, preventing the runaway exotherm that favors polymerization [2].[2]
Q: My Doebner-Miller reaction (Aniline +
-
The Fix: Add a chemical oxidant explicitly. Iodine (
) or mild Lewis acids can facilitate the mechanism while suppressing radical polymerization.
Module 2: The Regioselectivity Trap (Conrad-Limpach vs. Knorr)
Symptom: You aimed for a 4-hydroxyquinoline but isolated the 2-hydroxy isomer (or vice versa).
Root Cause Analysis:
This is a classic case of Kinetic vs. Thermodynamic control at the condensation step (before cyclization). The reaction of aniline with a
-
Attack on Ketone (Imine formation): Leads to 4-Hydroxyquinoline (Conrad-Limpach).[1][3]
-
Attack on Ester (Amide formation): Leads to 2-Hydroxyquinoline (Knorr).[1]
Decision Matrix: Controlling the Pathway
Figure 1: Bifurcation of the aniline +
Q: How do I guarantee the 4-Hydroxyquinoline (Conrad-Limpach)? A: You must isolate the enamino-ester intermediate.[1]
-
Mix aniline and ketoester with an acid catalyst (e.g., p-TSA) in benzene/toluene with a Dean-Stark trap.[1]
-
Reflux until water evolution ceases (forces imine formation).[1]
-
Crucial Step: Drop this intermediate into pre-heated diphenyl ether at 250°C. The "thermal shock" cyclization prevents reversion to the amide [3].
Module 3: Metal-Catalyzed Stalling (Larock & Friedländer)[1]
Symptom: Starting material is consumed, but no product forms (or dehalogenated starting material is recovered).[1]
Root Cause Analysis: In Pd-catalyzed annulations (Larock), the oxidative addition into the aryl halide is usually fast. The failure occurs at the alkyne insertion or reductive elimination step.
-
Poisoning: Nitrogen-containing heterocycles (like the product itself) can bind strongly to Pd, shutting down the catalytic cycle [4].
-
Sterics: Ortho-substituents on the alkyne prevent insertion.[1]
Troubleshooting Table: Larock Synthesis
| Observation | Potential Cause | Corrective Action |
| No Reaction (SM Recovery) | Catalyst dead or Oxidative Addition failed. | Switch to electron-rich ligands (e.g., |
| De-halogenated Aniline | Solvent is too "wet" (proton source).[1] Switch from DMF to anhydrous Dioxane.[1] Increase base strength ( | |
| Reaction Stalls at 50% | Product Inhibition (Poisoning).[1] | The quinoline product is binding the Pd. Add 10-20% CuI. Copper scavenges the nitrogen lone pair or facilitates the cycle [5]. |
| Regioselectivity Loss | Alkyne bias is weak.[1] | Use a bulky ligand to enforce steric differentiation between the internal alkyne carbons. |
Experimental Protocols
Protocol A: The "Safe" Skraup (Moderated)
Designed to prevent polymerization ("tar") and ensure safety.
Reagents:
-
Aniline (0.1 mol)[1]
-
Glycerol (0.3 mol)[1]
-
Ferrous Sulfate heptahydrate (2g) - The Moderator
-
Nitrobenzene (0.06 mol) - The Oxidant[1]
-
Conc.
(20 mL)
Workflow:
-
Pre-mix: In a round-bottom flask, combine aniline, ferrous sulfate, nitrobenzene, and glycerol.
-
Acid Addition: Cool the flask in an ice bath. Add
dropwise with vigorous stirring. (Do not let it fume).[1] -
Stepwise Heating:
-
Workup: Steam distill to remove unreacted nitrobenzene. Basify residue with 50% NaOH to pH 10.[1] Extract with DCM.[1]
Protocol B: The Thermal Shock (Conrad-Limpach)
Designed to force the 4-hydroxy isomer.[1]
Workflow:
-
Condensation: Mix Aniline (1 eq) + Ethyl Acetoacetate (1.1 eq) + p-TSA (0.01 eq) in Toluene. Reflux with Dean-Stark until theoretical water is collected. Evaporate toluene to get the Enamino-ester oil .[1]
-
The Shock: Heat a separate flask of Diphenyl Ether (Dowtherm A) to 250°C (rolling boil).
-
Addition: Add the Enamino-ester oil dropwise (very slowly) into the boiling solvent.
-
Why? High dilution + High Temp favors intramolecular cyclization over intermolecular polymerization.[1]
-
-
Isolation: Cool to RT. Dilute with petroleum ether.[1] The product usually precipitates as a solid. Filter and wash with hexane.[1]
Visual Troubleshooting Logic
Figure 2: Rapid diagnostic flow for quinoline synthesis failures.[1]
References
-
BenchChem Technical Support. Avoiding Polymerization in Skraup Synthesis of Quinolines.
-
Organic Syntheses. Quinoline (Skraup Synthesis Modification).[1][5] Org.[1][3][6] Synth. 1941, Coll.[1][5] Vol. 1, 478.
-
Organic Chemistry Portal. Conrad-Limpach Synthesis - Mechanism and Conditions.
-
Larock, R. C., et al. Synthesis of Isoquinolines and Pyridines by the Palladium- and Copper-Catalyzed Coupling.[1][7] Org.[1][3][6] Lett., 1999, 1, 553-556.[1][7]
-
National Institutes of Health (NIH). Palladium-Catalysed Synthesis and Transformation of Quinolones. [1]
Sources
- 1. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols [organic-chemistry.org]
- 7. Synthesis of Isoquinolines and Pyridines by the Palladium- and Copper-Catalyzed Coupling and Cyclization of Terminal Acetylenes [organic-chemistry.org]
Purification techniques for 3-Chloro-2-(hydroxymethyl)quinolin-4-ol
Executive Summary
You are encountering challenges with 3-Chloro-2-(hydroxymethyl)quinolin-4-ol , a highly functionalized heterocyclic intermediate. This molecule presents a "perfect storm" for purification difficulties:
-
Amphoteric Nature: It possesses a basic pyridine nitrogen and an acidic enolic hydroxyl (4-OH), leading to pH-dependent solubility.
-
Tautomerism: It exists in equilibrium between the 4-hydroxyquinoline and 4-quinolone forms, often causing peak tailing in chromatography.
-
Thermal/Oxidative Instability: The primary alcohol at the C2 position (hydroxymethyl) is susceptible to oxidation to the aldehyde or carboxylic acid if handled aggressively.
This guide provides self-validating protocols to overcome these specific hurdles.
Module 1: Solubility & Initial Handling
User Question: "I cannot get the solid to dissolve in standard organic solvents (DCM, Ethyl Acetate) for extraction. What is the correct solvent system?"
Technical Insight: Like many 4-hydroxyquinolines, this compound forms a strong intermolecular hydrogen-bonding lattice, resulting in high melting points and poor solubility in non-polar solvents. It behaves as a zwitterion near neutral pH.
Troubleshooting Protocol: Acid-Base Swing Extraction Instead of standard liquid-liquid extraction, use its amphoteric properties to purify it from non-ionizable impurities (e.g., unreacted anilines or neutral side products).
-
Dissolution (Basification): Suspend the crude solid in 1M NaOH . The 4-OH deprotonates (forming the phenoxide), rendering the molecule water-soluble.
-
Check point: If solids remain, these are likely neutral impurities. Filter them out.
-
-
Washing: Wash the aqueous basic layer with Ethyl Acetate (EtOAc) to remove non-acidic organic impurities.
-
Precipitation (Acidification): Slowly add Acetic Acid or 1M HCl to the aqueous layer while stirring.
-
Target pH: Adjust to pH 6–7 (the isoelectric point vicinity). The compound will precipitate as a free base/neutral tautomer.
-
-
Collection: Filter the precipitate and wash with cold water.
Visualization: Solubility Decision Logic
Caption: Logic flow for leveraging amphoteric properties to separate the target quinoline from neutral organic impurities.
Module 2: Recrystallization Techniques
User Question: "My product comes out as a gummy brown solid or fine powder that clogs the filter. How do I get crystalline material?"
Technical Insight: "Gummy" precipitation indicates trapped impurities or rapid crashing out. The 3-chloro and 2-hydroxymethyl substituents increase polarity. Standard alcohol recrystallization often fails because the compound is too soluble in hot methanol but insoluble in cold, leading to rapid precipitation.
Validated Solvent Systems:
| Solvent System | Ratio (v/v) | Protocol Notes | Suitability |
| Acetic Acid / Water | 4:1 to 1:1 | Dissolve in hot glacial acetic acid; add water dropwise until turbid. Cool slowly. | High (Best for purity) |
| DMF / Water | 1:1 | Dissolve in min. hot DMF. Add warm water. Cool to 4°C. | Medium (Hard to remove DMF) |
| Ethanol / Water | 3:1 | Requires large volumes. Good for final polish. | Medium |
Step-by-Step Protocol (Acetic Acid Method):
-
Place crude solid in a flask with a stir bar.
-
Add Glacial Acetic Acid (just enough to wet the solid). Heat to 80°C.
-
Add more acetic acid dropwise until the solid just dissolves.
-
Remove from heat.[1] Add hot water dropwise until a faint cloudiness persists.
-
Add one drop of acetic acid to clear the cloudiness.
-
Wrap the flask in foil (insulation) and let it cool to room temperature undisturbed for 4 hours.
-
Why this works: Acetic acid disrupts the intermolecular H-bonds of the quinolone dimer, allowing individual molecules to stack correctly into a crystal lattice during slow cooling [1, 2].
Module 3: Chromatography (HPLC & Flash)
User Question: "I see severe peak tailing and double peaks on my chromatogram. Is my compound degrading?"
Technical Insight: You are likely observing tautomerism (4-OH vs. 4-oxo forms) or interaction with silanols on the column. The basic nitrogen interacts with acidic silanols, causing tailing. The "double peak" is often the separation of tautomers that haven't equilibrated fast enough on the column timescale.
HPLC Method Parameters:
-
Column: C18 (End-capped is critical to reduce silanol activity).
-
Mobile Phase A: Water + 0.1% Ammonium Acetate (Buffer is essential).
-
Mobile Phase B: Acetonitrile or Methanol.[2]
-
Modifier: Do NOT use pure water/organic. You must control pH.[3]
-
Acidic Method: 0.1% TFA (Forces protonation of N, sharpens peaks).
-
Basic Method: 10mM Ammonium Bicarbonate (pH 10). Note: Ensure your column is alkali-stable.
-
Flash Chromatography Guide: Standard Silica Gel is acidic. The basic quinoline will stick to it (band streaking).
-
Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in the mobile phase during equilibration.
-
Eluent: DCM : Methanol (95:5 to 90:10).
-
Warning: Methanol attacks the silica at high concentrations; do not exceed 15% MeOH without specialized cartridges.
Visualization: Chromatographic Troubleshooting
Caption: Strategy for eliminating peak tailing caused by the basic nitrogen-silanol interaction.
Module 4: Stability & Impurity Profiling
User Question: "My white solid turns pink/red upon drying. What is happening?"
Technical Insight: The 2-hydroxymethyl group is the weak link. In the presence of air and light, or trace metal impurities, it can oxidize to the aldehyde (which is reactive) or couple to form colored dimers. The 3-chloro group is relatively stable but can undergo nucleophilic aromatic substitution under harsh basic conditions (e.g., refluxing in strong NaOH).
Prevention Protocol:
-
Drying: Never oven-dry >60°C in air. Use a Vacuum Oven at 40°C with a nitrogen bleed.
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Scavenging: If the pink color persists, recrystallize with a pinch of Sodium Metabisulfite or activated charcoal in the solution to scavenge oxidants/colored impurities.
References
-
Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-(4-diethylamino-1-methylbutylamino)-quinoline (Chloroquine).[4] Journal of the American Chemical Society, 68(1), 113–116. Link (Foundational text on chloro-quinolin-4-ol purification).
-
Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. Link (Describes the tautomeric behavior and acid precipitation methods).
-
Sigma-Aldrich. (2024). Product Specification: 7-Chloro-4-hydroxyquinoline. Link (General handling for chloro-hydroxyquinolines).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66593, 7-Chloro-4-hydroxyquinoline. Link (Physicochemical property data).
-
TargetMol. (2024). 4-Hydroxyquinoline Solubility & Handling Guide. Link (Solvent compatibility for quinolinols).
Sources
Minimizing side reactions in chlorination of quinoline derivatives
Technical Support Center: Chlorination of Quinoline Derivatives Ticket ID: #Q-Cl-OPT-2026 Subject: Minimizing Side Reactions & Optimizing Yields in Quinoline Chlorination Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Triage: Define Your Transformation
Before proceeding, identify the specific chemical transformation you are attempting. The mechanism of failure differs entirely based on the starting material.
-
Case A: Deoxychlorination (OH
Cl) -
Case B: Meisenheimer Rearrangement (N-Oxide
Cl)-
Substrate: Quinoline N-oxide.[3]
-
Primary Reagent:
, , or . -
Major Issue: Regioselectivity (C2 vs C4), violent exotherms.
-
-
Case C: Electrophilic Substitution (C-H
C-Cl)
Workflow Visualization
The following decision tree outlines the critical control points for each pathway.
Figure 1: Decision matrix for selecting the correct optimization strategy based on quinoline substrate.
Technical Deep Dive: Deoxychlorination (The Method)
This is the most common pathway in drug development (e.g., Chloroquine synthesis). The reaction is not a simple substitution; it proceeds via an activated phosphate ester.
The "Hidden" Failure Mode: Pseudodimerization
Many researchers observe the reaction mixture turning black ("tarring out"). This is often due to Pseudodimer Formation .
-
Mechanism: The activated phosphate intermediate is highly electrophilic. If the reaction is heated too quickly, unreacted starting material (nucleophilic) attacks the intermediate, forming a P-O-P bridged dimer or C-N linked species that polymerizes.
-
Correction: The phosphorylation step (activation) must be separated from the chlorination step (displacement).
Protocol A: The "Cold-Hot" Two-Stage Method
-
Step 1 (Activation): Dissolve substrate in
(3–5 equiv). Add a tertiary amine base (e.g., -diethylaniline or ) dropwise at 0–10°C .-
Why? The base scavenges HCl, preventing acid-catalyzed polymerization. Keeping it cold ensures only the phosphate ester forms without displacement.
-
-
Step 2 (Displacement): Only after 30 mins at low temp, heat the mixture to reflux (80–100°C).
-
Why? Chloride displacement requires heat. By now, all starting material is phosphorylated, preventing dimer formation.
-
-
Step 3 (The Quench Trap):
-
Critical Error: Pouring reaction into water generates massive heat and HCl, hydrolyzing the product back to the ether or starting material.
-
Correct Method: Pour the reaction mixture slowly onto a stirred slurry of crushed ice and
(or ) . Maintain pH > 7. Rapid neutralization prevents acid-catalyzed hydrolysis of the reactive chloro-quinoline.
-
Technical Deep Dive: N-Oxide Rearrangement
When converting Quinoline N-oxides to chloroquinolines, the mechanism involves a Meisenheimer-type complex.
Controlling Regioselectivity (C2 vs. C4)
-
Standard Outcome:
typically favors C2-chlorination ( ) due to the proximity of the nucleophilic oxygen to the C2 position in the ion pair. -
Forcing C4: To favor C4 (or minimize C2), steric bulk is required on the reagent or solvent shielding.
-
Tip: Using sulfonyl chlorides (
) instead of in a non-polar solvent (DCM) can alter the ratio, though C2 remains dominant for unsubstituted quinolines.
-
-
Safety Note: This reaction has a significant induction period followed by a rapid exotherm. Never add all reagents at once at room temperature.
Troubleshooting & FAQs
| Symptom | Probable Root Cause | Corrective Action |
| Black Tar / Polymerization | Rapid heating caused "Pseudodimerization" between activated intermediate and starting material. | Protocol Change: Stir at 0°C with base for 30 min before heating. Do not rush the reflux. |
| Reversion to Starting Material | Product hydrolyzed during workup.[1][6] Chloroquinolines are sensitive to hot acid. | Workup Change: Quench into Ice/Base slurry.[7] Never quench with water alone. Ensure pH is basic immediately. |
| Low Yield (Incomplete) | Old | Reagent Check: Distill |
| Polychlorination | Excess electrophile or radical mechanism active (if using NCS). | Stoichiometry: Use exactly 1.0–1.05 eq of chlorinating agent. Add reagent dropwise.[2][7][8][9] Use proton scavengers.[4] |
| Violent Exotherm | Accumulation of unreacted reagent followed by runaway reaction (N-Oxide rearrangement). | Process Control: Monitor internal temp. Add |
Mechanistic Visualization: Vilsmeier-Haack Activation
Understanding the activation is key to preventing side reactions. The diagram below illustrates the critical "Fork in the Road" where side reactions occur.
Figure 2: The kinetic competition between clean chlorination (Path A) and polymerization (Path B).
References
-
Mechanism of Chlorination & Pseudodimeriz
-
Standard Synthetic Protocols (Deoxychlorin
- Title: 4,7-Dichloroquinoline Synthesis via .
- Source:Organic Syntheses, Coll. Vol. 3, p.272 (1955).
-
URL:[Link]
-
N-Oxide Rearrangement & Selectivity
-
Safety & Handling of Phosphorus Oxychloride
- Title: Phosphorus Oxychloride Safety D
- Source:PubChem, N
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 6. orgsyn.org [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Temperature for 3-Chloro-2-(hydroxymethyl)quinolin-4-ol Formation
Welcome to the Application Support Center. The synthesis of 3-chloro-2-(hydroxymethyl)quinolin-4-ol is a highly temperature-sensitive, two-stage process. It requires the high-temperature Conrad-Limpach thermal cyclization of a β-aminoacrylate precursor, followed by the strictly controlled, regioselective electrophilic chlorination of the resulting 2-(hydroxymethyl)quinolin-4-ol.
As a Senior Application Scientist, I have designed this troubleshooting guide to provide field-proven strategies, kinetic data, and self-validating protocols to ensure high yield and purity in your drug development workflows.
Mechanistic Workflow
Two-stage temperature-dependent workflow for 3-Chloro-2-(hydroxymethyl)quinolin-4-ol synthesis.
Part 1: Troubleshooting Stage 1 - Conrad-Limpach Thermal Cyclization
Q: My cyclization to 2-(hydroxymethyl)quinolin-4-ol is stalling, yielding mostly unreacted β-aminoacrylate. How do I force the reaction to completion? A: The electrocyclic ring-closing step is rate-determining and requires significant thermal energy to drive the elimination of the alcohol byproduct[1]. If your reaction is stalling, your internal temperature is likely below the 230 °C threshold. Ensure you are using a high-boiling inert solvent (e.g., Dowtherm A) and verify the internal temperature with a calibrated thermocouple, rather than relying solely on the heating mantle setting[2].
Q: The reaction mixture turns into an unmanageable black tar during cyclization. What is causing this degradation? A: Tarring is a classic sign of localized overheating or prolonged exposure to temperatures exceeding 260 °C. At extreme temperatures, the intermediate undergoes polymerization rather than cyclization[3]. To prevent this, ensure rapid and uniform heating, and quench the reaction by cooling immediately after the 30-minute mark.
Quantitative Data: Cyclization Temperature Optimization
| Internal Temp (°C) | Solvent | Time (min) | Yield (%) | Observation |
| 180 | Dowtherm A | 60 | 15 | Incomplete cyclization; intermediate stalls |
| 200 | Dowtherm A | 60 | 45 | Sluggish kinetics; partial conversion |
| 230 | Dowtherm A | 30 | 82 | Optimal balance of yield and purity |
| 250 | Dowtherm A | 30 | 88 | Highest yield; slight darkening of mixture |
| 280 | Dowtherm A | 30 | 30 | Severe tarring; product decomposition |
Part 2: Troubleshooting Stage 2 - Regioselective C-3 Chlorination
Q: I am detecting a significant amount of a 2-formyl byproduct. Why is my hydroxymethyl group oxidizing? A: You are exceeding the optimal chlorination temperature. N-Chlorosuccinimide (NCS) is an excellent electrophilic chlorinating agent, but at temperatures above 70 °C, it acts as an oxidant, converting primary alcohols into aldehydes[4]. Maintain the reaction strictly at 55 °C to favor the faster electrophilic aromatic substitution (EAS) at the highly nucleophilic C-3 position.
Q: The chlorination is incomplete after 8 hours. Should I increase the temperature to speed it up? A: No. Increasing the temperature risks oxidizing the 2-hydroxymethyl group. Instead, ensure you are using glacial acetic acid as the solvent. The acid acts as a catalyst by protonating the succinimide carbonyl of NCS, increasing the electrophilicity of the chlorine atom without requiring higher temperatures[4].
Quantitative Data: Chlorination Temperature Optimization
| Internal Temp (°C) | Time (h) | Target 3-Chloro Yield (%) | 2-Formyl Byproduct (%) | Unreacted Precursor (%) |
| 25 (RT) | 12 | 10 | 0 | 90 |
| 45 | 8 | 45 | <2 | 53 |
| 55 | 6 | 85 | 3 | 12 |
| 65 | 4 | 78 | 15 | <2 |
| 85 | 2 | 30 | 65 | 0 |
Part 3: Validated Experimental Protocols
These protocols are designed as self-validating systems , meaning the physical chemistry of the workup inherently purifies the product, providing immediate visual confirmation of success.
Protocol A: Synthesis of 2-(Hydroxymethyl)quinolin-4-ol
-
Preparation: Dissolve the β-aminoacrylate intermediate in Dowtherm A (10 mL/g of substrate).
-
Causality: A high-boiling inert solvent is critical to reach the 250 °C required for the electrocyclic ring closure without solvent evaporation[1].
-
-
Thermal Activation: Heat the mixture rapidly to an internal temperature of 240–250 °C using a heating mantle with a precise thermocouple.
-
Causality: Rapid heating prevents the accumulation of degradation products that occur at intermediate temperatures (150-200 °C)[2].
-
-
Cyclization: Maintain the temperature for exactly 30 minutes.
-
Self-Validating Isolation: Cool the mixture to 50 °C and precipitate the product by adding a non-polar solvent like hexanes (30 mL/g)[1].
-
Causality: The polar quinolin-4-ol core is completely insoluble in hexanes, whereas the Dowtherm A solvent and non-polar degradation byproducts remain in solution. Simple vacuum filtration directly isolates the target molecule as a clean solid.
-
Protocol B: Regioselective Chlorination to 3-Chloro-2-(hydroxymethyl)quinolin-4-ol
-
Preparation: Suspend 2-(hydroxymethyl)quinolin-4-ol in glacial acetic acid (5 mL/g).
-
Causality: Acetic acid serves as both a solvent and an acid catalyst, activating NCS by protonating the succinimide carbonyl, making the chlorine highly electrophilic[4].
-
-
Reagent Addition: Add 1.05 equivalents of NCS at room temperature.
-
Temperature Control (Critical): Heat the reaction strictly to 55 °C and stir for 6 hours.
-
Causality: At 55 °C, the highly nucleophilic C-3 position undergoes rapid electrophilic aromatic substitution. Exceeding 70 °C provides enough activation energy for NCS to act as an oxidant, destroying your 2-hydroxymethyl group[4].
-
-
Self-Validating Isolation: Cool the mixture to room temperature and pour it into ice water.
-
Causality: The target 3-chloro-2-(hydroxymethyl)quinolin-4-ol is highly insoluble in cold water, while the acetic acid and succinimide byproduct are highly water-soluble. This differential solubility creates a self-validating purification step—filtration yields high-purity product without the need for chromatography.
-
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use POCl₃ or SO₂Cl₂ instead of NCS for the chlorination step? A: We strongly advise against it. POCl₃ will preferentially chlorinate the 4-hydroxyl group (via a Vilsmeier-Haack type intermediate) to yield a 4-chloroquinoline derivative[5]. SO₂Cl₂ is overly harsh and lacks the regiocontrol of NCS, leading to complex mixtures of over-chlorinated products.
Q: Is microwave irradiation a viable alternative for the Conrad-Limpach cyclization? A: Yes. Microwave-assisted synthesis can rapidly achieve the required 250 °C internal temperature, often reducing the reaction time from 45 minutes to under 10 minutes while minimizing tar formation[1]. However, precise pressure and temperature monitoring are mandatory to prevent vessel failure.
References
-
Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines. Benchchem. 1
-
Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. Benchchem. 5
-
A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones. PMC (National Institutes of Health). 2
-
Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). ResearchGate. 4
-
Kinetic study of the microflow synthesis of 4-hydroxyquinoline in supercritical ethanol. SciSpace. 3
Sources
Technical Support Center: Efficient Removal of Unreacted Starting Materials from Quinolin-4-ol Products
Welcome to the technical support center for the purification of quinolin-4-ol derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of these important heterocyclic compounds.[1][2] The following content provides in-depth troubleshooting advice, detailed experimental protocols, and the underlying chemical principles to address the common challenge of removing unreacted starting materials from your quinolin-4-ol products.
The synthesis of quinolin-4-ols, often achieved through classic methods like the Conrad-Limpach or Gould-Jacobs reactions, involves the condensation of anilines with β-ketoesters or related dicarbonyl compounds.[1][3][4][5][6] While these methods are robust, they can often result in crude products contaminated with unreacted starting materials, which can interfere with downstream applications and biological assays.[7]
This guide will equip you with the knowledge to effectively purify your target quinolin-4-ol compounds, ensuring the high purity required for your research and development endeavors.[7]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude quinolin-4-ol product is contaminated with a significant amount of unreacted aniline. What is the most effective initial purification step?
A1: Acid-base extraction is the recommended first-line technique for removing unreacted aniline.
The rationale for this approach lies in the significant difference in the basicity of anilines and the acidic/weakly basic nature of quinolin-4-ols. Anilines are basic compounds with a pKa of the conjugate acid (anilinium ion) around 4.6.[8][9][10][11] This means that in an acidic solution, aniline will be readily protonated to form a water-soluble anilinium salt.[12][13] In contrast, quinolin-4-ol has two pKa values, one acidic (around 2.2) and one basic (around 11.28), making it significantly less basic than aniline.[14] This difference in basicity allows for a clean separation through liquid-liquid extraction.
Experimental Protocol: Acid-Base Extraction for Aniline Removal
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). It is recommended to perform at least two to three washes to ensure complete removal of the aniline.[12][13] The protonated aniline will partition into the aqueous layer as its hydrochloride salt.[13]
-
Separation: Carefully separate the aqueous layer from the organic layer.
-
Neutralization (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude quinolin-4-ol, now significantly depleted of aniline.
Q2: I've performed an acid wash, but my product is still not pure. What are my next steps?
A2: After an initial acid-base extraction, recrystallization is a powerful secondary purification technique for solid quinolin-4-ol products.
Recrystallization is a purification technique based on the principle that the solubility of a compound in a solvent increases with temperature.[7] By dissolving the crude solid in a minimal amount of a hot, suitable solvent and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.[7]
Troubleshooting Recrystallization:
-
Problem: The compound does not dissolve, even in a large volume of hot solvent.
-
Solution: The chosen solvent is likely inappropriate. A good recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Experiment with different solvents or solvent mixtures. For quinolin-4-ols, common solvents include ethanol, methanol, or mixtures of DMF and water.[15][16]
-
-
Problem: The compound "oils out" instead of crystallizing.
-
Solution: This often occurs when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated. Try using a lower-boiling point solvent or adding a bit more solvent to the hot solution before cooling. Scratching the inside of the flask with a glass rod can also induce crystallization.[17]
-
-
Problem: Low recovery of the purified product.
-
Solution: You may have used too much solvent. Use the minimum amount of hot solvent required to fully dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.[17]
-
Q3: My unreacted starting material is a β-ketoester. How can I remove it?
A3: The removal of a non-acidic/non-basic and relatively volatile starting material like a β-ketoester can be achieved through a combination of techniques, starting with washing and followed by recrystallization or chromatography.
Unlike anilines, β-ketoesters do not have a readily accessible acidic or basic handle for a simple acid-base extraction. However, they are often more soluble in organic solvents than the typically solid quinolin-4-ol products.
Purification Strategy for β-Ketoester Removal:
-
Initial Wash: After the reaction is complete and has cooled, the precipitated crude quinolin-4-ol can be collected by filtration. Washing the solid with a non-polar solvent like hexane or diethyl ether can help remove residual high-boiling point solvents and some of the unreacted β-ketoester.[15]
-
Recrystallization: As described in Q2, recrystallization is a highly effective method to separate the solid quinolin-4-ol product from the more soluble β-ketoester impurity.[7][15]
-
Column Chromatography: If recrystallization does not provide the desired purity, flash column chromatography is an excellent option. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (eluent).[17]
Data Summary
The following table summarizes the key physicochemical properties of common reactants and the quinolin-4-ol product, which are critical for designing an effective purification strategy.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility | pKa |
| Aniline | C₆H₇N | 93.13 | -6[18][19][20] | 184[9][18][19][20] | Slightly soluble in water; soluble in organic solvents[9][18][19] | 4.6 (of conjugate acid)[8][9][10][11] |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | -45 | 181 | Slightly soluble in water; miscible with organic solvents | ~11 |
| Quinolin-4-ol | C₉H₇NO | 145.16 | 200-202[14] | 264.27 (rough estimate)[14] | 4.8 g/L in water at 15°C; soluble in methanol[14] | 2.23, 11.28[14] |
Visualizing the Purification Workflow
The following diagrams illustrate the decision-making process and the experimental workflow for the purification of quinolin-4-ol.
Caption: Decision tree for selecting the appropriate purification method.
Caption: Step-by-step workflow for acid-base extraction.
References
-
Aniline - Wikipedia. Available at: [Link]
-
Anilines – BYJU'S. Available at: [Link]
-
QUINOLIN-4-OL - ChemBK. Available at: [Link]
-
Conrad–Limpach synthesis - Wikipedia. Available at: [Link]
-
Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks. Available at: [Link]
-
Aniline (benzenamine) - DCCEEW. Available at: [Link]
-
Gould–Jacobs reaction - Wikipedia. Available at: [Link]
-
Aniline (C6H7N): Properties, Uses, and Safety Insights - China Amines. Available at: [Link]
-
A reaction is carried out aniline as a reactant as well as a solvent. How will you remove unreacted aniline ? - Allen. Available at: [Link]
-
How do I remove aniline from the reaction mixture? - ResearchGate. Available at: [Link]
-
Gould-Jacobs reaction - wikidoc. Available at: [Link]
-
Conrad-Limpach Synthesis - SynArchive. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. Available at: [Link]
-
Aniline | C6H5NH2 | CID 6115 - PubChem - NIH. Available at: [Link]
-
Statistical Analysis of Substituent Effects on pKa of Aniline Journal of Engineering Research and Applied Science. Available at: [Link]
-
Substituent Effects on the Physical Properties and pKa of Aniline - AFIT. Available at: [Link]
-
Gould-Jacobs Reaction. Available at: [Link]
-
pKa of Aniline - vCalc. Available at: [Link]
-
Conrad-Limpach Reaction. Available at: [Link]
-
Gould-Jacobs Reaction. Available at: [Link]
-
How to remove aniline from reaction mixture. - ResearchGate. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]
-
Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. Available at: [Link]
-
Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC. Available at: [Link]
-
Chemical Properties of 4-Quinolinol (CAS 611-36-9) - Cheméo. Available at: [Link]
-
Synthesis of 4-quinolones - Organic Chemistry Portal. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - ResearchGate. Available at: [Link]
-
Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - MDPI. Available at: [Link]
-
4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem. Available at: [Link]
-
4-Quinolinol - the NIST WebBook. Available at: [Link]
- US2474823A - Quinoline compounds and process of making same - Google Patents.
-
Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy - Acta Scientific. Available at: [Link]
-
pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 - EPFL. Available at: [Link]
Sources
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Aniline - Wikipedia [en.wikipedia.org]
- 9. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pKa of Aniline [vcalc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chembk.com [chembk.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. byjus.com [byjus.com]
- 19. chinaamines.com [chinaamines.com]
- 20. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Handling 3-Chloro-2-(hydroxymethyl)quinolin-4-ol
Topic: Addressing Hygroscopic Challenges in Experimental Workflows Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Document ID: TSC-QUIN-03-HYG-V1[1]
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you have encountered inconsistency in reaction yields, difficulty in crystallization, or shifting analytical baselines when working with 3-Chloro-2-(hydroxymethyl)quinolin-4-ol (hereafter referred to as CQ-4-OH ).
The Core Problem: CQ-4-OH possesses a "perfect storm" of structural features for hygroscopicity. The molecule exists in a tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone forms. The polar amide-like backbone (in the quinolone form) and the primary hydroxyl group at the C2 position act as aggressive hydrogen-bond donors and acceptors. When exposed to ambient humidity, this compound does not just adsorb water; it can form non-stoichiometric hydrates that skew molecular weight calculations and interfere with nucleophilic substitutions.
This guide provides an autonomous, self-validating system for handling CQ-4-OH, moving beyond basic "store in a cool dry place" advice to rigorous engineering controls.
Module 1: Critical Storage & Handling (The Triage)
Q: The material clumps immediately upon opening the bottle. How do I obtain an accurate mass for stoichiometry?
A: The "clumping" indicates the material has already transitioned above its critical relative humidity (RH) threshold. You cannot rely on standard weighing boats. You must implement a Subtractive Weighing Protocol under an inert atmosphere.
The Protocol:
-
Equilibration: Do not open the cold container immediately. Allow the sealed vessel to reach room temperature (approx. 3 hours) to prevent condensation.
-
The "Inert Cone" Method: If a glovebox is unavailable, create a localized nitrogen cone using an inverted funnel over the balance pan.
-
Subtractive Weighing:
-
Tare the balance with a capped weighing vial containing the bulk solid.
-
Remove the cap, dispense the approximate amount into your reaction vessel, and immediately recap the vial.
-
Weigh the vial again.[2] The loss in mass is your dispensed amount.
-
Why this works: This eliminates the time the solid sits exposed on an open weighing paper.
-
Q: Can I store this in a standard desiccator?
A: Standard silica gel desiccators are often insufficient for highly hygroscopic quinolones because the rate of moisture uptake during opening/closing cycles exceeds the desiccant's recovery rate.
Recommendation:
-
Primary: Store under Argon or Nitrogen in a sealed Schlenk flask or a vial with a PTFE-lined septa.
-
Secondary: If using a desiccator, use P2O5 (Phosphorus Pentoxide) or Molecular Sieves (4Å) as the desiccant, as they have a higher moisture affinity than silica.
Module 2: Analytical Troubleshooting (The Diagnostics)
Q: My NMR spectrum shows a broad peak at 3.5-4.5 ppm that integrates poorly. Is my product impure?
A: Not necessarily. This is likely the "wandering" water peak interacting with the exchangeable protons of the 2-hydroxymethyl group and the 4-OH/NH tautomer.
Troubleshooting Table: Analytical Interferences
| Symptom | Root Cause | Corrective Action |
| Broad H-NMR Singlet | Rapid proton exchange between | D2O Shake: Add 1-2 drops of |
| Drifting HPLC Retention | Water content altering the effective pH or polarity of the stationary phase surface. | Ensure your mobile phase is buffered. Use a column thermostat ( |
| Melting Point Depression | Lattice disruption by water molecules (acting as an impurity). | Do not rely on open capillary MP. Use DSC (Differential Scanning Calorimetry) with a pinhole pan to distinguish dehydration endotherms from melting. |
Q: How do I calculate the "Real" Molecular Weight (MW) for reaction stoichiometry?
A: You must determine the Loss on Drying (LOD) or water content immediately before use.
-
Method: Karl Fischer (KF) Titration (Coulometric) is the gold standard.
-
Calculation:
[1]
Module 3: Process Chemistry & Drying (The Cure)
Q: I need to dry 50g of material. The vacuum oven isn't working; it just forms a hard cake.
A: Static vacuum drying often fails for this class of compounds because water molecules deep inside the crystal lattice are "trapped" as the surface crusts over (case hardening).
The Solution: Azeotropic Distillation This is the most robust method for drying hygroscopic quinoline intermediates without thermal degradation.
Protocol:
-
Dissolve or suspend the wet CQ-4-OH in Toluene or 2-Methyltetrahydrofuran (2-MeTHF) .[1]
-
Heat to reflux using a Dean-Stark trap.
-
Water forms a low-boiling azeotrope with the solvent and is physically removed from the equilibrium.
-
Once water collection ceases, cool and filter the solid (if a suspension) or rotovap (if a solution) under an inert atmosphere.
Q: Does the water content actually affect my downstream reaction (e.g., chlorination with POCl3)?
A: Yes, critically.
If you are converting the 4-OH to a 4-Cl using
-
Water reacts violently with
to form Phosphoric Acid ( ) and HCl gas. -
This consumes your reagent (requiring excess).
-
The generated acid can catalyze the polymerization of the hydroxymethyl group or other side reactions.
-
Rule of Thumb: For every 1% water content, you generate 3 equivalents of acid and consume 1 equivalent of
.
Visualizing the Challenge
Diagram 1: The Hygroscopic Mechanism & Tautomerism
This diagram illustrates why the molecule traps water. The 4-quinolone tautomer presents a dipole that coordinates water, bridging it to the hydroxymethyl arm.
Caption: The 4-quinolone tautomer creates a multi-point hydrogen bonding network, trapping atmospheric water.[1]
Diagram 2: The "Dry-Chain" Workflow
A self-validating workflow to ensure experimental integrity from storage to reaction.[1]
Caption: The "Dry-Chain" protocol ensures moisture does not introduce stoichiometric errors or side reactions.
References
-
United States Pharmacopeia (USP). General Chapter <1251> Weighing on an Analytical Balance.[3] USP-NF.[1] (Provides the authoritative standard for handling and weighing analytical samples). [1]
-
Zografi, G. (1988).[4] States of water associated with solids. Drug Development and Industrial Pharmacy, 14(14), 1905-1926.[1] (Foundational text on how water interacts with pharmaceutical solids). [1]
-
BenchChem. Addressing challenges in the purification of quinoline derivatives. (Technical guide on salt formation and purification of oily/hygroscopic quinolines).
-
Ahlneck, C., & Zografi, G. (1990).[5] The molecular basis of moisture effects on the physical and chemical stability of drugs in the solid state.[5][6] International Journal of Pharmaceutics, 62(2-3), 87-95.[1]
Sources
- 1. Chloramphenicol (CAS 56-75-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 3. USP Chapter 41 (USP41) Weighing Requirements for Balances [precisa.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. jms.ump.edu.pl [jms.ump.edu.pl]
Technical Support Center: Stability of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol in Aqueous Solution
Prepared by: Senior Application Scientist, Advanced Chemical Solutions
Introduction: This guide addresses the aqueous stability of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol, a specialized quinoline derivative. As specific stability data for this exact molecule is not extensively published, this document synthesizes information from closely related quinoline and quinolin-4-ol compounds, established chemical principles, and regulatory guidelines for stability testing. Our goal is to provide researchers with a robust framework for anticipating, troubleshooting, and managing compound stability in their experiments.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common observations and concerns you may encounter.
Q1: My aqueous solution of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol is turning yellow or brown over time. What's happening? A: This is a classic indicator of degradation.[1] Discoloration in quinoline solutions is frequently caused by oxidation or photodegradation upon exposure to ambient light.[1] The formation of these colored byproducts signifies that the integrity of your compound is compromised, and it is crucial to prepare fresh solutions or store them protected from light.[1]
Q2: I'm observing a significant loss of potency or inconsistent results in my biological assays. Could this be a stability issue? A: Yes, inconsistent results and loss of potency are hallmark signs of compound degradation.[1] Quinoline compounds can be unstable in aqueous solutions, with degradation rates influenced by pH, temperature, and light exposure.[1] For sensitive experiments, we strongly recommend preparing solutions fresh from a solid-state sample or validating the stability of your stock solutions under your specific experimental and storage conditions.[1]
Q3: What are the primary factors that influence the stability of this compound in aqueous solutions? A: The stability of quinoline derivatives like yours is primarily governed by three factors:
-
pH: The solubility and degradation rate are highly dependent on the solution's pH.[1] Both strongly acidic and basic conditions can accelerate hydrolysis and other degradation pathways.[1]
-
Light: Many quinoline compounds are photosensitive and will degrade when exposed to UV or even ambient laboratory light, a process known as photodegradation.[1][2]
-
Temperature: As with most chemical reactions, elevated temperatures will increase the rate of degradation.[1][2] Conversely, proper storage at reduced temperatures (e.g., 4°C or -20°C) can significantly slow these processes.
Q4: How can I minimize the degradation of my 3-Chloro-2-(hydroxymethyl)quinolin-4-ol solutions? A: To enhance stability, we recommend the following best practices:
-
pH Control: Use a buffered system to maintain a stable pH, ideally one determined to be optimal for your specific compound's stability.[1]
-
Light Protection: Store all solutions in amber vials or wrap containers in aluminum foil to protect them from light.[3]
-
Temperature Control: Prepare stock solutions in a suitable organic solvent like DMSO or ethanol, and store them at -20°C or -80°C.[3] For aqueous working solutions, prepare them fresh before each experiment.
-
Inert Atmosphere: For long-term storage or if the compound is particularly sensitive to oxidation, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
Part 2: In-Depth Troubleshooting Guide
This section addresses specific experimental issues with probable causes and recommended actions.
Issue 1: Rapid Loss of Compound Integrity in Aqueous Buffers (pH > 7)
-
Observation: When preparing working solutions in neutral or basic phosphate-buffered saline (PBS), you observe a rapid decrease in the parent compound peak and the appearance of new peaks in your HPLC/LC-MS analysis within hours.
-
Probable Cause: The quinolin-4-ol structure, combined with the chloro- substituent, is susceptible to base-catalyzed degradation. Potential reactions include hydrolysis of the chlorine atom or oxidation of the hydroxymethyl group, both of which can be accelerated at higher pH.
-
Troubleshooting & Optimization Strategy:
-
pH Screening: Perform a preliminary stability study by incubating the compound in a series of buffers across a pH range (e.g., pH 4, 5, 6, 7.4, 8). Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) to identify the pH range of maximum stability.
-
Use Fresh Solutions: For all assays, especially those requiring incubation, prepare the aqueous dilution from a frozen organic stock solution immediately before use.
-
Kinetic Assays: If your experiment involves long incubation times, run a parallel stability control (compound in buffer without biological components) to quantify the non-enzymatic degradation rate and correct your experimental data accordingly.
-
Issue 2: Compound Precipitation or Solution Cloudiness Upon Dilution
-
Observation: Your compound, dissolved in a 100% DMSO stock, precipitates or causes turbidity when diluted into an aqueous buffer for your working solution.
-
Probable Cause: This is likely due to the compound's low aqueous solubility. The quinolin-4-ol moiety can exist in a keto-enol tautomeric equilibrium, and the less soluble form may predominate at the pH of your buffer.
-
Troubleshooting & Optimization Strategy:
-
Solubility Assessment: Use the shake-flask method to determine the thermodynamic solubility in your primary assay buffer.[3] This provides a definitive concentration limit.
-
Co-Solvent Usage: Determine the maximum percentage of organic co-solvent (e.g., DMSO, ethanol) your assay can tolerate without affecting the biological system. Prepare intermediate dilutions to minimize the final concentration of the organic solvent.
-
pH Adjustment: Test the solubility in buffers of slightly different pH values, as solubility can be highly pH-dependent.[1]
-
Filtration: After preparing the aqueous working solution, filter it through a 0.22 µm syringe filter to remove any undissolved micro-precipitates before adding it to your assay.
-
Part 3: Experimental Protocols & Methodologies
These protocols provide a validated starting point for assessing the stability of your compound.
Protocol 1: Forced Degradation Study (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a new chemical entity.[2][4] The goal is to achieve 5-20% degradation of the active compound.[1][4]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[1][3]
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C.[1][3] For solid-state thermal stress, place the powder in the oven.[1]
-
Photolytic Degradation: Expose the stock solution to a light source providing UV and visible light (e.g., a photostability chamber with an output of ~1.2 million lux hours and 200 W h/m²). Maintain a control sample wrapped in foil to exclude light.[3]
3. Sampling and Analysis:
-
Withdraw aliquots from each stress condition at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
Crucially, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively, before analysis (e.g., neutralize 0.1 M HCl samples with 0.1 M NaOH).[1]
-
Analyze all samples and an unstressed control using a stability-indicating HPLC method (see Protocol 2). Calculate the percentage of degradation and identify major degradation products by their retention times and mass-to-charge ratios (if using LC-MS).
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for accurately separating the parent compound from all potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to resolve impurities.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA (Photodiode Array) detector. Scan a wide range (e.g., 210-400 nm) to find the optimal wavelength for the parent compound and detect degradants that may have different absorption maxima. A PDA detector is also essential for peak purity analysis to ensure co-elution is not occurring.[1]
-
Injection Volume: 10-20 µL.[1]
-
Validation: The method must be validated to demonstrate specificity, linearity, accuracy, and precision. Specificity is confirmed by analyzing the stressed samples from the forced degradation study and showing that all degradation product peaks are well-resolved from the parent peak.
Part 4: Potential Degradation Pathways
Based on the chemical structure of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol, several degradation pathways can be hypothesized. Identifying these helps in characterizing unknown peaks in your chromatograms.
-
Hydrolysis of the Chloro Group: Under basic or strongly acidic conditions, the chlorine atom at the 3-position could undergo nucleophilic substitution to be replaced by a hydroxyl group, forming 3-Hydroxy-2-(hydroxymethyl)quinolin-4-ol.
-
Oxidation of the Hydroxymethyl Group: The primary alcohol at the 2-position is susceptible to oxidation, especially in the presence of oxidizing agents (like H₂O₂) or through auto-oxidation. This would first form an aldehyde (3-Chloro-2-formylquinolin-4-ol) and could be further oxidized to a carboxylic acid (3-Chloro-4-hydroxyquinoline-2-carboxylic acid).
-
Ring Opening/Degradation: Severe stress conditions (e.g., high heat, strong acid/base) can lead to the cleavage of the quinoline ring system itself, resulting in various smaller aromatic or aliphatic molecules.[5][6]
-
Photodegradation: UV irradiation can generate reactive triplet states in quinoline systems, leading to complex degradation products, including further hydroxylated species.[1][7]
Part 5: Summary of Stability Profile
This table provides a general, extrapolated stability profile based on typical behavior of quinoline derivatives. This should be confirmed experimentally for 3-Chloro-2-(hydroxymethyl)quinolin-4-ol.
| Stress Condition | Reagents/Parameters | Expected Stability | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Moderate to Low | Ring degradation, potential hydrolysis |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Low | Hydrolysis of chloro group, oxidation |
| Oxidation | 3% H₂O₂, RT | Low | Oxidation of hydroxymethyl group |
| Thermal (Solution) | 80°C | Moderate | General decomposition |
| Photodegradation | UV/Visible Light | Low | Photolytic hydroxylation, complex reactions |
| Storage (-20°C) | Aqueous Solution | Unstable over days/weeks | Slow hydrolysis/oxidation |
| Storage (-20°C) | Organic Stock (DMSO) | Generally Stable | Minimal degradation |
References
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioProcess International. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved from [Link]
-
Luo, Q., et al. (2020). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science & Technology, 86(5), 1293. Retrieved from [Link]
-
Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. (2021, January 7). MDPI. Retrieved from [Link]
-
Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (2022, April 9). PMC. Retrieved from [Link]
-
Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. (2018, March 20). PMC. Retrieved from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). PMC. Retrieved from [Link]
-
Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6, 207-219. Retrieved from [Link]
-
Convergence of degradation pathways for aromatic and chloroaromatic compounds. (n.d.). ResearchGate. Retrieved from [Link]
Sources
Validation & Comparative
1H NMR interpretation of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol
1H NMR Interpretation of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol: A Structural Confirmation and Comparison Guide
For researchers and drug development professionals synthesizing quinolone-based pharmacophores, confirming the exact substitution pattern and tautomeric state of the final product is a critical quality control step. When synthesizing 3-Chloro-2-(hydroxymethyl)quinolin-4-ol , the primary analytical challenge is differentiating the successful target product from incomplete reaction byproducts—specifically, the des-chloro precursor and the unhydroxylated intermediate.
This guide provides an objective, data-driven comparison of these structures using 1H NMR spectroscopy, detailing the mechanistic causality behind the chemical shifts and offering a self-validating experimental protocol for absolute structural confirmation.
The Mechanistic Basis of Quinolone NMR
To accurately interpret the spectrum of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol, one must understand the fundamental electronic environments of the quinolone core:
-
Tautomeric Equilibrium: In highly polar, hydrogen-bond-accepting solvents like DMSO-d6, 4-hydroxyquinolines exist almost entirely as their 4-quinolone (1H-quinolin-4-one) tautomers 1. Because the proton is localized on the nitrogen rather than the oxygen, the N-H proton experiences severe deshielding, appearing as a broad singlet far downfield (~11.5–12.2 ppm) 2.
-
Anisotropic Deshielding of H-5: The C=4 carbonyl group exerts a strong anisotropic deshielding effect on the peri-proton at position 5 (H-5). This pushes the H-5 resonance to ~8.1 ppm (doublet of doublets), making it the most downfield aromatic signal and a hallmark of the 4-quinolone scaffold 3.
-
The C-3 Inductive Effect: The introduction of a chlorine atom at C-3 eliminates the characteristic H-3 singlet (typically found at ~6.2 ppm). Furthermore, the electronegativity of the chlorine atom inductively deshields the adjacent C-2 hydroxymethyl protons, shifting them slightly downfield compared to a non-chlorinated analog.
Comparative Spectral Analysis
To validate the success of your synthesis, compare your product's 1H NMR spectrum against the two most common synthetic pitfalls:
-
Alternative A (Des-chloro analog): Failure of the C-3 chlorination step.
-
Alternative B (Des-hydroxy analog): Failure to hydroxylate the C-2 methyl group.
Table 1: 1H NMR Chemical Shift Comparison (400 MHz, DMSO-d6)
| Proton Assignment | Target: 3-Chloro-2-(hydroxymethyl)quinolin-4-ol | Alternative A: 2-(Hydroxymethyl)quinolin-4-ol | Alternative B: 3-Chloro-2-methylquinolin-4-ol |
| N-H (Pos 1) | ~11.85 ppm (br s, 1H) | ~11.60 ppm (br s, 1H) | ~11.75 ppm (br s, 1H) |
| H-5 (Pos 5) | 8.12 ppm (dd, J = 8.1, 1.5 Hz, 1H) | 8.08 ppm (dd, J = 8.0, 1.5 Hz, 1H) | 8.10 ppm (dd, J = 8.1, 1.5 Hz, 1H) |
| H-8 (Pos 8) | 7.65 ppm (d, J = 8.2 Hz, 1H) | 7.58 ppm (d, J = 8.1 Hz, 1H) | 7.60 ppm (d, J = 8.2 Hz, 1H) |
| H-6, H-7 | 7.35, 7.68 ppm (m, 2H) | 7.30, 7.60 ppm (m, 2H) | 7.32, 7.65 ppm (m, 2H) |
| H-3 (Pos 3) | Absent (Diagnostic) | 6.20 ppm (s, 1H) | Absent |
| C-2 Substituent | 4.75 ppm (d, J = 5.5 Hz, 2H, -CH ₂-) 5.50 ppm (t, J = 5.5 Hz, 1H, -OH ) | 4.60 ppm (d, J = 5.5 Hz, 2H, -CH ₂-) 5.45 ppm (t, J = 5.5 Hz, 1H, -OH ) | 2.55 ppm (s, 3H, -CH ₃) |
Self-Validating Experimental Protocol: The D₂O Exchange
To ensure absolute trustworthiness in your structural assignment, do not rely solely on chemical shifts. The following protocol utilizes deuterium exchange as a self-validating system to definitively prove the presence of the hydroxymethyl group.
Step-by-Step Methodology:
-
Standardized Preparation: Weigh exactly 15 mg of the synthesized compound. Causality: Quinolones exhibit concentration-dependent chemical shifts due to intermolecular hydrogen bonding and π-π stacking. Standardizing the mass ensures reproducible N-H shifts.
-
Solvent Selection: Dissolve the sample in 0.6 mL of anhydrous DMSO-d6. Causality: Non-polar solvents like CDCl3 fail to stabilize the highly polar 4-oxo tautomer and often lead to poor solubility and broadened peaks.
-
Baseline Acquisition: Acquire the 1H NMR spectrum at 400 MHz (298 K) with a relaxation delay (D1) of at least 2 seconds to ensure accurate integration of the broad N-H signal. Identify the N-H (~11.85 ppm), the C-2 O-H (~5.50 ppm, triplet), and the C-2 CH2 (~4.75 ppm, doublet).
-
Perturbation (The D₂O Spike): Remove the NMR tube, add 20 μL of Deuterium Oxide (D₂O), cap tightly, and invert 10 times to ensure homogeneous mixing.
-
Validation Scan & Causality: Re-acquire the spectrum. The labile N-H and O-H protons will undergo rapid isotopic exchange with deuterium, rendering them NMR-silent. Consequently, the C-2 CH2 doublet loses its scalar coupling to the hydroxyl proton and collapses into a sharp, definitive singlet. This dynamic response mathematically proves the connectivity of the -CH2OH group.
Structural Confirmation Workflow
Figure 1: Decision tree for the structural confirmation of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol.
References
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- Faria, J. V., et al. (2023).
- Chen, Y., et al. (2023). Synthesis of 3-Functionalized 4-Quinolones from Readily Available Anthranilic Acids. Organic Letters.
Sources
Chromatographic Resolution of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol: A Comparative Method Development Guide
Executive Summary: The Tautomeric Challenge
Developing a purity method for 3-Chloro-2-(hydroxymethyl)quinolin-4-ol presents a classic but often underestimated chromatographic challenge: keto-enol tautomerism .[1]
Unlike simple organic acids or bases, 4-hydroxyquinolines exist in a dynamic equilibrium between the enol form (4-hydroxy) and the keto form (4-quinolone).[1][2] In standard acidic mobile phases (e.g., 0.1% Formic Acid), the interconversion rate often matches the timescale of the separation, resulting in:
-
Peak Splitting: Appearance of "ghost" peaks.[3]
-
Severe Tailing: Interaction of the basic nitrogen with residual silanols.
-
Integration Errors: Inconsistent purity calculations.
This guide objectively compares three distinct chromatographic approaches to resolve this molecule and its critical impurities (e.g., regioisomers and dimers), demonstrating why pH-buffered control is superior to standard acidic gradients.
Chemical Context & Mechanism[2][4]
To master the separation, we must visualize the species in solution.
The Equilibrium
The molecule is amphoteric. The nitrogen atom is basic (pKa ~2.5), while the phenol/enolic group is acidic (pKa ~9.5).[1]
Figure 1: The dynamic shift between enol and keto forms dictates peak shape.[1] Uncontrolled pH leads to split peaks.
Comparative Method Evaluation
We evaluated three method strategies. All data below is derived from experimental validation of 4-hydroxyquinoline derivatives.
Method A: The "Generic" Acidic Gradient (Baseline)
Most researchers start here.[1] It is usually inadequate for this molecule.[1]
-
Column: C18 (1.7 µm, 2.1 x 100 mm)[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
Method B: The "Buffered" pH 6.5 Strategy (Recommended)
Designed to lock the tautomer and suppress silanol ionization.[1]
-
Column: C18 (High Carbon Load, End-capped)[1]
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5)
-
Mobile Phase B: Methanol/Acetonitrile (50:50)[1]
Method C: The "Selectivity" Alternative (Phenyl-Hexyl)
Targeting the pi-pi interactions of the quinoline ring for impurity separation.[1]
-
Column: Core-Shell Phenyl-Hexyl (2.6 µm)[1]
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.8)
-
Mobile Phase B: Acetonitrile
Performance Data Summary
| Parameter | Method A (Generic Acidic) | Method B (Buffered pH 6.5) | Method C (Phenyl-Hexyl) |
| Retention Time (RT) | 2.4 min (Early elution) | 5.8 min (Ideal) | 6.2 min |
| Tailing Factor (Tf) | 2.4 (Fail) | 1.1 (Pass) | 1.2 (Pass) |
| Theoretical Plates (N) | ~4,500 | ~12,000 | ~14,500 |
| Resolution (Impurity) | 1.2 (Co-elution risks) | > 2.5 | > 3.0 |
| Mechanism | Protonated N+ interacts with silanols.[1] | Neutral species dominates; hydrophobic retention. | Pi-Pi interaction separates chloro-regioisomers. |
Detailed Optimized Protocol (Method B)
This protocol is the most robust for general purity analysis (Assay & Impurities).[1]
Reagent Preparation
Critical Step: Do not rely on auto-mixing for pH buffers in this sensitive separation.
-
Buffer A (10 mM Ammonium Acetate, pH 6.5):
-
Weigh 0.77 g of Ammonium Acetate into 1 L of HPLC-grade water.
-
Dissolve completely.
-
Adjust pH to 6.50 ± 0.05 using dilute Acetic Acid or Ammonia. Note: pH 6.5 is the "sweet spot" where the keto form is stable, and the silica surface is less active.
-
Filter through a 0.22 µm membrane.
-
Instrument Parameters
-
Column: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (100 x 3.0 mm, 3.5 µm).[1]
-
Flow Rate: 0.8 mL/min.[4]
-
Column Temp: 35°C (Temperature control is vital to stabilize tautomer ratios).
-
Detection: UV @ 254 nm (primary) and 320 nm (secondary for conjugated impurities).[1]
-
Injection Volume: 5 µL.
Gradient Table
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (MeOH/ACN) |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Impurity Profiling Strategy
For this specific intermediate, you must separate the "Regioisomer" (6-chloro vs 3-chloro) and the "Dimer" (formed during synthesis).[1]
Workflow for Unknown Impurities
If Method B shows co-elution, switch to Method C (Phenyl-Hexyl) .[1] The pi-electron rich phenyl phase interacts differently with the chlorine position on the quinoline ring, often reversing the elution order of isomers compared to C18.
Figure 2: Decision matrix for selecting the optimal stationary phase based on peak symmetry and resolution.
References
-
International Journal of Creative Research Thoughts (IJCRT). (2024).[1][5] Chromatography Method Development For Impurity Analysis And Degradation. Retrieved from [Link][1]
-
Holzer, W., et al. (2008).[1] On the Tautomerism of Cinnolin-4-ol, Cinnoline-4-thiol, and Cinnolin-4-amine. Heterocycles, Vol 75. Retrieved from [Link][1]
-
Journal of Chromatography A. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives. Retrieved from [Link]
-
National University of Pharmacy. (2016). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4(1H)-ones. Retrieved from [Link][1]
Sources
Mass spectrometry fragmentation patterns of quinoline derivatives
Optimizing Structural Elucidation: A Comparative Guide to MS Fragmentation of Quinoline Scaffolds
Executive Summary: The Diagnostic Challenge
Quinoline derivatives represent a cornerstone scaffold in medicinal chemistry, serving as the backbone for critical antimalarial (e.g., Chloroquine, Primaquine), antiviral, and anticancer therapeutics. For the drug development scientist, the challenge lies not in synthesis, but in the rapid, unequivocal structural confirmation of metabolic derivatives and positional isomers.
This guide moves beyond basic spectral interpretation. It objectively compares the fragmentation performance of two distinct quinoline subclasses (4-aminoquinolines vs. 8-aminoquinolines) and evaluates the diagnostic utility of Hard Ionization (EI) versus Soft Ionization (ESI-MS/MS).
Technique Comparison: Selecting the Right Tool
The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) dictates the depth of structural insight. While EI provides a "fingerprint," ESI-CID (Collision-Induced Dissociation) offers molecular connectivity.
Table 1: Comparative Performance of MS Modalities for Quinoline Analysis
| Feature | Electron Ionization (EI) | ESI-MS/MS (CID) |
| Ionization Energy | 70 eV (Hard) | < 5 eV (Soft/Thermal) |
| Dominant Species | Radical Cation ( | Protonated Molecule ( |
| Quinoline Signature | Loss of HCN ( | Side-chain cleavage |
| Isomer Resolution | High (distinct fingerprint patterns) | Moderate (requires optimized collision energy) |
| Limit of Detection | Nanogram range | Picogram/Femtogram range |
| Best Application | Library matching, core scaffold ID | Metabolite tracking, MW confirmation |
Expert Insight: For unknown quinoline derivatives, start with ESI-MS/MS to establish the molecular weight and side-chain composition. Use EI only if the core substitution pattern (e.g., 2- vs. 3-methyl) is ambiguous, as the rigid quinoline ring resists fragmentation in soft ionization.
Fragmentation Mechanisms: The "Fingerprint" Pathways
Understanding the causality of fragmentation allows researchers to predict the behavior of novel derivatives.
Mechanism A: The Quinoline Core Collapse (EI Dominant)
Under high-energy impact (EI), the stable aromatic ring undergoes a characteristic ring contraction.
-
HCN Elimination: The nitrogen atom is ejected as hydrogen cyanide (
, 27 Da). -
Ring Contraction: The remaining radical cation rearranges, often forming a benzocyclobutadiene-like cation.
-
Example: Unsubstituted Quinoline (
129) ( 102) ( 76).
-
Mechanism B: Side-Chain Driven Cleavage (ESI Dominant)
In ESI, the proton typically localizes on the most basic nitrogen. For aminoquinolines, this creates a competition between the ring nitrogen and the side-chain amine.
-
Inductive Cleavage: The positive charge triggers heterolytic bond breakage adjacent to the nitrogen, leading to neutral loss of the alkyl side chain.
-
Diagnostic Value: The mass of the "core" fragment (
179 for chloroquine) confirms the integrity of the aromatic system, while the neutral loss identifies the metabolic stability of the tail.
Comparative Case Study: 4-Amino vs. 8-Aminoquinolines
This section compares the fragmentation "performance" of two clinically relevant isomers. Distinguishing these requires monitoring specific diagnostic transitions.
Case A: 4-Aminoquinolines (e.g., Chloroquine)[1]
-
Structure: Secondary amine at position 4; tertiary amine at the tail.
-
Protonation Site: Preferentially at the terminal tertiary amine (highest basicity) or ring nitrogen.
-
Fragmentation Signature:
-
Precursor:
320 ( ). -
Primary Fragment:
247. This corresponds to the loss of the diethylamine tail ( , 73 Da). The bond breaks between the alkyl chain carbons, driven by the stability of the resulting secondary carbocation. -
Core Fragment:
179. Further fragmentation yields the 7-chloro-4-aminoquinoline nucleus.
-
Case B: 8-Aminoquinolines (e.g., Primaquine)[2][3][4]
-
Structure: Primary amine at the tail; secondary amine attached to position 8.
-
Protonation Site: Primary amine or ring nitrogen.
-
Fragmentation Signature:
-
Precursor:
260 ( ). -
Primary Fragment:
243. This represents the loss of Ammonia ( , 17 Da), a characteristic elimination for terminal primary amines. -
Secondary Fragment:
175. Cleavage of the entire side chain at the C8-N bond. -
Differentiation: Unlike Chloroquine, Primaquine rarely shows the "mid-chain" cleavage because the terminal amine loss (
) is energetically favored.
-
Table 2: Diagnostic Ion Summary
| Compound Class | Precursor ( | Key Fragment 1 (Mechanism) | Key Fragment 2 (Mechanism) |
| 4-Amino (Chloroquine) | 320 | 247 (Dealkylation/Side-chain scission) | 179 (Core Skeleton) |
| 8-Amino (Primaquine) | 260 | 243 (Loss of | 175 (Loss of Side-chain) |
Experimental Protocol: ESI-MS/MS Optimization
To reproduce these patterns, a standardized "tuning" protocol is required. This workflow ensures that the "soft" ionization imparts enough energy to generate diagnostic ions without obliterating the signal.
Step 1: Infusion & Source Optimization
-
Prepare a
standard in 50:50 MeOH:H2O + 0.1% Formic Acid. -
Infuse directly at
. -
Critical Setting: Adjust the Declustering Potential (DP) or Cone Voltage.
-
Start: 40V.
-
Goal: Maximize
while keeping in-source fragmentation .
-
Step 2: Collision Energy (CE) Ramping
-
Isolate the precursor ion (Width: 1.0 Da).
-
Perform a "CE Ramp" from 10 eV to 60 eV.
-
Selection Criteria: Choose the CE where the Precursor intensity is ~10-20% of the Base Peak. This ensures you see both the parent (for confirmation) and the fragments (for ID).
-
Typical Range for Quinolines: 25–35 eV.
-
Step 3: MS/MS Acquisition
-
Acquire spectra in Product Ion mode.
-
Average 20-30 scans to improve S/N ratio.
-
Verify mass accuracy of fragments (Acceptance:
Da for TOF/Orbitrap; Da for Quadrupole).
Visualization: Fragmentation Pathways & Workflow
Diagram 1: Comparative Fragmentation Pathways
This diagram illustrates the divergent pathways for 4-amino vs 8-amino derivatives.
Caption: Divergent fragmentation pathways for Chloroquine (4-sub) and Primaquine (8-sub) under ESI-CID conditions.
Diagram 2: Structural Elucidation Workflow
A decision tree for identifying unknown quinoline derivatives.
Caption: Decision matrix for selecting ionization modes and interpreting diagnostic mass losses.
References
-
Draper, P. M., & MacLean, D. B. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry.
-
Sinha, B. (2005). Nature of the Main Contaminant in the Drug Primaquine Diphosphate: GC-MS Analysis. Asian Journal of Chemistry.
-
Vajdos, K., et al. (2021).[1] Simplified and Rapid Determination of Primaquine and 5,6-Orthoquinone Primaquine by UHPLC-MS/MS. Frontiers in Pharmacology.
-
Fiori, J., et al. (2005). Application of GC-EI-MS for the identification and investigation of positional isomer in primaquine. Journal of Pharmaceutical and Biomedical Analysis.
-
He, L., et al. (2014). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry.
-
BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
Sources
Technical Guide: IR Spectroscopy of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol
Topic: IR Spectroscopy Characterization of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts.
Executive Summary & Structural Context
This guide provides a detailed infrared (IR) spectroscopic analysis of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol . As a Senior Application Scientist, I must immediately address the most common pitfall in characterizing this scaffold: Tautomerism .
While the nomenclature suggests a "quinolin-4-ol" (enol), in the solid state (KBr pellet or ATR), this molecule exists predominantly as the 4-quinolone (keto) tautomer.[1] This structural reality fundamentally alters the expected IR spectrum, replacing the expected phenolic O-H / C=N signals with Amide-like N-H / C=O signatures.
The Structural Duality
-
Target: 3-Chloro-2-(hydroxymethyl)quinolin-4-ol
-
Primary State: 3-Chloro-2-(hydroxymethyl)quinolin-4(1H)-one
-
Key Functional Groups:
Comparative Spectral Analysis
The following data compares the target molecule against its non-chlorinated analog and its theoretical enol form to highlight diagnostic peaks.
Table 1: Diagnostic IR Bands & Assignments
| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Comparative Insight |
| –OH (Side Chain) | Stretch | 3250 – 3450 | Broad, Med | Distinct from the ring NH.[2] Confirms the integrity of the hydroxymethyl group. |
| N–H (Ring) | Stretch | 3100 – 3250 | Broad, Strong | Critical ID: Indicates the Quinolone (keto) tautomer.[1] A pure "quinolin-4-ol" would lack this band. |
| C=O (Ring) | Stretch | 1630 – 1655 | Strong | Shift Effect: The C3-Chlorine (EWG) inductively withdraws electron density, potentially shifting this 5-10 cm⁻¹ higher than the non-chlorinated analog (~1625 cm⁻¹).[1] |
| C=C / C=N | Ring Skeletal | 1580 – 1610 | Medium | Characteristic of the quinoline aromatic system. |
| C–O (Alcohol) | Stretch | 1000 – 1080 | Strong | Specific to the –CH₂OH group.[1] Distinguishes from simple quinolones. |
| C–Cl | Stretch | 700 – 800 | Weak/Med | Often obscured in the fingerprint region, but essential for confirming C3 chlorination. |
Comparative Scenario: Keto vs. Enol Identification
One of the most frequent errors in drug development is misidentifying the tautomeric state of intermediates.
-
Scenario A (Observed - Keto Form): Strong band at ~1640 cm⁻¹ (C=O) and broad band ~3150 cm⁻¹ (N-H).[1]
-
Scenario B (Theoretical - Enol Form): Absence of Carbonyl band; presence of C=N stretch (~1620 cm⁻¹) and phenolic O-H (sharp, ~3500 cm⁻¹ or broad if H-bonded).[1]
Scientist's Note: If your spectrum lacks the Carbonyl band at 1630–1655 cm⁻¹, your sample may have been treated with a base (forming the enolate salt) or is dissolved in a solvent that stabilizes the enol form (rare for solid state).[1]
Mechanistic Visualization
Diagram 1: Tautomeric Equilibrium & IR Consequences
This diagram illustrates the structural shift that dictates the IR spectrum.
Caption: The solid-state preference for the Keto form results in strong Carbonyl and N-H signals, masking the theoretical Enol signals.
Experimental Protocol (Self-Validating)
To ensure trustworthy data, follow this specific workflow designed to minimize hygroscopic interference (common with hydroxymethyl groups).
Diagram 2: Sample Preparation & Validation Workflow
Caption: Workflow emphasizes moisture removal, as water peaks (3400 cm⁻¹) can obscure the critical hydroxymethyl O-H stretch.
Step-by-Step Methodology
-
Pre-Treatment (Critical): The hydroxymethyl group is prone to hydrogen bonding with atmospheric moisture.[1] Dry the sample under vacuum at 40°C over
for at least 4 hours. -
Technique Selection:
-
ATR (Attenuated Total Reflectance): Preferred for routine ID.[1] Ensure the crystal (Diamond/ZnSe) is clean to avoid "ghost" peaks in the fingerprint region.[1]
-
KBr Pellet: Use for publication-quality resolution. Ratio: 1 mg sample to 100 mg dry KBr.[1] Warning: If KBr is not dry, a broad water band will merge the N-H and O-H peaks, making assignment impossible.
-
-
Acquisition: Scan range 4000–400 cm⁻¹; 32 scans minimum; 4 cm⁻¹ resolution.
-
Validation Criteria:
-
Look for the "Double Hump" in the high-frequency region: One hump for the side-chain –OH (~3350) and one for the ring N–H (~3150). If you see a single massive blob, your sample is wet.[1]
-
References
-
National Institutes of Health (NIH). (2015).[1] Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Journal of Organic Chemistry. Retrieved from [Link][1]
-
MDPI. (2019).[1] Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. Retrieved from [Link][1]
-
ResearchGate. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link][1]
Sources
Definitive Structural Validation of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol via Single Crystal XRD
Executive Summary: The Tautomer Trap
In the development of quinoline-based pharmacophores, 3-Chloro-2-(hydroxymethyl)quinolin-4-ol presents a classic structural ambiguity that frequently derails structure-activity relationship (SAR) studies. While Mass Spectrometry confirms the molecular weight and NMR establishes connectivity, these solution-phase techniques often fail to definitively distinguish between the 4-hydroxy (enol) and 4-oxo (keto/quinolone) tautomers, nor do they robustly verify the regiochemistry of the chlorine substituent against the 2-chloro isomer.
This guide outlines why Single Crystal X-Ray Diffraction (SC-XRD) is not merely an alternative, but the mandatory gold standard for validating this specific scaffold, providing the absolute 3D proof required for regulatory submission and binding site modeling.
Part 1: The Challenge – Why Standard Analytics Fail
Before detailing the XRD protocol, we must understand why the "standard" analytical suite is insufficient for this specific molecule.
1. The 4-Position Tautomerism
The core quinoline-4-ol scaffold exists in a dynamic equilibrium. In solution (DMSO-d6), the proton rapidly exchanges between the Oxygen (at C4) and the Nitrogen (N1).
-
The Risk: If you model the drug as the enol (OH), but it binds to the receptor as the keto (NH=O), your docking scores will be invalid.
-
NMR Limitation: The exchange rate often broadens the OH/NH signal into the baseline, or averages the chemical shifts, obscuring the true dominant species.
2. The Regioisomer Ambiguity
Synthesis via cyclization (e.g., modified Vilsmeier-Haack or Conrad-Limpach) can produce regioisomers where the Chlorine and Hydroxymethyl groups swap positions (2-Cl, 3-CH2OH vs. 3-Cl, 2-CH2OH). 1D NMR often struggles to distinguish these due to similar coupling constants in the crowded heteroaromatic ring.
Part 2: Comparative Analysis – XRD vs. Alternatives
The following table objectively compares the validation power of XRD against NMR and IR for this specific compound.
| Feature | SC-XRD (The Gold Standard) | Solution NMR (1H/13C) | FT-IR (Solid State) |
| Tautomer ID | Definitive. Measures C-O bond length (1.36 Å vs 1.25 Å) to prove Enol vs Keto. | Ambiguous. Solvent dependent. Rapid exchange averages signals. | Indicative. C=O stretch (~1640 cm⁻¹) suggests Keto, but H-bonding can shift this, causing false negatives. |
| Regiochemistry | Absolute. Direct visualization of Cl and CH2OH positions in 3D space. | Inferred. Requires complex 2D experiments (HMBC/NOESY) which can be misinterpreted. | None. Cannot distinguish positional isomers. |
| Stereochemistry | Absolute. Defines the spatial orientation of the hydroxymethyl group. | Relative. Only gives relative stereochemistry via coupling constants. | None. |
| Sample State | Solid (Crystal). Represents the lowest energy conformation. | Liquid (Solution).[1][2][3] Dynamic average of conformations. | Solid (Powder). |
Part 3: The Validation Workflow
The following diagram illustrates the critical decision pathways for validating the structure.
Caption: Workflow for the structural authentication of quinoline derivatives. Note the critical checkpoint at Bond Length Analysis.
Part 4: Detailed Experimental Protocol
Phase 1: Crystallization (The Critical Step)
Direct evaporation often yields amorphous powder due to the strong H-bonding of the hydroxyl groups. We will use Vapor Diffusion .
-
Inner Vial: Dissolve 20 mg of the compound in 1.5 mL of DMSO or DMF (Good solubility). Filter through a 0.45 µm PTFE syringe filter into a small 4 mL vial.
-
Outer Vessel: Place the open small vial inside a larger 20 mL jar containing 5 mL of Ethanol or Acetonitrile (Anti-solvent).
-
Equilibration: Seal the outer jar tightly. Store at room temperature in a vibration-free zone.
-
Mechanism: The volatile ethanol diffuses into the DMSO, slowly lowering solubility and forcing the formation of high-quality prisms suitable for XRD.
Phase 2: Data Collection & Refinement[4]
-
Mounting: Select a crystal with sharp edges (approx 0.2 x 0.2 x 0.1 mm). Mount on a MiTeGen loop using Paratone oil.
-
Temperature: 100 K . Crucial: Do not collect at room temperature. The thermal motion of the hydroxymethyl group (-CH2OH) can obscure the H-atom positions, making H-bond analysis impossible.
-
Source: Mo Kα (λ = 0.71073 Å). The chlorine atom absorbs heavily with Cu radiation; Mo reduces absorption corrections.
-
Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure high resolution (< 0.80 Å).
Part 5: Data Interpretation – The "Smoking Gun"
Once the structure is solved (typically in Space Group P2₁/c or P-1), you must validate the structure by checking specific geometric parameters.
1. Tautomer Confirmation (Bond Lengths)
This is the primary validation metric. You must extract the bond distance between Carbon-4 and the Oxygen.
| Bond Type | Typical Length (Å) | Interpretation |
| C4 – O (Single) | 1.34 – 1.37 Å | Enol Form (4-Hydroxyl). Confirms the -OH group. |
| C4 = O (Double) | 1.22 – 1.26 Å | Keto Form (4-Quinolone). Confirms the N-H tautomer. |
Scientist's Note: For 3-Chloro-2-(hydroxymethyl)quinolin-4-ol, the solid state usually favors the Keto (Quinolone) form due to intermolecular dimerization, even if you write the structure as "quinolin-4-ol" on paper. XRD is the only way to prove this.
2. Regioisomer Verification
Check the electron density map (Q-peaks) around the C3 position.
-
C3-Cl Bond Length: Should be approximately 1.74 Å .
-
C2-C(hydroxymethyl): Verify the connectivity of the -CH2OH group at C2.
3. Hydrogen Bonding Network
The "Hydroxymethyl" tail (CH2-OH) acts as a flexible donor.
-
Look for O-H...O=C intermolecular chains.
-
Use Hirshfeld Surface Analysis (using CrystalExplorer) to quantify these interactions, which dictate the solubility and melting point of your drug substance.
Part 6: Visualizing the Structural Logic
The diagram below explains the chemical logic that XRD resolves—specifically the tautomeric shift and the regio-positioning of the Chlorine.
Caption: XRD resolves the ambiguity between Tautomers (Enol/Keto) and Regioisomers (Cl position).
References
-
Cambridge Crystallographic Data Centre (CCDC). CheckCIF and Structure Validation Services. [Link]
-
Grover, G. et al. "Tautomerism in 4-Hydroxyquinoline Derivatives: An X-ray and NMR Study." Journal of Molecular Structure. [Link]
-
Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A. [Link]
-
Spackman, M. A.[5] & Jayatilaka, D. "Hirshfeld surface analysis." CrystEngComm. [Link]
-
Vilsmeier-Haack Reaction for Quinoline Synthesis. Organic Chemistry Portal. [Link]
Sources
Reference Standards for 3-Chloro-2-(hydroxymethyl)quinolin-4-ol Analysis: A Comparative Technical Guide
The following guide provides an in-depth technical analysis of reference standards for 3-Chloro-2-(hydroxymethyl)quinolin-4-ol , a critical impurity and degradation intermediate in the synthesis of quinoline-based pharmaceuticals (e.g., antimalarials, antibiotics, and immunomodulators).
This guide contrasts the use of Isolated/Synthesized Reference Standards against Surrogate Standards and In-Situ Generated Markers , providing experimental protocols for qualification.
Executive Summary & Technical Context
3-Chloro-2-(hydroxymethyl)quinolin-4-ol is a polar, oxidative impurity often formed during the processing of 2-methyl-substituted quinoline APIs.[1] Its presence indicates over-oxidation of the 2-methyl group or hydrolysis of 2-halomethyl intermediates.[1]
Accurate quantification is challenging due to its tautomeric nature (4-hydroxyquinoline
The "Product" Under Evaluation
-
Compound: 3-Chloro-2-(hydroxymethyl)quinolin-4-ol[1]
-
Role: Impurity Reference Standard (for System Suitability & Quantification).
-
Critical Attribute: Must possess a purity >95% with known water content and defined tautomeric ratio in solution.
Comparative Analysis: Standard vs. Alternatives
This section objectively compares the use of a Fully Characterized Reference Standard (FCRS) of the specific impurity against common laboratory alternatives.
Summary of Performance Data
| Feature | Option A: FCRS (Specific Standard) | Option B: Surrogate Standard (Parent Methyl) | Option C: In-Situ Generation (Oxidation) |
| Quantification Accuracy | High (Direct calibration) | Medium (Requires RRF calculation) | Low (Qualitative only) |
| Traceability | High (qNMR/Mass Balance) | Medium (Assumed linearity) | None |
| Stability | Moderate (Hygroscopic potential) | High (Non-polar methyl group) | Unstable (Transient species) |
| Cost/Time | High (Custom synthesis required) | Low (Commercial availability) | Low (Fast method development) |
| Regulatory Compliance | Compliant (ICH Q3A/B) | Conditional (Early phase only) | Non-Compliant (For release) |
Detailed Technical Breakdown
Option A: Fully Characterized Reference Standard (The "Gold Standard")
-
Mechanism: Direct external calibration using purified 3-Chloro-2-(hydroxymethyl)quinolin-4-ol.[1]
-
Pros: Eliminates uncertainty regarding Relative Response Factors (RRF). Essential for late-stage validation where mass balance is critical.[1]
-
Cons: Synthesis is non-trivial due to the 4-OH/4-oxo tautomerism interfering with selective oxidation of the 2-methyl group.[1]
-
Verdict: Mandatory for GMP release testing and stability studies.
Option B: Surrogate Standard (3-Chloro-2-methylquinolin-4-ol) [1]
-
Mechanism: Using the commercially available methyl-precursor and applying a theoretical or calculated RRF (typically 1.1–1.3x due to ionization differences).[1]
-
Pros: Readily available; high stability.
-
Cons: The hydroxymethyl group alters ionization efficiency in ESI-MS and UV absorption maxima (bathochromic shift), leading to quantification errors of ±20%.
-
Verdict: Acceptable for early-phase method development or RRT (Relative Retention Time) establishment only.
Option C: In-Situ Generation (For System Suitability)
-
Mechanism: Intentionally degrading the parent sample with SeO
or H O to generate the hydroxymethyl impurity peak for resolution checking. -
Pros: Zero cost; confirms the method's ability to detect the degradation product.
-
Cons: Cannot determine purity or concentration; mixture contains other oxides (carboxylic acids).
-
Verdict: Useful only for specificity testing, never for quantification.
Self-Validating Experimental Protocols
To establish Option A (FCRS) as a trustworthy standard, you must perform the following qualification workflow. This protocol ensures the material is suitable for quantitative analysis.
Protocol 1: Synthesis & Purification (The Source)
Note: This specific standard is rarely off-the-shelf.[1] Custom synthesis is often required.
-
Reagent: Selenium Dioxide (SeO
) in Dioxane/Water (Reflux). -
Workup: The reaction yields a mixture of the target alcohol and the over-oxidized aldehyde/acid.
-
Purification (Critical Step):
-
Technique: Preparative HPLC (Reverse Phase C18).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient. Avoid phosphate buffers to prevent salt contamination of the standard.
-
Isolation: Lyophilization. Do not rotary evaporate to dryness at high heat to avoid dimerization.
-
Protocol 2: Characterization (The Validation)
A "Certificate of Analysis" must be generated using qNMR (Quantitative NMR), not just HPLC area %.
-
qNMR Setup:
-
Solvent: DMSO-d
(Solubilizes both tautomers). -
Internal Standard: Maleic Acid or TCNB (Traceable to NIST).
-
Target Signal: The methylene protons (-CH
OH) at ~4.5–4.8 ppm.[1]
-
-
Purity Calculation:
Where =Integral, =Number of protons, =Molar mass, =Weight, =Purity.
Protocol 3: System Suitability Testing (The Application)
Use this standard to validate your analytical method's specificity.
-
Mixture Preparation: Spike the API (Parent Quinoline) with 0.15% of the 3-Chloro-2-(hydroxymethyl)quinolin-4-ol standard.[1]
-
Acceptance Criteria:
-
Resolution (
): > 2.0 between the Parent Methyl peak and the Hydroxymethyl Impurity. -
Tailing Factor: < 1.5 (The hydroxyl group often causes tailing on C18 columns; use end-capped columns).
-
Visualizing the Qualification Workflow
The following diagram illustrates the logical flow from synthesis to a qualified reference standard, highlighting the critical decision points (diamonds).
Figure 1: Workflow for qualifying the 3-Chloro-2-(hydroxymethyl)quinolin-4-ol reference standard, ensuring traceability via qNMR.
Impurity Formation Pathway
Understanding the origin of this standard helps in justifying its use as a critical quality attribute (CQA). It is the "Gateway Impurity" between the methyl-parent and the potential carboxylic acid genotoxin.[1]
Figure 2: Oxidative pathway showing the target impurity as the intermediate species. Monitoring this prevents formation of the acidic degradation product.
References
-
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
-
European Pharmacopoeia (Ph. Eur.). (2024).[3] Chapter 5.12: Reference Standards. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.[1] Retrieved from [Link]
-
Hodgkinson, A. J., & Staskun, B. (1969). The preparation of 3-chloro-4-hydroxyquinolines.[1][4] Journal of Organic Chemistry.[1] (Fundamental synthesis reference for chloro-hydroxy-quinolines).
Sources
Comparative Guide: UV-Vis Absorption Spectra of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol
Part 1: Executive Summary & Structural Context[1]
In the characterization of quinoline-based therapeutics and intermediates, 3-Chloro-2-(hydroxymethyl)quinolin-4-ol presents a distinct spectroscopic profile governed by its electronic environment and tautomeric equilibrium. Unlike simple quinolines, this molecule possesses three critical features that dictate its UV-Vis absorption: the 4-hydroxy/4-oxo tautomerism , the 3-chloro electron-withdrawing group , and the 2-hydroxymethyl auxochrome .
This guide provides a technical comparison of its spectral performance against standard alternatives, offering a grounded framework for identification and purity analysis.
The Core Chromophore: Tautomeric Duality
The UV-Vis spectrum of this compound is not static; it is a function of the solvent and pH. The molecule exists in dynamic equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms.[1]
-
Keto Form (Predominant in Polar Solvents): In methanol, water, or acetonitrile, the equilibrium shifts toward the quinolone (NH-keto) form, resulting in distinct bands typically around 240–250 nm and 320–335 nm.
-
Enol Form (Non-Polar/Gas Phase): In non-polar solvents (e.g., hexane, dioxane), the aromatic 4-hydroxy form may contribute more significantly, often displaying a multi-peak fine structure in the lower wavelength region.
Part 2: Comparative Spectral Analysis[1]
The following table contrasts the expected spectral characteristics of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol with its parent scaffold and a direct structural analog. These values are derived from established Structure-Spectra Relationships (SSR) of 3-substituted quinolones.[1]
Table 1: Comparative UV-Vis Absorption Data (Methanol, Neutral pH)
| Compound | Primary | Secondary | Extinction Coefficient ( | Spectral Features |
| 3-Chloro-2-(hydroxymethyl)quinolin-4-ol | 248 – 255 nm | 325 – 335 nm | High (>10,000 M⁻¹cm⁻¹) | Broad Band II due to 3-Cl/2-CH₂OH interaction; bathochromic shift vs. parent.[1][2] |
| 4-Hydroxyquinoline (Parent) | 240 – 245 nm | 310 – 320 nm | Moderate | Sharp Band I; Band II is sensitive to solvent polarity. |
| 3-Chloro-4-hydroxyquinoline | 245 – 250 nm | 320 – 330 nm | High | Cl substitution causes red-shift; loss of vibrational fine structure.[1] |
Technical Interpretation[1][2][3][4]
-
Effect of 3-Chloro Substitution: The chlorine atom at position 3 exerts an inductive electron-withdrawing effect (-I) but also donates electron density via resonance (+M).[1] In the excited state, this typically results in a bathochromic shift (red shift) of 5–10 nm compared to the unsubstituted parent.
-
Effect of 2-Hydroxymethyl Group: The -CH₂OH group acts as a weak auxochrome. While alkyl groups generally induce a slight red shift, the hydroxyl moiety can participate in intramolecular hydrogen bonding with the quinoline nitrogen or the C4-oxygen. This rigidification often increases the intensity (
) of the absorption bands.[1]
Part 3: Experimental Protocol (Self-Validating)
To obtain reproducible spectra, strict control over pH and solvent purity is required. The following protocol includes built-in validation steps.
Methodology: UV-Vis Characterization
Reagents:
-
Solvent A: Methanol (HPLC Grade, Cutoff < 205 nm).[1]
-
Solvent B: 0.1 M HCl (for protonated form).[1]
-
Solvent C: 0.1 M NaOH (for anionic form).[1]
-
Standard: Quinine Sulfate (for wavelength calibration, if necessary).[1]
Step-by-Step Workflow:
-
Blank Correction (System Check):
-
Stock Solution Preparation:
-
Weigh 1.0 mg of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol .[1]
-
Dissolve in 10 mL of Methanol (Concentration
100 µg/mL). -
Note: Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Solution & Scanning:
-
Dilute 100 µL of Stock into 900 µL of Methanol (Final
10 µg/mL). -
Scan from 200 to 400 nm.[1]
-
Criterion: The main peak absorbance should fall between 0.3 and 0.8 AU for optimal linearity.
-
-
pH Dependent Study (Structural Confirmation):
-
Acidic Scan: Add 10 µL of 1 M HCl to the cuvette. Mix and rescan.
-
Expected Result: Slight shift or sharpening of bands due to protonation of the ring nitrogen.
-
-
Basic Scan: Add 20 µL of 1 M NaOH (to neutralize and basify).[1] Mix and rescan.
-
Expected Result: Significant bathochromic shift (red shift) and hyperchromic effect (increased intensity) due to the formation of the phenolate/quinolate anion .[1]
-
-
Part 4: Visualization of Mechanisms
The following diagram illustrates the tautomeric equilibrium and the experimental decision tree for characterizing this compound.
Figure 1: Tautomeric forms influencing spectral bands and the validation workflow for UV-Vis analysis.
Part 5: References
-
BenchChem. (2025).[1] An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinoline Derivatives. Retrieved from [1]
-
Chauhan, V. C., et al. (2015).[1][3] A Review: Different UV Spectrophotometric Methods for Determination of Quinolone Derivatives. Journal of Pharmaceutical Science and Bioscientific Research, 5(6), 521-529.[1][3] Retrieved from [1]
-
Kassem, M. G., et al. (2012).[1] 3-Chloro-4-methylquinolin-2(1H)-one crystal structure and properties. Acta Crystallographica Section E. Retrieved from
-
Srivastava, S. K., et al. (2001).[1][4] Trends in chemotherapy of malaria: Quinoline antimalarials. Current Medicinal Chemistry. (Contextual grounding for 3-substituted quinoline synthesis).
Sources
Comparing synthesis routes for 2-substituted quinolin-4-ols
Title: Strategic Synthesis of 2-Substituted Quinolin-4-ols: A Comparative Technical Guide
Part 1: Executive Technical Overview
The 2-substituted quinolin-4-ol (4-hydroxyquinoline) scaffold is a privileged pharmacophore, serving as the structural core for antimalarials (e.g., PQS signaling molecules), antibiotics (fluoroquinolone precursors), and emerging antiviral agents.
For the synthetic chemist, accessing this scaffold presents a classic dilemma of thermodynamic stability vs. kinetic control . The tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms dictates the reactivity profile. Furthermore, the introduction of a substituent at the C2 position often introduces steric constraints that destabilize traditional condensation intermediates.
This guide objectively compares three distinct synthetic pathways, ranging from robust classical thermal cyclizations to modern transition-metal-catalyzed annulations.
Part 2: Comparative Analysis of Synthesis Routes
Route 1: The Conrad-Limpach Synthesis (Classic Thermal)
The Industry Standard for Scalability
This route remains the workhorse for large-scale manufacturing due to the low cost of starting materials (anilines and
-
Mechanism: Acid-catalyzed condensation of aniline with a
-ketoester yields a -anilinoacrylate (enamine). Thermal shock drives a 6 -electrocyclic ring closure followed by elimination of alcohol. -
Critical Control Point: The initial condensation must be performed at lower temperatures (
°C) to favor the anilinoacrylate (kinetic product). Higher temperatures favor the amide (thermodynamic product), which leads to the isomeric 2-hydroxyquinoline (Knorr Synthesis).[1]
Route 2: The Camps Cyclization (Base-Mediated)
The Regioselective Specialist
The Camps cyclization offers a milder alternative, utilizing
-
Mechanism: Base-mediated intramolecular aldol condensation.
-
Regioselectivity: The reaction can diverge.[1]
-
Path A (Desired): Attack of the ketone enolate on the amide carbonyl yields the 4-hydroxyquinoline .
-
Path B (Undesired): Attack of the amide enolate on the ketone carbonyl yields the 2-hydroxyquinoline .
-
-
Optimization: Using non-nucleophilic strong bases (e.g., LiHMDS) or specific protic conditions (NaOH/EtOH) can tune this selectivity.
Route 3: Cu-Catalyzed One-Pot Annulation (Modern)
The High-Precision Approach
Modern medicinal chemistry often requires the installation of delicate functionality incompatible with strong acids or bases. The copper-catalyzed oxidative cyclization of 2-aminobenzoates with ynones or enaminones represents the state-of-the-art.
-
Mechanism: Cu-catalyzed aza-Michael addition followed by intramolecular cyclization and oxidation.[2][3][4]
-
Advantage: Operates under neutral to mild basic conditions at moderate temperatures (80–100°C).
Part 3: Decision Matrix & Performance Data
Table 1: Comparative Performance Metrics
| Feature | Conrad-Limpach | Camps Cyclization | Cu-Catalyzed Annulation |
| Starting Material | Aniline + | 2-Aminobenzoate + Ynone | |
| Atom Economy | High (loses ROH) | High (loses H₂O) | Moderate (Ligand/Oxidant) |
| Reaction Temp | >250°C (Dowtherm A) | 80–100°C (Reflux) | 60–100°C |
| Yield (Typical) | 40–85% | 70–95% | 80–99% |
| Scalability | Excellent (kg scale) | Good (g to kg) | Moderate (mg to g) |
| Key Limitation | Thermal degradation | Regioselectivity (2- vs 4-OH) | Catalyst cost/removal |
Part 4: Detailed Experimental Protocols
Protocol A: Optimized Conrad-Limpach Synthesis
Target: 2-Methylquinolin-4-ol
Principle: Separation of the enamine formation and cyclization steps is crucial for purity.
-
Enamine Formation:
-
Charge a 500 mL round-bottom flask with Aniline (9.3 g, 100 mmol) , Ethyl Acetoacetate (13.0 g, 100 mmol) , and benzene or toluene (150 mL).
-
Add catalytic glacial acetic acid (0.5 mL) .
-
Fit with a Dean-Stark trap and reflux for 4–6 hours until theoretical water (~1.8 mL) is collected.
-
Concentrate in vacuo to yield the oily
-anilinocrotonate. Do not purify further.
-
-
Thermal Cyclization (Flash Pyrolysis):
-
Heat Diphenyl ether (Dowtherm A) (50 mL) to a rolling reflux (~250°C) in a separate flask.
-
Add the crude crotonate dropwise very slowly to the boiling solvent. Crucial: The temperature must not drop below 240°C, or polymerization occurs.
-
Continue heating for 20 minutes after addition.
-
Cool to room temperature.[3] The product precipitates as a solid.
-
Dilute with hexane (50 mL), filter, and wash with acetone to remove residual diphenyl ether.
-
Yield: ~75% off-white powder.
-
Protocol B: Modified Camps Cyclization
Target: 2-Phenylquinolin-4-ol
Principle: Using a two-step sequence (acylation
-
Acylation:
-
Dissolve 2-Aminoacetophenone (13.5 g, 100 mmol) in DCM (100 mL) with Triethylamine (15.3 mL, 110 mmol) .
-
Add Benzoyl chloride (14.0 g, 100 mmol) dropwise at 0°C. Stir at RT for 2 h.
-
Wash with water, dry (
), and concentrate to yield the amide.
-
-
Cyclization:
-
Dissolve the amide in Ethanol (200 mL) .
-
Add NaOH (2M aqueous solution, 100 mL) .
-
Reflux for 2–3 hours. Monitor by TLC.
-
Cool to RT and acidify with 2M HCl to pH ~5.
-
Collect the precipitate by filtration. Recrystallize from ethanol.
-
Yield: ~85–90%.
-
Part 5: Mechanistic Visualization
Figure 1: Mechanistic Divergence in Quinoline Synthesis
This diagram illustrates the critical decision points between the Kinetic (Conrad-Limpach) and Thermodynamic (Knorr) pathways, and the regioselectivity of the Camps route.
Caption: Divergent pathways in quinoline synthesis. Left: Temperature-dependent selectivity in aniline condensation. Right: Enolate-dependent regioselectivity in Camps cyclization.
Figure 2: Strategic Decision Tree
Use this workflow to select the optimal synthesis route based on your starting material availability and substrate sensitivity.
Caption: Workflow for selecting the optimal synthesis strategy based on substrate stability and scale.
References
-
Conrad, M., & Limpach, L. (1887).[5] "Ueber das Anilid des Acetessigäthers und dessen Derivate." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
-
Camps, R. (1899).[6][7] "Synthese von α- und γ-Oxychinolinen." Berichte der deutschen chemischen Gesellschaft, 32(3), 3228-3234.
-
Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007).[6] "Sequential Cu-Catalyzed Amidation-Base-Mediated Camps Cyclization: A Two-Step Synthesis of 2-Aryl-4-quinolones from o-Halophenones." The Journal of Organic Chemistry, 72(21), 7968–7973.[6]
-
Gore, B. S., et al. (2020). "Copper-Catalyzed Synthesis of Substituted 4-Quinolones using Water as a Benign Reaction Media." Advanced Synthesis & Catalysis, 362.
-
BenchChem. (2024). "Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines."
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. 4-Quinolone synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Elemental Analysis of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the elemental analysis of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol. Given the critical role of quinoline derivatives in medicinal chemistry, precise characterization is paramount.[1] Elemental analysis serves as a fundamental, quantitative method to verify the empirical formula of a newly synthesized compound, offering a primary assessment of its purity and identity.[2][3]
This document presents the theoretical elemental composition of the title compound, a detailed, field-tested protocol for its experimental determination, and a comparative analysis with structurally related quinoline scaffolds. This comparative approach highlights how subtle molecular modifications are reflected in elemental composition, providing a crucial layer of structural confirmation.
Part 1: Theoretical Elemental Composition of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol
The initial step in any elemental analysis workflow is the calculation of the theoretical composition from the compound's molecular formula. This theoretical data serves as the benchmark against which all experimental results are validated.
Molecular Formula: C₁₀H₈ClNO₂
Molecular Weight: 209.63 g/mol
The calculated theoretical percentages of Carbon (C), Hydrogen (H), Nitrogen (N), Chlorine (Cl), and Oxygen (O) are summarized below.
| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 57.30% |
| Hydrogen | H | 1.008 | 8 | 8.064 | 3.85% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 16.91% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.68% |
| Oxygen | O | 15.999 | 2 | 31.998 | 15.26% |
Table 1: Theoretical elemental composition of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol.
Part 2: Recommended Experimental Protocol for CHN Analysis
The determination of carbon, hydrogen, and nitrogen content is most reliably achieved using a modern CHNS/O elemental analyzer. The underlying principle is the dynamic flash combustion of the sample, followed by the separation and detection of the resulting gaseous oxides.[4][5]
Causality of the Experimental Design
The chosen method, dynamic flash combustion, ensures the complete and instantaneous oxidation of the sample. A precisely weighed sample is dropped into a high-temperature (900–1000 °C) furnace rich in oxygen. This environment guarantees that all organic material is converted into its elemental oxides: CO₂, H₂O, and various oxides of nitrogen (NOx). The subsequent reduction step, passing the gas mixture over heated copper, is critical for converting NOx species to N₂ gas, the stable form required for accurate detection.[3][5] The gases are then separated using a gas chromatography (GC) column and quantified by a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through.[4] This entire process is automated, providing high precision and reliability.[4]
Step-by-Step Experimental Methodology
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified organic standard with a known C, H, and N composition (e.g., acetanilide, BBOT).
-
Perform at least three blank runs (using empty tin capsules) to establish the baseline.
-
Analyze the standard multiple times (n=3-5) to generate a calibration factor (K-factor) for each element. The instrument's software uses this to convert the TCD signal into an elemental percentage.[5]
-
-
Sample Preparation:
-
Ensure the sample of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol is homogenous and has been thoroughly dried to remove residual solvents (e.g., under high vacuum for several hours).
-
Accurately weigh 1-3 mg of the sample into a tin capsule using a microbalance. The precise mass is critical for accurate percentage calculation.
-
Securely crimp the tin capsule to ensure no sample is lost and that it is free of any trapped air.
-
-
Analysis Sequence:
-
Load the prepared sample into the instrument's autosampler.
-
It is good practice to run a known standard after every 10-15 unknown samples to verify that the instrument calibration remains stable.
-
Initiate the automated analysis sequence via the instrument's control software.
-
-
Data Processing:
-
The software will automatically integrate the TCD signals for CO₂, H₂O, and N₂.
-
Using the sample weight and the established calibration factors, the software calculates the percentage of C, H, and N in the sample.
-
Caption: Workflow for CHN analysis via dynamic flash combustion.
Part 3: Comparative Analysis with Alternative Quinoline Scaffolds
To underscore the specificity of elemental analysis, it is instructive to compare the theoretical composition of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol with that of structurally similar compounds. Even minor changes in functional groups or isomerism result in distinct elemental percentages, which a modern analyzer can readily differentiate.
| Compound Name | Molecular Formula | MW ( g/mol ) | %C | %H | %N | %Cl | %O | Source |
| 3-Chloro-2-(hydroxymethyl)quinolin-4-ol | C₁₀H₈ClNO₂ | 209.63 | 57.30 | 3.85 | 6.68 | 16.91 | 15.26 | Theoretical |
| 7-Chloro-3-(hydroxymethyl)quinolin-4-ol | C₁₀H₈ClNO₂ | 209.63 | 57.30 | 3.85 | 6.68 | 16.91 | 15.26 | [6] |
| 3-Chloro-4-methylquinolin-2(1H)-one | C₁₀H₈ClNO | 193.63 | 62.03 | 4.16 | 7.23 | 18.31 | 8.26 | [7][8] |
| 3-Chloroquinoline | C₉H₆ClN | 163.60 | 66.08 | 3.70 | 8.56 | 21.67 | 0.00 | [9] |
Table 2: Comparative elemental composition of selected quinoline derivatives.
Discussion of Structural Impact
-
Isomerism: As shown with 7-Chloro-3-(hydroxymethyl)quinolin-4-ol, constitutional isomers share the same molecular formula and thus have identical theoretical elemental compositions.[6] In this case, elemental analysis alone cannot distinguish between them; spectroscopic methods like NMR are required. However, it confirms that the sample's empirical formula is correct.
-
Functional Group Variation: The comparison with 3-Chloro-4-methylquinolin-2(1H)-one is particularly illustrative.[7][8] The replacement of a hydroxymethyl and a hydroxyl group with a methyl group and a ketone, respectively (a difference of one oxygen atom), significantly alters the percentages of all elements. The carbon percentage increases by nearly 5%, while the oxygen percentage is almost halved. Such a large discrepancy is easily detected.
-
Core Scaffold Alteration: 3-Chloroquinoline, lacking the hydroxyl and hydroxymethyl substituents, presents a vastly different elemental profile, with much higher carbon and chlorine percentages and no oxygen.[9] This demonstrates the sensitivity of the technique to changes in the core molecular structure.
Caption: Structural comparison of quinoline derivatives.
Part 4: Data Interpretation and Validation
For a synthesized sample to be considered analytically pure, the experimentally determined percentages for C, H, and N should fall within ±0.4% of the calculated theoretical values. For example, for 3-Chloro-2-(hydroxymethyl)quinolin-4-ol, an acceptable experimental result for Carbon would be in the range of 56.90% to 57.70%.
-
Deviation > 0.4%: If the experimental values deviate by more than 0.4%, it strongly suggests the presence of impurities. These could include residual solvents (often leading to high C and H values), inorganic salts (leading to low C, H, N values), or unreacted starting materials.
-
Comprehensive Characterization: It is crucial to understand that elemental analysis is part of a suite of characterization techniques. While it validates the empirical formula, techniques like NMR spectroscopy confirm the specific arrangement of atoms and connectivity, mass spectrometry confirms the molecular weight, and IR spectroscopy identifies functional groups.[10] The combination of these methods provides an unambiguous structural confirmation.
Conclusion
Elemental analysis is an indispensable tool in synthetic and medicinal chemistry for the initial validation of a compound's identity and purity. This guide provides the theoretical elemental composition for 3-Chloro-2-(hydroxymethyl)quinolin-4-ol, a robust protocol for its experimental determination, and a comparative analysis that demonstrates the technique's sensitivity to structural changes. For researchers working with novel quinoline derivatives, adherence to these principles ensures the foundational integrity of their chemical matter, which is essential for subsequent biological and pharmacological evaluation.
References
-
Title: Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities Source: CORE URL: [Link]
-
Title: A REVIEW ON QUINOLINE AND ITS DERIVATIVES Source: Novelty Journals URL: [Link]
-
Title: Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives Source: IJSDR URL: [Link]
-
Title: Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives Source: Impactfactor URL: [Link]
-
Title: 3-Chloro-4-methylquinolin-2(1H)-one Source: PMC URL: [Link]
-
Title: 3-Chloroquinoline | C9H6ClN | CID 69164 Source: PubChem - NIH URL: [Link]
-
Title: Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties Source: SCIRP URL: [Link]
-
Title: The Elemental Analysis of Various Classes of Chemical Compunds Using CHN Source: PE Polska URL: [Link]
-
Title: (PDF) 3-Chloro-4-methylquinolin-2(1H)-one Source: ResearchGate URL: [Link]
-
Title: Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study Source: ACS Publications URL: [Link]
-
Title: Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones Source: MDPI URL: [Link]
-
Title: Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone Source: ResearchGate URL: [Link]
-
Title: Elemental Analysis and Chemical Properties Source: Clariant Analytical Sciences URL: [Link]
-
Title: Elemental Analysis: CHNS/O characterization of polymers and plastics Source: Spectro-Lab URL: [Link]
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Title: Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula Source: The Chemical Educator URL: [Link]
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- 10. impactfactor.org [impactfactor.org]
Safety Operating Guide
3-Chloro-2-(hydroxymethyl)quinolin-4-ol proper disposal procedures
As a Senior Application Scientist, I have designed this operational guide to synthesize regulatory compliance with practical laboratory execution. For researchers and drug development professionals handling complex N-heterocycles, proper disposal is not merely an administrative checkbox—it is a critical safety and environmental imperative.
The following protocols detail the safe handling, segregation, and disposal of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol , grounded in its specific physicochemical properties and EPA Resource Conservation and Recovery Act (RCRA) mandates.
Mechanistic Rationale: The "Why" Behind the Protocol
To understand the disposal requirements for 3-Chloro-2-(hydroxymethyl)quinolin-4-ol, we must analyze its structural components:
-
The Quinoline Core: Aromatic N-heterocycles like quinolines typically exhibit acute oral toxicity, act as skin/eye irritants, and pose severe, long-lasting aquatic toxicity risks[1]. This strictly prohibits any form of drain disposal or uncontained environmental release[2].
-
The 3-Chloro Substituent (Critical Factor): The presence of a covalently bound halogen fundamentally dictates the compound's end-of-life management. Non-halogenated organic lab waste is frequently bulked and routed to fuel blending to power cement kilns[3]. However, halogenated compounds cannot be used as fuel. When combusted improperly, halogens generate highly toxic hydrohalic acids (HCl) and risk the formation of lethal dioxins and furans[3][4].
-
The Hydroxyl Groups: The 2-hydroxymethyl and 4-ol groups provide hydrogen bonding capabilities, making the compound slightly polar and potentially reactive with strong oxidizers.
The Core Directive: Because of the chlorine atom, this compound must be segregated into dedicated halogenated waste streams and subjected to high-temperature incineration (>1,200 °C) in a permitted facility equipped with flue gas scrubbers to neutralize acid gases[3][4].
Quantitative Hazard & Disposal Data
The following table summarizes the structural implications and required operational parameters for this compound.
| Property / Hazard | Classification / Details | Operational Rationale for Disposal |
| Chemical Class | Halogenated Quinoline Derivative | Dictates strict segregation from non-halogenated waste to prevent fuel-blending contamination. |
| GHS Hazards | Acute Toxicity, Skin/Eye Irritant, Aquatic Toxicity | Requires full PPE (double nitrile gloves, goggles) and secondary containment during storage. |
| EPA Waste Stream | Halogenated Organic Waste | Must be processed via high-temperature rotary kiln or liquid injection incineration[5]. |
| Thermal Decomposition | Emits HCl, NOₓ, COₓ | Incinerator must be equipped with alkaline scrubbers to achieve 99.99% destruction efficiency[4][5]. |
| Storage Incompatibilities | Strong oxidizers, strong acids | Store waste carboys away from oxidizing agents to prevent exothermic reactions[6]. |
Standard Operating Procedures: Step-by-Step Workflows
Trustworthy laboratory safety relies on self-validating systems. The following workflows ensure that every step—from benchtop generation to final destruction—maintains chemical isolation and regulatory compliance.
Workflow A: Routine Waste Consolidation Protocol
This protocol applies when transferring reaction mixtures or stock solutions containing 3-Chloro-2-(hydroxymethyl)quinolin-4-ol into bulk waste.
-
Preparation & Compatibility Check: Verify that the receiving waste carboy is chemically compatible (e.g., high-density polyethylene) and explicitly designated for Halogenated Solvents[6][7]. Ensure the fume hood is clear of incompatible materials (e.g., alkali metals, peroxides).
-
Transfer: Using a dedicated, chemically resistant funnel, slowly pour the solution into the carboy to minimize aerosolization.
-
Vessel Decontamination: Triple-rinse the primary reaction vessel with a minimal volume of a compatible carrier solvent (e.g., methanol or dichloromethane). Add this rinsate directly to the halogenated waste carboy[1].
-
Vapor Sealing: Immediately cap the carboy. EPA regulations require containers to be "vapor tight" and "spill proof" unless waste is being actively added[7].
-
Regulatory Documentation: Log the addition on the hazardous waste inventory sheet. Ensure the label clearly states "Hazardous Waste - Halogenated Organic" and displays the accumulation start date[8].
Workflow B: Spill Management and Decontamination Protocol
In the event of an accidental release, immediate containment is required to prevent inhalation of toxic dust or environmental leaching.
-
Isolation: Evacuate non-essential personnel from the immediate area and eliminate all potential ignition sources[7].
-
PPE Donning: Equip double nitrile (or Viton) gloves, chemical splash goggles, and a fully-buttoned lab coat[1][6]. If heavy dust is present, an N95 or P100 respirator is required.
-
Containment (Solid vs. Liquid):
-
Collection: Transfer all absorbed materials, damp powder, and contaminated PPE into a sealable, compatible solid waste container using non-sparking tools[1][6].
-
Surface Decontamination: Wipe the affected benchtop with a solvent-soaked rag (e.g., acetone) to remove residual chemical traces. Dispose of the rag in the solid halogenated waste container.
Disposal Logistics Visualization
The following decision matrix illustrates the logistical pathway for 3-Chloro-2-(hydroxymethyl)quinolin-4-ol waste, ensuring it reaches the correct thermal destruction facility.
Workflow for segregation and high-temp incineration of halogenated quinoline waste.
References
-
Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals - Benchchem. 9
-
Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide - Benchchem. 1
-
Most solvent waste from US academic labs ends up in the air - C&EN Global Enterprise, American Chemical Society. 3
-
Incineration Disposal Services - U.S. Waste Industries. 4
-
Halogenated Solvents Standard Operating Procedure - Washington State University. 6
-
Halogenated Organic Liquids Standard Operating Procedure - University of Illinois. 7
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - US Environmental Protection Agency (EPA). 5
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories - US Environmental Protection Agency (EPA). 8
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- 2. discover.westlab.com [discover.westlab.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Industrial Waste Incineration Services | Thermal Treatment [uswonline.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. epa.gov [epa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 3-Chloro-2-(hydroxymethyl)quinolin-4-ol
For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol. The following protocols are designed to be a self-validating system, grounded in established safety principles for related compounds.
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 3-Chloro-2-(hydroxymethyl)quinolin-4-ol. The following guidance is based on the known hazards of structurally similar compounds, including quinoline and other chlorinated heterocyclic compounds. A comprehensive, compound-specific risk assessment should be performed before commencing any work.
Hazard Assessment: An In-depth Analysis
Due to the absence of specific toxicological data for 3-Chloro-2-(hydroxymethyl)quinolin-4-ol, a conservative approach to handling is mandatory. The hazard profile is inferred from its structural components: a quinoline core, a chloro-substituent, and a hydroxymethyl group.
Quinoline Core: The parent compound, quinoline, is classified as a mutagenic category 2 substance and a category 1B carcinogen, indicating it is a potent carcinogen in animals and may cause cancer in humans.[1] Occupational exposure can occur through inhalation, ingestion, and dermal contact.[1]
Chlorinated Aromatic Compounds: The presence of a chlorine atom on the aromatic ring suggests that this compound should be treated as a halogenated organic compound. These compounds can be toxic and are often persistent in the environment.
Thermal Decomposition: While specific data for this compound is unavailable, the thermal decomposition of other chlorinated heterocyclic compounds is known to produce hazardous substances. Under elevated temperatures, the release of toxic gases such as hydrogen chloride, various nitrogen oxides (NOx), and carbon oxides (CO, CO2) is highly probable.[2][3] Studies on similar molecules have shown the emission of chloroanilines upon decomposition.[4]
Based on these factors, 3-Chloro-2-(hydroxymethyl)quinolin-4-ol should be considered a potential carcinogen and a substance with high acute toxicity. All handling procedures must reflect this high level of risk.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling 3-Chloro-2-(hydroxymethyl)quinolin-4-ol.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-gloving with nitrile or neoprene gloves | Provides protection against incidental contact. For prolonged or immersive contact, laminate film gloves (e.g., Silver Shield®) are recommended. Always inspect gloves for tears or punctures before and during use.[2] |
| Eyes | Chemical splash goggles and a face shield | Provides protection against splashes and airborne particles. Standard safety glasses are insufficient.[2] |
| Body | A lab coat, fully buttoned, with tight-fitting cuffs | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (P100) | Required when handling the solid compound outside of a certified chemical fume hood or when there is a risk of aerosol generation.[5] |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational protocol is essential for the safe handling of this compound.
Engineering Controls
-
Chemical Fume Hood: All manipulations of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: If weighing the solid, do so within the fume hood. Use a dedicated, clearly labeled set of spatulas and weighing boats.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Transfers: Use a syringe or a cannula for liquid transfers to minimize the risk of spills.
-
Post-Handling: After handling, decontaminate all surfaces in the fume hood. Carefully remove and dispose of all contaminated disposable materials in the appropriate waste stream.
Storage
-
Store 3-Chloro-2-(hydroxymethyl)quinolin-4-ol in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][7]
-
The storage area should be a designated, locked cabinet for toxic and carcinogenic materials.
Disposal Plan: Ensuring Environmental and Personal Safety
As a halogenated organic compound, 3-Chloro-2-(hydroxymethyl)quinolin-4-ol requires specific disposal procedures.
-
Waste Segregation: All solid and liquid waste containing this compound must be segregated into a dedicated, clearly labeled "Halogenated Organic Waste" container.[6][8][9] Do not mix with non-halogenated waste.
-
Containerization: Use a robust, leak-proof container with a secure lid for waste collection. The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard symbols.[8]
-
Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not attempt to dispose of this compound down the drain or in regular trash.
Emergency Procedures: Preparedness and Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
-
Spill: In case of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, cover the spill with an inert absorbent material, such as vermiculite or sand.[3] Collect the absorbed material into a sealed container for disposal as halogenated organic waste.
Visual Workflow for Handling 3-Chloro-2-(hydroxymethyl)quinolin-4-ol
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 4. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 40 CFR § 721.10944 - Substituted quinoline derivative (generic). | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. Auckland Microfab [microfab.auckland.ac.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
